8-(Trifluoromethyl)quinolin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(trifluoromethyl)quinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)6-2-1-5-15-9(6)7/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLUPLVEVVDFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433775 | |
| Record name | 8-(trifluoromethyl)quinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161431-57-8 | |
| Record name | 8-(trifluoromethyl)quinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-(Trifluoromethyl)quinolin-5-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 8-(trifluoromethyl)quinolin-5-amine, a key building block in medicinal chemistry and drug development. The document details a strategic three-step synthetic route, commencing with the construction of the 8-(trifluoromethyl)quinoline core via the Skraup synthesis, followed by regioselective nitration at the C5 position, and culminating in the reduction of the nitro intermediate to the target amine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for the chosen methodologies.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are fundamental heterocyclic structures that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The quinoline nucleus is a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to compounds with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2]
The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their pharmacological profiles. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, binding affinity, and cell membrane permeability.[3] Specifically, the this compound scaffold is a crucial intermediate in the synthesis of a variety of biologically active compounds. Its derivatives have been investigated for their potential as therapeutic agents.
This guide will focus on a robust and reproducible synthetic route to this compound, providing detailed experimental procedures and characterization data to enable its successful synthesis in a laboratory setting.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound suggests a three-step approach starting from the commercially available 2-(trifluoromethyl)aniline.
Caption: Retrosynthetic analysis of this compound.
This strategy involves:
-
Skraup Synthesis: Construction of the 8-(trifluoromethyl)quinoline core from 2-(trifluoromethyl)aniline.
-
Nitration: Regioselective introduction of a nitro group at the C5 position of the quinoline ring.
-
Reduction: Conversion of the nitro group to the desired amine functionality.
Detailed Synthetic Protocols
Step 1: Synthesis of 8-(Trifluoromethyl)quinoline
The Skraup synthesis is a classic and effective method for the preparation of quinolines.[4][5][6] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. In this case, 2-(trifluoromethyl)aniline serves as the starting material.
Reaction Scheme:
Caption: Skraup synthesis of 8-(Trifluoromethyl)quinoline.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to 2-(trifluoromethyl)aniline with cooling in an ice bath.
-
Addition of Glycerol: Slowly add glycerol to the stirred mixture, maintaining the temperature below 120°C.
-
Addition of Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or arsenic acid, portion-wise to the reaction mixture.[4]
-
Heating: Heat the reaction mixture to 130-140°C for several hours. The reaction is typically exothermic and should be controlled carefully.
-
Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality: The sulfuric acid acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the subsequent cyclization. The oxidizing agent is necessary to dehydrogenate the dihydroquinoline intermediate to the aromatic quinoline.
Step 2: Synthesis of 5-Nitro-8-(trifluoromethyl)quinoline
The nitration of quinoline typically occurs at the 5- and 8-positions.[4] For 8-substituted quinolines, nitration is directed to the 5- and 7-positions. The electron-withdrawing nature of the trifluoromethyl group at the 8-position will influence the regioselectivity of the nitration.
Reaction Scheme:
Caption: Nitration of 8-(Trifluoromethyl)quinoline.
Experimental Protocol:
-
Reaction Setup: Dissolve 8-(trifluoromethyl)quinoline in concentrated sulfuric acid in a round-bottom flask, cooled in an ice-salt bath.
-
Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10°C.
-
Reaction Time: Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Filtration: Neutralize the solution with a suitable base (e.g., aqueous ammonia) to precipitate the crude product. Collect the precipitate by filtration and wash with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Causality: The strong acidic conditions generate the nitronium ion (NO₂⁺), which is the active electrophile. The sulfuric acid protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the benzene ring, primarily at the C5 position.
Step 3: Synthesis of this compound
The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Reaction Scheme:
Caption: Reduction of 5-Nitro-8-(trifluoromethyl)quinoline.
Experimental Protocol:
-
Reaction Setup: Dissolve 5-nitro-8-(trifluoromethyl)quinoline in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Causality: The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to its reduction to the corresponding amine. This method is generally high-yielding and avoids the use of harsh reducing agents.
Characterization Data
The structural confirmation of the final product and key intermediates is crucial. The following table summarizes the expected characterization data.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |
| 8-(Trifluoromethyl)quinoline | C₁₀H₆F₃N | 211.16 | Aromatic protons in the range of 7.5-9.0 ppm. | Aromatic carbons, CF₃ carbon (quartet). |
| 5-Nitro-8-(trifluoromethyl)quinoline | C₁₀H₅F₃N₂O₂ | 256.16 | Aromatic protons shifted downfield compared to the starting material due to the nitro group. | Aromatic carbons, CF₃ carbon (quartet). |
| This compound | C₁₀H₇F₃N₂ | 212.17 | Aromatic protons, amine protons (broad singlet).[7] | Aromatic carbons, CF₃ carbon (quartet). |
Note: Specific chemical shifts will depend on the solvent used for NMR analysis.
Safety and Handling
-
Sulfuric acid and nitric acid are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitro compounds can be explosive, especially when heated. Handle with care and avoid excessive heat or shock.
-
Catalytic hydrogenation should be performed in a well-ventilated area using appropriate equipment designed for reactions under pressure. Palladium on carbon is flammable.
Conclusion
This technical guide outlines a reliable and well-established three-step synthesis for this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The strategic use of the Skraup synthesis, followed by regioselective nitration and efficient reduction, provides a practical and scalable route to this important scaffold.
References
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-(trifluoromethyl)quinoline-2-carboxylic acid(1023815-99-7) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. organicreactions.org [organicreactions.org]
- 7. This compound(161431-57-8) 1H NMR [m.chemicalbook.com]
Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry
An In-depth Technical Guide to 8-(Trifluoromethyl)quinolin-5-amine (CAS 161431-57-8)
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The 8-aminoquinoline scaffold is one such "privileged structure," renowned for its role in antimalarial drugs like primaquine and its broader potential across oncology and infectious diseases.[1][2] This guide focuses on a key derivative, This compound (CAS 161431-57-8), a molecule that combines the proven biological relevance of the quinoline core with the potent modulatory effects of a trifluoromethyl (CF₃) group.
The introduction of a CF₃ group is a cornerstone of modern drug design.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. By positioning this group on the quinoline ring and providing a versatile primary amine at the 5-position, 8-(Trluoromethyl)quinolin-5-amine presents itself as a high-value building block for the synthesis of novel compound libraries aimed at discovering next-generation therapeutics.
This document serves as a comprehensive technical resource, providing in-depth information on the physicochemical properties, synthesis, characterization, potential applications, and safe handling of this important research chemical.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthetic chemistry and drug design. This compound is a solid compound, typically appearing as an off-white substance.[4] Its key identifiers and properties are summarized below.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 161431-57-8 | [5][6] |
| Molecular Formula | C₁₀H₇F₃N₂ | [5][7] |
| Molecular Weight | 212.17 g/mol | [5][8][9] |
| IUPAC Name | This compound | [5] |
| Common Synonyms | 5-Amino-8-(trifluoromethyl)quinoline | [8][9] |
| Calculated Density | 1.4 ± 0.1 g/cm³ | [9] |
| Calculated Boiling Point | 317.3 ± 42.0 °C at 760 mmHg | [9] |
| Calculated Flash Point | 145.7 ± 27.9 °C | [9] |
| Topological Polar Surface Area | 38.9 Ų | [9] |
| XLogP3 | 1.8 | [9] |
| InChI Key | MFLUPLVEVVDFOD-UHFFFAOYSA-N |[8][9] |
Caption: Chemical structure of this compound.
Synthesis, Purification, and Characterization
While numerous suppliers offer this compound for research purposes, understanding its synthesis is crucial for designing novel derivatives or scaling up production. A robust and logical synthetic pathway can be constructed from foundational organic chemistry principles applied to heterocyclic systems.
Proposed Synthetic Workflow
A plausible and efficient synthesis route involves a multi-step process beginning with a commercially available fluorinated aniline, followed by quinoline ring formation, regioselective nitration, and final reduction. The causality for this strategic pathway is rooted in achieving the desired substitution pattern efficiently. Starting with 2-(trifluoromethyl)aniline ensures the CF₃ group is correctly positioned at what will become the 8-position of the quinoline ring.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative methodology based on well-established transformations in quinoline chemistry.[10]
Step 1: Synthesis of 8-(Trifluoromethyl)quinoline via Skraup Reaction
-
Rationale: The Skraup reaction is a classic and effective method for constructing the quinoline core directly from an aniline derivative.
-
Procedure:
-
To a cooled, stirred mixture of 2-(trifluoromethyl)aniline (1.0 eq), glycerol (3.0 eq), and a mild oxidizing agent (e.g., nitrobenzene or arsenic acid), slowly add concentrated sulfuric acid (H₂SO₄) under vigorous stirring.
-
Carefully heat the reaction mixture. The reaction is highly exothermic and requires careful temperature control.
-
After the initial vigorous reaction subsides, maintain heating (e.g., at 120-130 °C) for several hours until TLC analysis indicates consumption of the starting aniline.
-
Cool the mixture and cautiously pour it into a large volume of water.
-
Neutralize with an aqueous base (e.g., NaOH solution) to precipitate the crude product.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Step 2: Nitration to 5-Nitro-8-(trifluoromethyl)quinoline
-
Rationale: The electron-withdrawing CF₃ group at C8 and the protonated quinoline nitrogen under strongly acidic conditions direct electrophilic nitration primarily to the C5 position.
-
Procedure:
-
Dissolve 8-(trifluoromethyl)quinoline (1.0 eq) in concentrated H₂SO₄ at 0 °C.
-
Add a nitrating mixture (a solution of concentrated nitric acid (HNO₃) in H₂SO₄) dropwise, maintaining the temperature below 5-10 °C.
-
Allow the mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-derivative.
-
Filter the solid, wash thoroughly with water until neutral, and dry.
-
Step 3: Reduction to this compound
-
Rationale: The reduction of an aromatic nitro group to a primary amine is a high-yielding and reliable transformation. Catalytic hydrogenation is a clean method, while metal/acid reduction is a robust alternative.
-
Procedure (using Iron/HCl):
-
Suspend 5-nitro-8-(trifluoromethyl)quinoline (1.0 eq) and iron powder (excess) in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid (HCl) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter through a pad of Celite to remove iron salts, and wash the filter cake with ethanol.
-
Concentrate the filtrate, add water, and basify with an aqueous solution (e.g., Na₂CO₃) to precipitate the amine.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final product. Purify further by chromatography or recrystallization if necessary.
-
Analytical Characterization
Structural confirmation relies on a combination of spectroscopic techniques. The expected data provides a benchmark for validating the synthesis and purity of the compound.
Table 2: Expected Spectroscopic Data for Characterization
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the quinoline ring protons. A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.[11][12] |
| ¹³C NMR | Aromatic carbon signals, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling.[13] |
| ¹⁹F NMR | A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group, typically observed around δ -60 to -65 ppm.[13] |
| HRMS | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₈F₃N₂⁺.[3][14] |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C=C and C-N stretching.[15] |
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its potential as a scaffold for developing novel therapeutic agents. The primary amine at the 5-position is a key functional handle for derivatization, allowing for the exploration of vast chemical space.
A Versatile Building Block for Lead Discovery
-
Amide and Sulfonamide Synthesis: The 5-amino group can be readily acylated with carboxylic acids or sulfonylated with sulfonyl chlorides to generate extensive libraries of amide and sulfonamide derivatives, respectively. This is a common strategy for probing structure-activity relationships (SAR).[16]
-
Reductive Amination and Alkylation: The amine can participate in reductive amination with aldehydes and ketones or undergo N-alkylation to introduce diverse side chains.
-
Buchwald-Hartwig and Ullmann Couplings: The amine can be used in cross-coupling reactions to form C-N bonds with aryl halides, further expanding structural diversity.
Therapeutic Areas of Interest
The 8-aminoquinoline core is historically and currently associated with several key therapeutic areas:
-
Antimalarial Agents: This is the most established application.[1] Derivatives of 8-aminoquinolines are active against the dormant liver stages of Plasmodium vivax. The CF₃ group in this scaffold could confer improved metabolic stability or alter the pharmacokinetic profile compared to existing drugs like primaquine.[3]
-
Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer effects through various mechanisms, including kinase inhibition and apoptosis induction.[3] Compounds derived from this compound are logical candidates for screening in cancer cell lines.
-
Antimicrobial and Antiviral Potential: The quinoline ring is a common feature in antibacterial and antifungal agents.[2] Its ability to chelate metal ions is thought to contribute to its antimicrobial effects. Furthermore, derivatives have shown promise against a range of viruses.[2]
-
Neurodegenerative Diseases: Emerging research highlights the role of 8-aminoquinolines as metal chelators and antioxidants, which can mitigate the oxidative stress implicated in diseases such as Alzheimer's and retinitis pigmentosa.[17]
Proposed Mechanism of Action in Malaria
While the precise target of this specific compound is not defined, its structural similarity to known antimalarials allows for a hypothesis based on established mechanisms. 8-Aminoquinolines are weak bases that are thought to accumulate in the acidic food vacuole of the malaria parasite (pH trapping). This accumulation may disrupt the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion, leading to oxidative stress and parasite death.[1]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
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- 8. 5-Amino-8-(trifluoromethyl)quinoline | 161431-57-8 [sigmaaldrich.cn]
- 9. 161431-57-8(this compound) | Kuujia.com [fr.kuujia.com]
- 10. rsc.org [rsc.org]
- 11. This compound(161431-57-8) 1H NMR [m.chemicalbook.com]
- 12. 8-Aminoquinoline(578-66-5) 1H NMR [m.chemicalbook.com]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR spectrum of 8-(Trifluoromethyl)quinolin-5-amine
An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 8-(Trifluoromethyl)quinolin-5-amine
Abstract
This technical guide provides a comprehensive framework for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. This molecule, featuring a quinoline core substituted with a potent electron-donating amine group and a strong electron-withdrawing trifluoromethyl group, presents a unique and instructive case for spectroscopic analysis. This document moves beyond a simple data report to offer a predictive analysis grounded in fundamental principles, detailed experimental protocols for achieving high-quality data, and a strategic workflow for unambiguous signal assignment using advanced 2D NMR techniques. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of how to structurally characterize complex heterocyclic compounds.
Introduction: The Structural Challenge
This compound is a key heterocyclic scaffold. The quinoline core is a privileged structure in medicinal chemistry, forming the basis of numerous pharmaceuticals.[1] The specific substitution pattern—an electron-donating amine (-NH₂) at the C5 position and a powerful electron-withdrawing trifluoromethyl (-CF₃) group at the C8 position—creates a highly polarized aromatic system. This electronic push-pull effect profoundly influences the chemical environment of each proton, making its ¹H NMR spectrum information-rich but also complex to decipher.
Accurate structural verification is the bedrock of chemical research and drug development. Proton NMR spectroscopy stands as the primary tool for this task, offering detailed insights into the molecular framework through chemical shifts, signal multiplicities, and spin-spin coupling constants.[1] This guide will deconstruct the anticipated ¹H NMR spectrum of this molecule, explaining the causal relationships between its structure and its spectroscopic signature.
Molecular Structure and Electronic Landscape
To predict and interpret the ¹H NMR spectrum, one must first analyze the electronic effects of the substituents on the quinoline ring system.
-
Quinoline Core: A bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The protons on the pyridine ring (H-2, H-3, H-4) are generally more deshielded (further downfield) than those on the carbocyclic ring (H-5, H-6, H-7, H-8) due to the electronegativity of the nitrogen atom.
-
5-Amino Group (-NH₂): A strong electron-donating group (EDG) that increases electron density on the ring, particularly at the ortho (C6) and para (C7, though resonance is less direct) positions. This shielding effect causes attached protons to shift upfield (to lower ppm values).[2] The amine protons themselves are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature.[3][4]
-
8-Trifluoromethyl Group (-CF₃): A very strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. It significantly decreases electron density on the ring, causing nearby protons (specifically H-7) to be strongly deshielded and shift downfield (to higher ppm values).[2]
The interplay of these opposing electronic forces dictates the final chemical shift of each proton.
Figure 1: Molecular structure and key electronic influences.
Predictive ¹H NMR Analysis
Based on established principles of substituent effects and coupling constants in quinoline systems, we can predict the characteristics of the proton signals.[2][5] The spectrum is anticipated to show five distinct signals in the aromatic region, corresponding to H-2, H-3, H-4, H-6, and H-7, plus a broad signal for the amine protons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
| H-2 | 8.7 - 8.9 | Doublet (d) | ³J(H2-H3) ≈ 4.5 Hz | Ortho to N, strongly deshielded. Coupled to H-3. |
| H-3 | 7.3 - 7.5 | Doublet of Doublets (dd) | ³J(H3-H2) ≈ 4.5 Hz, ³J(H3-H4) ≈ 8.5 Hz | Coupled to both H-2 and H-4. |
| H-4 | 8.0 - 8.2 | Doublet (d) | ³J(H4-H3) ≈ 8.5 Hz | Peri to N, deshielded. Coupled to H-3. |
| H-6 | 6.8 - 7.0 | Doublet (d) | ³J(H6-H7) ≈ 8.0 Hz | Ortho to strong EDG (-NH₂), strongly shielded. Coupled to H-7. |
| H-7 | 7.6 - 7.8 | Doublet of Doublets (dd) or Doublet of Quartets (dq) | ³J(H7-H6) ≈ 8.0 Hz, ⁴J(H7-F) ≈ 1-3 Hz | Ortho to strong EWG (-CF₃), strongly deshielded. Coupled to H-6. Potential for through-space coupling to -CF₃. |
| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | N/A | Exchangeable protons. Shift is highly solvent and concentration dependent.[6] |
Key Spectroscopic Feature: Through-Space H-F Coupling
A particularly noteworthy feature to anticipate is the potential for through-space scalar coupling between the H-7 proton and the fluorine atoms of the C8-trifluoromethyl group.[7] Unlike traditional through-bond coupling, this interaction occurs due to the spatial proximity and overlap of the electron orbitals of the respective nuclei.[8][9] This would manifest as a small quartet-like splitting on the H-7 signal (or a doublet of quartets), with a coupling constant (⁴JHF) typically in the range of 1-3 Hz. Observing this coupling provides definitive evidence for the relative positioning of these groups.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous characterization.
Sample Preparation
-
Mass: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Choose a deuterated solvent. Chloroform-d (CDCl₃) is a good starting point. For resolving exchangeable protons or overcoming solubility issues, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
Instrument Setup and Data Acquisition (400 MHz Spectrometer)
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical solvent peak.
-
Tuning & Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
-
Number of Scans (NS): 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (D1): 5 seconds to allow for full relaxation of aromatic protons.
-
Acquisition Time (AQ): ~3-4 seconds for good digital resolution.
-
Temperature: 298 K (25 °C).
-
Structural Confirmation: A 2D NMR Workflow
While the 1D ¹H NMR spectrum provides significant data, overlapping signals or complex splitting patterns can create ambiguity. A logical workflow incorporating 2D NMR experiments is the self-validating system required for absolute certainty.[2]
Figure 2: A logical workflow for unambiguous structure elucidation using 1D and 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[2] It will show cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-6 with H-7, definitively establishing the two isolated spin systems on the quinoline core.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds.[2] It is crucial for confirming the placement of the substituents. For instance, a correlation between the H-7 proton and the carbon of the -CF₃ group would provide undeniable proof of their proximity, validating the overall substitution pattern.
Conclusion
The ¹H NMR spectrum of this compound is a rich tapestry of structural information woven from the competing electronic effects of its substituents. A predictive approach, based on fundamental principles, allows the analyst to anticipate the key features of the spectrum, including chemical shifts, coupling patterns, and the potential for through-space H-F coupling. By employing a rigorous experimental protocol and a logical workflow of 1D and 2D NMR experiments, researchers can achieve a complete and unambiguous structural assignment. This self-validating methodology ensures the highest level of scientific integrity, which is paramount for applications in materials science and drug discovery.
References
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Reeves, L. W., & Schneider, W. G. (1962). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 6(2), 209-215. [Link: [Link]]
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Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link: [Link]]
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Reeves, L. W. (2006). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 6(2). [Link: [Link]]
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Funasaki, N., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Japan Oil Chemists' Society. [Link: [Link]]
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Rae, I. D. (1967). Nmr Spectra Of Aromatic Amines And Amides-I. ElectronicsAndBooks. [Link: [Link]]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link: [Link]]
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UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW. [Link: [Link]]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. orgchemdatasource.com. [Link: [Link]]
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Alkorta, I., et al. (2018). Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions. Physical Chemistry Chemical Physics. [Link: [Link]]
-
Ott, M., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link: [Link]]
-
Siskos, M. G., et al. (2015). Dihydrogen contacts observed by through-space indirect NMR coupling. Nature Communications. [Link: [Link]]
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PubMed. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. PubMed. [Link: [Link]]
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Grinter, R., & Mason, J. (1969). NMR Spectra of Some CF3-Substituted Triphenylphosphines. Evidence for “Through-Space” P–F Spin–Spin Coupling. The Journal of Chemical Physics. [Link: [Link]]
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The Synthetic Chemist's Guide to 8-(Trifluoromethyl)quinolin-5-amine: A Core Building Block for Modern Drug Discovery
Introduction
For the discerning medicinal chemist, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design. The trifluoromethyl group, in particular, offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] When appended to a privileged heterocyclic scaffold like quinoline, the resulting building block becomes a valuable asset in the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of the chemical reactivity of 8-(Trifluoromethyl)quinolin-5-amine (CAS No: 161431-57-8), a versatile intermediate for the development of next-generation pharmaceuticals.
We will explore the nuanced interplay of the potent electron-withdrawing trifluoromethyl group and the quinoline core, which dictates the reactivity of the 5-amino moiety. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them.
Molecular and Spectroscopic Properties
A foundational understanding of a starting material's properties is paramount before its use in synthesis.
| Property | Value | Source |
| CAS Number | 161431-57-8 | [3][4] |
| Molecular Formula | C₁₀H₇F₃N₂ | [3] |
| Molecular Weight | 212.17 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | Typical Observation |
The Influence of the Trifluoromethyl Group on Reactivity
The trifluoromethyl (-CF₃) group at the 8-position exerts a profound influence on the chemical reactivity of the entire quinoline system, particularly the 5-amino group. This is due to a combination of strong inductive electron withdrawal and steric effects.[5]
-
Electronic Effects: The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry.[6] This deactivates the quinoline ring towards electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic attack, although the steric bulk of the -CF₃ group can hinder this. The electron-withdrawing nature of the -CF₃ group also decreases the basicity of the quinoline nitrogen and the nucleophilicity of the 5-amino group.
-
Steric Effects: The trifluoromethyl group is bulkier than a methyl group and its presence at the 8-position can sterically hinder reactions at the adjacent 7-position and, to some extent, at the peri-position (the 1-nitrogen).[2][7] This steric hindrance can be strategically exploited to direct reactions to other positions.
Key Chemical Transformations of this compound
The 5-amino group is the primary handle for the chemical modification of this scaffold. The following sections detail key reactions and provide representative protocols.
N-Acylation: Synthesis of Amides
The formation of an amide bond is a fundamental transformation in medicinal chemistry. The reduced nucleophilicity of the 5-amino group in this compound, due to the electron-withdrawing -CF₃ group, means that more forcing conditions or highly reactive acylating agents may be required compared to more electron-rich anilines.
Workflow for N-Acylation:
Caption: General workflow for the N-acylation of this compound.
Representative Protocol: Synthesis of N-(8-(Trifluoromethyl)quinolin-5-yl)acetamide
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
Direct N-alkylation of the 5-amino group can be challenging due to the potential for over-alkylation. However, with careful control of stoichiometry and reaction conditions, mono-alkylation can be achieved. Reductive amination offers a more controlled alternative for the synthesis of secondary amines.
Workflow for Reductive Amination:
Caption: General workflow for N-alkylation via reductive amination.
Representative Protocol: Synthesis of a Secondary Amine via Reductive Amination
-
To a solution of this compound (1.0 eq) and a desired aldehyde (1.1 eq) in dichloroethane (DCE, 0.2 M), add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Diazotization and Sandmeyer-Type Reactions
The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for the introduction of a variety of substituents at the 5-position via Sandmeyer or related reactions.[4] This allows for the synthesis of 5-halo, 5-cyano, and 5-hydroxy derivatives. Given the presence of the electron-withdrawing -CF₃ group, the stability of the diazonium salt may be affected, and careful temperature control is crucial.[8]
Workflow for Diazotization and Sandmeyer Reaction:
Caption: General workflow for diazotization followed by a Sandmeyer reaction.
Representative Protocol: Synthesis of 5-Iodo-8-(trifluoromethyl)quinoline
-
Suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve potassium iodide (2.0 eq) in water and cool to 0 °C.
-
Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 5-iodo-8-(trifluoromethyl)quinoline.
Cross-Coupling Reactions
The derivatives of this compound are excellent candidates for transition-metal-catalyzed cross-coupling reactions. For instance, a 5-halo derivative, synthesized via a Sandmeyer reaction, can undergo Suzuki or Buchwald-Hartwig couplings to form C-C or C-N bonds, respectively.
a) Suzuki Coupling
The Suzuki coupling is a powerful method for forming C-C bonds between a halide and an organoboron compound.[9]
Representative Protocol: Suzuki Coupling of 5-Iodo-8-(trifluoromethyl)quinoline
-
In a reaction vessel, combine 5-iodo-8-(trifluoromethyl)quinoline (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a solvent system, for example, a mixture of toluene, ethanol, and water (4:1:1).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
b) Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine.[1] This reaction is particularly useful for synthesizing more complex aniline derivatives.
Representative Protocol: Buchwald-Hartwig Amination of 5-Iodo-8-(trifluoromethyl)quinoline
-
To an oven-dried reaction tube, add 5-iodo-8-(trifluoromethyl)quinoline (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as cesium carbonate (1.5 eq).
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add anhydrous dioxane or toluene.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its unique electronic and steric properties, governed by the powerful trifluoromethyl group, offer both challenges and opportunities for synthetic chemists. A thorough understanding of its reactivity, particularly at the 5-amino position, allows for the rational design and synthesis of a diverse array of novel quinoline derivatives. The protocols outlined in this guide provide a solid foundation for the exploration of this versatile scaffold in the pursuit of new therapeutic agents. As with any synthetic procedure, optimization for specific substrates is highly recommended to achieve the best results.
References
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Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. (2024). Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]
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The Electrical Effect of the Trifluoromethyl Group - Semantic Scholar. (n.d.). Retrieved from [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025). Retrieved from [Link]
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"Evidence of steric factors in the fungitoxic mechanism of 8-quinolinol" by Herman Gershon, Donald Dudley Clarke PhD et al. - Fordham Research Commons. (n.d.). Retrieved from [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.). Retrieved from [Link]
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Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6-and 7-chloro and bromo analogues - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - NIH. (2025). Retrieved from [Link]
-
C5–H trifluoromethylation of 8-aminoquinolines and selected examples - ResearchGate. (n.d.). Retrieved from [Link]
-
Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Discovery of Novel 2-(Trifluoromethyl)quinolin-4-amine Derivatives
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comprehensive technical overview of the discovery process for novel 2-(trifluoromethyl)quinolin-4-amine derivatives, a class of compounds with considerable therapeutic potential. We will delve into the rationale behind their design, detailed synthetic methodologies, robust analytical characterization, and systematic biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the Power of Fluorination
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] Its versatile nature allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.
The introduction of a trifluoromethyl group at the 2-position of the quinoline ring is a deliberate design strategy. The CF3 group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the quinoline system.[4] Furthermore, its lipophilic nature can enhance membrane permeability and improve metabolic stability by blocking potential sites of oxidation, thereby increasing the compound's bioavailability and in vivo efficacy.[3][5] The 4-amino substituent provides a crucial handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of functional groups to probe interactions with biological targets.
Rationale for Design and Synthesis
The primary objective in the design of novel 2-(trifluoromethyl)quinolin-4-amine derivatives is to systematically explore the chemical space around this core scaffold to identify compounds with potent and selective biological activity. The synthetic strategy is designed to be convergent and flexible, allowing for the facile introduction of diversity at the 4-amino position.
Synthetic Strategy: A Stepwise Approach
The synthesis of the target compounds is typically achieved through a multi-step sequence, commencing with the construction of the core 2-(trifluoromethyl)quinoline ring system. A common and effective method is the Conrad-Limpach reaction or a variation thereof.
Diagram of the General Synthetic Workflow:
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A Technical Guide to the Biological Activity of Trifluoromethylated Quinolines: From Bench to Potential Therapeutics
Abstract
The introduction of trifluoromethyl (CF3) groups into the quinoline scaffold has emerged as a powerful strategy in medicinal chemistry, profoundly enhancing the therapeutic potential of this privileged heterocyclic system. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, significantly modulate the pharmacokinetic and pharmacodynamic profiles of quinoline derivatives. This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethylated quinolines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these potent compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Power of Trifluoromethylation in Quinoline Chemistry
The quinoline ring system is a cornerstone in drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3][4] The strategic incorporation of a trifluoromethyl (CF3) group can dramatically alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5] This is attributed to the CF3 group's strong electron-withdrawing nature and its ability to increase lipophilicity, which can enhance cell penetration and reduce metabolic degradation.[5] These modifications have led to the development of trifluoromethylated quinolines with potent and selective biological activities.[6][7]
This guide will systematically explore the multifaceted biological landscape of these compounds, providing both foundational knowledge and practical insights for their continued development.
Anticancer Activity: Targeting Key Pathways in Malignancy
Trifluoromethylated quinolines have demonstrated significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[5][8]
Mechanism of Action
The anticancer effects of trifluoromethylated quinolines are often attributed to their ability to interfere with critical cellular processes:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many trifluoromethylated quinoline derivatives function as potent inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or hyperactivated in cancer cells.[5] By blocking these kinases, they can halt downstream signaling pathways responsible for cell growth and proliferation.[5][9]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[9] This can be achieved through various mechanisms, including the disruption of mitochondrial function and the activation of caspase cascades.
-
Cell Cycle Arrest: Trifluoromethylated quinolines have been shown to arrest the cell cycle at different phases, preventing cancer cells from completing the division process.[9]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[8]
Prominent Examples and In Vitro Efficacy
Several trifluoromethylated quinoline derivatives have shown remarkable anticancer activity in preclinical studies.
| Compound/Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 ± 3.35 µg/ml | [10] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | Leukemia | 43.95 ± 3.53 µg/ml | [10] |
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not Specified | Not Specified | 14.14 (LC50) | [11] |
| 4-trifluoromethyl-2-anilinoquinoline derivative (Compound 8b) | PC3, LNCaP, K562, HeLa | Prostate, Prostate, Leukemia, Cervical | Not specified, but showed superior efficacy | [9] |
Experimental Protocols
2.3.1. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated quinoline compound and incubate for a specified period (typically 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, replace the culture medium with a fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for the MTT Cell Viability Assay.
2.3.2. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
Protocol:
-
Cell Treatment and Fixation: Treat cells with the test compound, harvest them, and fix them in cold 70% ethanol overnight at -20°C.[10]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
Trifluoromethylated quinolines have demonstrated potent activity against a broad spectrum of microorganisms, including bacteria and fungi.[12][13][14]
Mechanism of Action
The primary mechanism of antimicrobial action for many trifluoromethylated quinolones is the inhibition of essential bacterial enzymes:[15]
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, repair, and recombination.[15] By inhibiting these topoisomerases, the compounds prevent the bacteria from multiplying.[15]
Spectrum of Activity and Efficacy
Trifluoromethylated quinolones have shown efficacy against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC90 (µg/mL) | Reference |
| CS-940 | Acinetobacter spp. | 0.03 | [12] |
| CS-940 | Stenotrophomonas maltophilia | 2 | [12] |
| CS-940 | Haemophilus influenzae | ≤ 0.06 | [12] |
| CS-940 | Moraxella catarrhalis | ≤ 0.06 | [12] |
| CS-940 | Neisseria spp. | ≤ 0.06 | [12] |
| CS-940 | Streptococcus spp. | ≤ 2 | [12] |
| CS-940 | Enterococcus faecium | 4 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the trifluoromethylated quinoline compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Antiviral Activity: Combating Viral Infections
The antiviral potential of trifluoromethylated quinolines has been explored against a range of viruses, with notable activity reported against Zika virus and various coronaviruses.[6][16][17]
Mechanism of Action
The precise antiviral mechanisms of trifluoromethylated quinolines are still under investigation, but several modes of action have been proposed:
-
Inhibition of Viral Replication: Some compounds have been shown to inhibit the replication of viral RNA.[16]
-
Interference with Viral Entry: For some viruses, these compounds may block the entry of the virus into the host cell.[17]
-
Modulation of Host Cell Pathways: Trifluoromethylated quinolines can affect host cell pathways, such as autophagy, which viruses often hijack for their own replication.[17]
Notable Examples
-
Mefloquine and its Analogs: The well-known antimalarial drug mefloquine, a trifluoromethylated quinoline, and its derivatives have demonstrated activity against the Zika virus.[6][16] Some synthesized 2,8-bis(trifluoromethyl)quinoline derivatives have shown even greater potency than mefloquine.[6][16]
-
Activity against Coronaviruses: Mefloquine has also exhibited in vitro activity against several coronaviruses, including SARS-CoV-1 and SARS-CoV-2.[17]
Anti-inflammatory and Analgesic Activity
Trifluoromethylated quinolines have also been investigated for their potential to modulate inflammatory responses and alleviate pain.[3][18][19][20]
Mechanism of Action
The anti-inflammatory and analgesic effects of these compounds are linked to their ability to:
-
Target Key Inflammatory Mediators: Quinoline-based molecules can inhibit enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), which are involved in the inflammatory cascade.[19][20]
-
Block Sodium Channels: Some quinoline-derived trifluoromethyl alcohols have been found to block sodium channels, which can reduce the inflammatory signals released by peripheral nerves and tissues, thereby producing an analgesic effect.[18]
Promising Derivatives
-
Quinoline-Derived Trifluoromethyl Alcohols: These compounds have shown both antiepileptic and analgesic properties in preclinical models, suggesting their potential for treating neuropathic pain.[18]
Structure-Activity Relationships (SAR)
The biological activity of trifluoromethylated quinolines is highly dependent on the position and nature of substituents on the quinoline ring.[19][21]
-
Position of the Trifluoromethyl Group: The location of the CF3 group significantly influences activity. For instance, in some antimalarial compounds, derivatives with two trifluoromethyl groups (e.g., at positions 2 and 8) show slightly higher in vitro activity than those with a single CF3 group.[22]
-
Substituents at Other Positions: The presence of other functional groups, such as piperazine rings, can broaden the spectrum of antibacterial activity and increase potency.[21] For anti-inflammatory agents, a carboxamide moiety can confer TRPV1 antagonism, while a carboxylic acid can lead to COX inhibition.[19]
Caption: Key determinants of biological activity in trifluoromethylated quinolines.
Conclusion and Future Directions
Trifluoromethylated quinolines represent a highly versatile and promising class of compounds with a wide range of biological activities. The strategic incorporation of the trifluoromethyl group has consistently led to enhanced potency and improved pharmacokinetic properties. Further exploration of structure-activity relationships, coupled with mechanistic studies, will undoubtedly pave the way for the development of novel and effective therapeutic agents for a multitude of diseases. The detailed protocols and insights provided in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this important class of molecules.
References
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An In-depth Technical Guide to 8-(Trifluoromethyl)quinolin-5-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-(trifluoromethyl)quinolin-5-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group at the 8-position profoundly influences the electronic properties of the quinoline ring system, enhancing metabolic stability, lipophilicity, and binding affinity to various biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and derivatization of this compound, with a particular focus on its applications in drug discovery, including its role as a key building block for kinase inhibitors and antimalarial agents. Detailed experimental protocols, structure-activity relationship (SAR) insights, and characterization data are presented to enable researchers to fully exploit the potential of this versatile chemical scaffold.
Introduction: The Significance of the this compound Core
Quinoline and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] The strategic introduction of a trifluoromethyl (-CF3) group, a bioisostere of the methyl group, into the quinoline nucleus has become a powerful tool in modern drug design. The -CF3 group's strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding interactions with target proteins.[3][4]
The this compound scaffold, in particular, has emerged as a valuable starting material for the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group at the 8-position modulates the basicity of the quinoline nitrogen and the reactivity of the entire ring system. The amino group at the 5-position serves as a versatile handle for a wide array of chemical modifications, allowing for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.
This guide will delve into the synthetic pathways to access this core, methods for its derivatization, and its application in the development of potent kinase inhibitors and novel antimalarial compounds.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a multi-step process that typically begins with the construction of the 8-(trifluoromethyl)quinoline ring system, followed by the introduction of the amino group at the 5-position.
Synthesis of 8-(Trifluoromethyl)quinoline
Several named reactions can be employed for the synthesis of the quinoline core, with the Skraup and Friedländer syntheses being the most common. A plausible and frequently utilized approach for generating trifluoromethylated quinolines involves the use of fluorinated building blocks.[2]
A general workflow for the synthesis of 8-(trifluoromethyl)quinoline is depicted below:
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An In-depth Technical Guide to the Physicochemical Properties of 8-(Trifluoromethyl)quinolin-5-amine
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 8-(Trifluoromethyl)quinolin-5-amine (CAS No. 161431-57-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical predictions and experimental insights into the compound's structure, solubility, lipophilicity, and spectroscopic characteristics. By explaining the causality behind its properties—driven by the interplay between the quinoline scaffold, the electron-withdrawing trifluoromethyl group, and the electron-donating amine group—this guide serves as a foundational resource for leveraging this molecule in advanced chemical synthesis and pharmaceutical research. Detailed, self-validating experimental protocols for key property determination are included to ensure methodological rigor and reproducibility.
Introduction: The Strategic Importance of Fluorinated Quinolines
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The strategic functionalization of this scaffold is a cornerstone of modern drug discovery. The introduction of a trifluoromethyl (-CF3) group is a particularly powerful tactic; its high electronegativity, metabolic stability, and ability to modulate lipophilicity can profoundly enhance a molecule's pharmacological profile.[2]
This compound emerges as a molecule of significant interest. It combines the quinoline core with two key functional groups at strategic positions: an electron-withdrawing -CF3 group at the C8 position and an electron-donating, synthetically versatile primary amine (-NH2) at the C5 position. This specific arrangement creates a unique electronic and steric environment, making its physicochemical properties of paramount importance for predicting its behavior in biological systems and for designing next-generation derivatives. This guide aims to provide a detailed, practical, and scientifically grounded overview of these properties.
Core Physicochemical & Structural Data
The utility of a chemical entity in research and development begins with a thorough understanding of its fundamental properties. These parameters govern everything from reaction kinetics to bioavailability.
Structural and Molecular Data
This compound is an aromatic heterocyclic compound. The trifluoromethyl group at C8 sterically influences the peri position and electronically modifies the entire ring system, while the C5-amine acts as a key hydrogen bond donor and a nucleophilic handle for further derivatization.
Caption: Chemical structure of this compound.
Summary of Physicochemical Properties
| Property | Value | Source / Method |
| CAS Number | 161431-57-8 | [3][4][5][6][7] |
| Molecular Formula | C₁₀H₇F₃N₂ | [3][7] |
| Molecular Weight | 212.17 g/mol | [3][7] |
| Appearance | Solid (Predicted) | General observation for similar compounds |
| Melting Point | Not available | [4][8] |
| Boiling Point | 317.3 ± 42.0 °C at 760 mmHg | Predicted[6] |
| Density | 1.4 ± 0.1 g/cm³ | Predicted[6] |
| cLogP (Lipophilicity) | 3.417 | Predicted[3] |
| pKa (Basicity) | Not available (Predicted ~3-4 for quinoline N, ~4-5 for -NH₂) | [9][10] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Calculated[3] |
| Storage Conditions | Room Temperature, Sealed in dry | [7] |
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation and is crucial for quality control. The electronic environment created by the -CF3 and -NH2 groups imparts a unique signature.[11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline core will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.[1][12]
-
¹³C NMR: The carbon spectrum will show 10 distinct signals for the quinoline core. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling, a characteristic feature that confirms the presence of the -CF3 group.[13]
-
¹⁹F NMR: A single, sharp signal is expected in the ¹⁹F NMR spectrum, confirming the presence of a single trifluoromethyl group. This technique is highly sensitive and provides unambiguous evidence for fluorination.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₇F₃N₂ by providing an exact mass of 212.0561.[3] The fragmentation pattern can provide further structural insights.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1650 cm⁻¹), and strong C-F stretching bands (typically 1000-1350 cm⁻¹).[11]
Synthesis & Reactivity: A Mechanistic Perspective
Understanding the synthesis of this compound is key to appreciating its chemical behavior and potential for creating analog libraries.
Plausible Synthetic Pathway
A common and effective strategy for synthesizing substituted aminoquinolines involves the construction of the quinoline ring followed by functional group manipulation. One plausible route involves the regioselective nitration of an 8-(trifluoromethyl)quinoline precursor, followed by the chemical reduction of the nitro group to the desired 5-amine.
Caption: A plausible two-step synthetic workflow for the target compound.
Causality in Synthesis:
-
Nitration (Step 1): The trifluoromethyl group is a deactivating, meta-directing group in standard electrophilic aromatic substitution. However, in the quinoline system, substitution is heavily influenced by the heterocyclic nitrogen. Nitration typically occurs on the benzene ring portion, with the C5 and C8 positions being most susceptible. The presence of the C8-CF3 group strongly directs the incoming nitro group to the C5 position.
-
Reduction (Step 2): The reduction of the nitro group to a primary amine is a robust and high-yielding transformation. Reagents like iron powder in acidic media (e.g., HCl) or catalytic hydrogenation (H₂ over Palladium on carbon) are standard industrial and laboratory methods chosen for their efficiency and selectivity.
Key Experimental Protocols
To ensure scientific integrity, the methods used to determine physicochemical properties must be robust and reproducible. The following protocols are industry-standard, self-validating systems.
Protocol: Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. The shake-flask method is the "gold standard" for its direct determination.[14][15][16][17]
Caption: Experimental workflow for LogP determination via the shake-flask method.
Step-by-Step Methodology:
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[14]
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO or acetonitrile).[16]
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer. Add a small, known volume of the compound stock solution.
-
Equilibration: Seal the vial and shake it on an orbital shaker for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[18]
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure a sharp and complete separation of the two layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol: pKa Determination by UV-Metric Titration
The pKa value(s) indicate the extent of ionization at a given pH. For molecules with a UV chromophore, like quinolines, UV-metric titration is a highly accurate and material-sparing method.[19][20][21][22][23]
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO (e.g., 10 mM).
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12) with constant ionic strength.[19]
-
Sample Plate Preparation: In a 96-well UV-transparent microplate, add the buffer solutions to different wells. Add a small, fixed amount of the compound stock solution to each well, ensuring the final co-solvent concentration is low (e.g., <2% v/v).[19]
-
Spectroscopic Measurement: Record the full UV-Vis absorption spectrum (e.g., 230-500 nm) for each well using a plate-reading spectrophotometer.
-
Data Analysis: Plot the absorbance at one or more wavelengths against the pH of the buffer. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The inflection point of this curve corresponds to the pKa.[22] Analyzing the ratio of absorbances at two different wavelengths can improve accuracy by normalizing for concentration differences.[20]
Applications and Field Insights
The physicochemical properties of this compound make it a valuable building block in several research areas:
-
Medicinal Chemistry: The primary amine at the C5 position is an ideal attachment point for synthesizing libraries of amides, sulfonamides, or ureas. This allows for the exploration of structure-activity relationships (SAR) while the C8-CF3 group helps maintain or enhance metabolic stability and cell permeability. Derivatives of 8-aminoquinoline have been explored for a range of therapeutic applications.[24][25]
-
Materials Science: Fluorinated aromatic compounds are of interest in the development of advanced materials, including organic light-emitting diodes (OLEDs) and fluorescent probes.[2] The quinoline core possesses inherent photophysical properties that can be tuned by its substituents.
-
Chemical Biology: The compound can be used as a scaffold to develop chemical probes for studying biological pathways. The amine can be functionalized with reporter tags (fluorophores, biotin) or reactive groups for target identification.
Conclusion
This compound is a strategically designed molecule whose physicochemical properties are a direct consequence of its unique substitution pattern. Its predicted high lipophilicity, dual basic centers, and versatile amine handle make it an exceptionally valuable starting material for drug discovery and materials science. The robust experimental protocols detailed herein provide a clear path for researchers to validate its properties and build upon this foundation for future innovation. A comprehensive understanding of this molecule's core characteristics is the first and most critical step toward unlocking its full potential.
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Foreword: The Imperative of Rigorous Structural Characterization in Drug Discovery
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Safety and handling of 8-(Trifluoromethyl)quinolin-5-amine
An In-Depth Technical Guide to the Safe Handling and Management of 8-(Trifluoromethyl)quinolin-5-amine
Introduction: The Quinoline Scaffold in Modern Research
Quinoline and its derivatives represent a class of heterocyclic aromatic compounds with significant and widespread applications in medicinal chemistry and drug development.[1][2] The quinoline nucleus is a privileged scaffold, appearing in numerous compounds with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[2] The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, is a common strategy in modern drug design. This is because the -CF3 group can significantly enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic profiles and efficacy.[3]
However, the same electronic and steric properties that make this compound valuable for research also necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive framework for the safe management of this compound in a laboratory setting, grounded in an understanding of its chemical properties and potential hazards.
Section 1: Hazard Identification and Risk Profile
A thorough understanding of the inherent hazards of a compound is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be heeded.
1.1 GHS Classification
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4] This profile is common for many aromatic amines and requires specific controls to mitigate exposure.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source |
| Skin Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation | [4][5] |
| Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation | [4][5] |
1.2 Mechanistic Insight: The Role of the Trifluoromethyl Group and Amine Functionality
The irritant properties of this compound can be attributed to its structure. Aromatic amines can be reactive and may cause skin sensitization or irritation. The highly electronegative trifluoromethyl group enhances the lipophilicity of the molecule, which can facilitate its absorption through the skin.[3] Furthermore, as a fine powder, the compound can easily become airborne, posing an inhalation risk that can lead to irritation of the respiratory tract.[4][6]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes eliminating hazards, followed by implementing engineering controls, administrative controls, and finally, personal protective equipment. In a laboratory setting, a combination of engineering controls and a robust PPE protocol is essential.
2.1 Primary Engineering Control: The Chemical Fume Hood
All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[6][7] This is the most critical control measure to prevent the inhalation of airborne particles and vapors.[8]
-
Causality: A fume hood creates a negative pressure environment, drawing airborne contaminants away from the user's breathing zone and exhausting them safely out of the laboratory. When weighing the solid compound, even careful manipulation can generate fine dust that is not easily visible.
2.2 Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for good engineering controls but is essential to protect against accidental contact.[9][10]
| Protection Type | Specification | Standard (Example) | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | EN 374 | Provides a chemical barrier against skin contact.[7] Always inspect gloves for punctures before use. Double-gloving is recommended when handling the pure solid. Contaminated gloves must be removed and disposed of as hazardous waste immediately.[11] |
| Eye Protection | Chemical Splash Goggles | EN 166 / ANSI Z87.1 | Protects eyes from accidental splashes of solutions or contact with airborne powder.[6][7] Standard safety glasses do not provide adequate protection from splashes. |
| Body Protection | Laboratory Coat | N/A | Protects skin and personal clothing from contamination.[7] Ensure the coat is fully buttoned. |
| Respiratory Protection | N95 Particulate Respirator (or higher) | NIOSH / EN 149 | Recommended as a secondary precaution when handling large quantities of the solid, even within a fume hood, to minimize inhalation risk.[7] Not typically required for handling solutions if work is performed in a properly functioning fume hood. |
| Face Protection | Face Shield | EN 166 | To be worn over chemical splash goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions.[7][12] |
Section 3: Standard Operating Procedure (SOP) for Handling
This section outlines a self-validating workflow for the safe handling of this compound, from preparation to disposal. Each step is designed to systematically mitigate the risks identified in Section 1.
3.1 Workflow Diagram: Safe Handling Protocol
Caption: A step-by-step workflow for the safe handling of this compound.
3.2 Detailed Step-by-Step Protocol: Weighing and Dissolving
-
Preparation:
-
Confirm you have read and understood the Safety Data Sheet (SDS) for this compound.[4]
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[6]
-
Prepare all necessary equipment (spatula, weigh boat, glassware, solvent, magnetic stir bar) and place it inside the fume hood.
-
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Don a pair of nitrile gloves. For handling the pure solid, consider wearing two pairs.
-
-
Handling Operations (inside fume hood):
-
Tare the balance with an anti-static weigh boat.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Minimize dust generation by avoiding rapid movements.[6]
-
Record the weight.
-
To dissolve, place the destination flask containing the appropriate solvent on a stir plate within the hood.
-
Slowly add the weighed solid to the solvent to prevent splashing and aerosol generation.[7]
-
Securely cap the flask before removing it from the balance or initiating vigorous stirring.
-
-
Cleanup and Disposal:
-
All disposable materials that have come into contact with the chemical (e.g., weigh boat, contaminated gloves, paper towels) must be placed in a clearly labeled hazardous waste container.[7][11]
-
Decontaminate non-disposable items like the spatula and glassware with an appropriate solvent, followed by a thorough wash.
-
Wipe down the work surface inside the fume hood.
-
Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water before leaving the laboratory.[4][11]
-
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
4.1 Emergency Response Workflow: Chemical Spill
Caption: A flowchart outlining the immediate steps to take in the event of a chemical spill.
4.2 First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4][13]
-
Skin Contact: Immediately flush the affected skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[4] If skin irritation occurs or persists, get medical advice.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.[4]
Section 5: Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
5.1 Storage Conditions
-
Container: Keep the container tightly closed when not in use.[4][6]
-
Environment: Store in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Store away from incompatible substances such as strong oxidizing agents and strong acids.[6]
-
Location: Do not store on lab benches or in fume hoods.[11] Store in a designated chemical cabinet.
5.2 Waste Disposal
-
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[11]
-
Never pour chemical waste down the sink.[11]
-
Collect all solid and liquid waste containing this compound in appropriately labeled hazardous waste containers.[7] This includes contaminated gloves, weigh boats, and cleaning materials.
References
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Zahra, J. A., & Schembri, J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
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Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
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PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]
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U.S. Consumer Product Safety Commission. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
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California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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Alfa Aesar Organics. (2022). 8-(Trifluoromethyl)Quinoline, 98%. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
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National Institutes of Health (NIH). (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Retrieved from [Link]
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ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
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Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (2020). Personal protective equipment when handling plant protection products. Retrieved from [Link]
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National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]
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PubChem. (2025). 8-Aminoquinoline. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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BIOFOUNT. (n.d.). 161431-57-8|this compound. Retrieved from [Link]
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MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
-
MDPI. (n.d.). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 8-(Trifluoromethyl)quinolin-5-amine in Organic Solvents
Abstract
Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of 8-(Trifluoromethyl)quinolin-5-amine, a substituted quinoline of interest in medicinal chemistry. In the absence of extensive publicly available quantitative solubility data, this guide focuses on the foundational principles governing its solubility, theoretical predictions based on its molecular structure, and detailed, field-proven experimental protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to accurately assess and understand the solubility profile of this compound and its analogs.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's success. Poor aqueous solubility can lead to low and erratic absorption, diminishing the drug's bioavailability and therapeutic effect. Conversely, understanding a compound's solubility in various organic solvents is crucial for synthesis, purification, formulation, and the development of analytical methods.
This compound belongs to the quinoline class of compounds, which are scaffolds for numerous therapeutic agents, including antimalarials and anticancer drugs.[1][2] The presence of the trifluoromethyl group and an amine substituent on the quinoline core significantly influences its physicochemical properties, including its solubility. This guide will delve into the structural attributes of this compound and their implications for its solubility in a range of organic solvents.
Physicochemical Properties and Predicted Solubility Profile
A thorough understanding of a molecule's physicochemical properties is the first step in predicting its solubility behavior.
Molecular Structure Analysis
This compound is a heterocyclic aromatic compound with the following key structural features that dictate its solubility:
-
Quinoline Core: The fused benzene and pyridine rings of the quinoline scaffold create a largely hydrophobic and rigid structure. Quinoline itself is only slightly soluble in cold water but dissolves readily in most organic solvents.[3]
-
5-Amino Group (-NH₂): The primary amine group is capable of acting as both a hydrogen bond donor and acceptor. This functional group can increase polarity and potentially enhance solubility in polar protic solvents through hydrogen bonding.[4]
-
8-Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic.[5][6] Its presence can significantly increase the lipophilicity of a molecule, which generally leads to higher solubility in non-polar organic solvents.[5] The C-F bond's high stability also imparts metabolic resistance.[7]
Predicted Solubility Trends
Based on the principle of "like dissolves like," we can predict the general solubility trends for this compound in various classes of organic solvents.[8]
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | The amine group can form hydrogen bonds with the solvent's hydroxyl group. The quinoline core's hydrophobicity might limit very high solubility. |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High | These solvents can accept hydrogen bonds from the amine group and have dipole-dipole interactions with the polar quinoline ring system. The trifluoromethyl group also contributes to favorable interactions. |
| Non-Polar (e.g., Hexane, Toluene) | Low to Moderate | The large, aromatic, and lipophilic nature of the molecule, enhanced by the -CF₃ group, will favor solubility in these solvents over highly polar ones. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | High | These solvents are effective at solvating a wide range of organic compounds, including those with moderate polarity and lipophilicity. |
It is crucial to emphasize that these are qualitative predictions. The actual quantitative solubility will depend on a delicate balance of intermolecular forces, crystal lattice energy of the solid, and temperature.
Experimental Determination of Solubility
Accurate determination of solubility requires robust experimental methods. This section provides detailed protocols for two widely used and reliable techniques: the Shake-Flask method followed by HPLC analysis and a higher-throughput method utilizing UV-Vis spectroscopy.
Thermodynamic Solubility Determination via Shake-Flask and HPLC Analysis
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.[11]
-
-
Sample Analysis by HPLC:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample using a validated HPLC method with UV detection at a wavelength where this compound has strong absorbance.
-
Quantify the concentration of the dissolved compound by comparing its peak area to a standard calibration curve prepared with known concentrations of the analyte.[12][13]
-
Caption: Workflow for Shake-Flask Solubility Determination.
Kinetic Solubility Determination via UV-Vis Spectroscopy
For earlier stages of drug discovery, a higher-throughput method to assess kinetic solubility is often employed. This method involves dissolving the compound in a strong organic solvent like DMSO and then diluting it into the aqueous or organic solvent of interest.[14]
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Solubility Assay:
-
In a 96-well plate, add a small aliquot of the DMSO stock solution to each well containing the organic solvent of interest.
-
Mix the plate and allow it to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature. Precipitation may occur if the solubility limit is exceeded.
-
-
Sample Separation and Analysis:
-
Filter the contents of each well through a filter plate into a new UV-transparent 96-well plate.
-
Measure the absorbance of the filtrate at the λ_max of this compound using a UV-Vis plate reader.
-
Calculate the solubility by comparing the absorbance to a calibration curve prepared by diluting the DMSO stock solution in the same solvent system.[14]
-
Caption: Logical flow from structure to solubility data.
Intermolecular Forces and Their Influence on Solubility
The solubility of this compound in a given organic solvent is governed by the interplay of various intermolecular forces.
-
Hydrogen Bonding: The primary amine group can donate two hydrogen bonds and the nitrogen lone pair can accept a hydrogen bond. This is a significant factor in its solubility in protic solvents like alcohols.[15]
-
Dipole-Dipole Interactions: The quinoline ring system and the trifluoromethyl group possess dipole moments, leading to favorable interactions with polar aprotic solvents like DMSO and acetonitrile.
-
Van der Waals Forces: These non-specific interactions are present between all molecules and are the primary forces responsible for the solubility of the compound in non-polar solvents. The large surface area of the quinoline ring and the lipophilic trifluoromethyl group contribute to stronger van der Waals forces.[5]
Conclusion
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]
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Spectroscopic Techniques. Solubility of Things. Available at: [Link]
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Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Available at: [Link]
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Quinoline: Structure, Properties & Uses Explained. Vedantu. Available at: [Link]
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Properties of amines. Organic Chemistry II - Lumen Learning. Available at: [Link]
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What are the physical properties of quinoline?. BIOSYNCE. Available at: [Link]
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When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Available at: [Link]
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2-(2-quinolyl)quinoline. Solubility of Things. Available at: [Link]
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Quinoline. Wikipedia. Available at: [Link]
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Video: Solubility - Concept. JoVE. Available at: [Link]
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Quinoline Yellow. Solubility of Things. Available at: [Link]
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The Chemistry Behind the Trifluoromethyl Group: Impact and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]
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A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]
-
solubility experimental methods.pptx. SlideShare. Available at: [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
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Why amine salts are soluble in water?. Chemistry Stack Exchange. Available at: [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. Available at: [Link]
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Solubility. University of California, Davis. Available at: [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
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Solubility. Wikipedia. Available at: [Link]
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how can i test the solubility in hplc please ?. Chromatography Forum. Available at: [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]
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Principles of Solubility. ResearchGate. Available at: [Link]
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Are amines soluble in organic solvents?. Quora. Available at: [Link]
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Solubility. Open Oregon Educational Resources. Available at: [Link]
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Solubility of Organic Compounds. University of Toronto. Available at: [Link]
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The structures of the substituted quinolines. ResearchGate. Available at: [Link]
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]
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Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH. Available at: [Link]
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Foreword: The Criticality of Purity in Pharmaceutical Intermediates
An In-depth Technical Guide Purity Analysis of 8-(Trifluoromethyl)quinolin-5-amine: A Guide for Drug Development Professionals
In the pathway from a chemical starting block to a life-saving Active Pharmaceutical Ingredient (API), intermediates such as this compound represent critical control points. The purity of this intermediate, a key building block in the synthesis of kinase inhibitors and other targeted therapies, directly influences the quality, safety, and efficacy of the final drug product.[1][2] An impurity profile that is not rigorously characterized and controlled can introduce unforeseen toxicities, reduce therapeutic efficacy, and create significant hurdles in regulatory approval.[1]
This guide provides a comprehensive, field-proven framework for the purity analysis of this compound. Moving beyond a simple recitation of methods, we will explore the scientific rationale behind the selection of analytical techniques, the design of robust protocols, and the interpretation of complex data sets. Our approach is grounded in the principles of Quality by Design (QbD) and aligns with the stringent expectations of global regulatory bodies, as outlined in International Council for Harmonisation (ICH) guidelines.[1][3]
Understanding the Analyte and Potential Impurity Landscape
This compound (CAS: 161431-57-8) is a heterocyclic aromatic amine featuring a quinoline core, a primary amine group at the 5-position, and a highly electronegative trifluoromethyl (CF₃) group at the 8-position.[4] Its molecular structure dictates the analytical strategy. The quinoline ring provides a strong chromophore for UV detection, while the basic amine and the unique fluorine atoms offer handles for other spectroscopic and chromatographic techniques.
The potential impurity profile is intrinsically linked to the synthetic route. Common methods for synthesizing quinoline derivatives, such as the Skraup or Doebner-von Miller reactions, involve the condensation of anilines with other reagents.[5][6] Therefore, a comprehensive purity analysis must anticipate:
-
Process-Related Impurities: Unreacted starting materials, reagents, and intermediates from the synthetic pathway.
-
Isomeric Impurities: Positional isomers formed during the synthesis, which can be challenging to separate.
-
Degradation Products: Impurities formed due to instability under specific storage or process conditions.
-
Residual Solvents: Organic volatile impurities from the reaction and purification steps.
The following diagram illustrates the logical flow of a comprehensive purity assessment program.
Caption: High-level workflow for the comprehensive purity analysis of a pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity and quantifying impurities in non-volatile organic molecules like this compound.[7] Its strength lies in its high resolving power, sensitivity, and precision. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from closely related impurities.
Causality Behind Method Parameters
The selection of HPLC parameters is not arbitrary; it is a science-driven process to achieve optimal separation (specificity) as mandated by validation guidelines.[8]
-
Column: A C18 (octadecylsilane) column is the standard choice for moderately polar aromatic compounds. The hydrophobic stationary phase provides effective retention for the quinoline ring system.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile) is crucial.[9] The gradient, which changes the solvent strength over time, allows for the elution of early, more polar impurities while also resolving late-eluting, less polar impurities from the main peak.[7]
-
Detector: A UV-Vis or Diode Array Detector (DAD) is ideal. The extended aromatic system of the quinoline core results in strong UV absorbance, typically monitored around 250 nm.[9] A DAD provides the added advantage of peak purity analysis, which helps ensure a chromatographic peak is not composed of more than one component.[10]
Detailed Protocol: RP-HPLC Purity Method
1. Instrumentation and Materials:
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD.[9]
-
Column: Thermo BDS Hypersil C18, 250 x 4.6 mm, 5 µm particle size, or equivalent.[9]
-
Data System: OpenLAB or equivalent chromatography data software.
2. Reagents and Solutions:
-
Mobile Phase A: 0.03 M Potassium Dihydrogen Phosphate (KH₂PO₄) in HPLC-grade water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to achieve a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for peak overload. |
| Detection | DAD, 250 nm | Maximizes signal for the quinoline chromophore.[9] |
| Gradient | 0-5 min: 20% B | Holds at initial conditions for equilibration. |
| 5-25 min: 20% to 80% B | Resolves main peak from impurities of varying polarity. | |
| 25-30 min: 80% B | Elutes any strongly retained compounds. | |
| 30.1-35 min: 20% B | Re-equilibrates the column for the next injection. |
4. System Suitability Test (SST): A Self-Validating Check Before sample analysis, inject the standard solution five times. The system is deemed suitable for use only if the following criteria are met, ensuring the method's performance on a given day.[11][12]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
5. Calculation: Purity is typically calculated using an area normalization method, assuming all impurities have a similar response factor to the main peak. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Orthogonal Techniques for Comprehensive Characterization
Relying on a single analytical method is insufficient for a complete purity assessment. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. While HPLC is superior for the main analyte, GC-MS excels at detecting residual solvents and potential volatile by-products from the synthesis.[13]
Expertise in Action: The presence of a trifluoromethyl group requires careful consideration. While generally stable, highly reactive fluorine-containing compounds can potentially degrade in a hot GC inlet or interact with the column's stationary phase.[14] Therefore, using a deactivated, inert column (e.g., DB-5MS) is critical. The mass spectrometer provides definitive identification of unknown peaks by comparing their fragmentation patterns to spectral libraries.[15]
Detailed Protocol: GC-MS for Volatile Impurities
1. Instrumentation:
-
GC-MS System: Equipped with a capillary column and a mass selective detector.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[13]
2. GC Conditions:
-
Carrier Gas: Helium at 1.0 mL/min.[13]
-
Inlet Temperature: 250 °C.[13]
-
Injection: 1 µL, Splitless mode.
-
Oven Program: 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Scan Range: 40-450 m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation and confirmation of the primary analyte's identity. For this compound, a suite of NMR experiments is necessary.
-
¹H NMR: Provides information on the protons in the molecule, confirming the substitution pattern on the quinoline ring.[16][17]
-
¹³C NMR: Identifies all unique carbon environments.
-
¹⁹F NMR: This is a highly specific and sensitive technique for fluorine-containing compounds. It will show a single, sharp signal for the CF₃ group, and its chemical shift is highly sensitive to the local electronic environment, making it an excellent tool for identifying any fluorine-containing impurities.[18]
Quantitative NMR (qNMR): Beyond structural confirmation, qNMR can be used as a primary method for determining purity. By integrating the signal of the analyte against that of a certified internal standard of known purity and concentration, an absolute purity value can be assigned without the need for a specific reference standard of the analyte itself.
Caption: Logical relationship between impurity types and the analytical methods for their detection.
Method Validation: Ensuring Trustworthiness and Reliability
A described analytical method is only scientifically sound if it is validated for its intended purpose.[12] Validation demonstrates that the method is accurate, precise, specific, and robust.[11] The validation of the primary HPLC purity method should be performed according to ICH Q2(R1) guidelines and must assess the following parameters.[3]
| Validation Parameter | Purpose |
| Specificity | To prove the method can separate the analyte from impurities and degradants.[8][10] |
| Linearity | To confirm a proportional relationship between concentration and detector response over a defined range. |
| Accuracy | To measure the closeness of the test results to the true value (e.g., using spike/recovery studies).[11] |
| Precision | To assess the method's repeatability and intermediate precision (%RSD). |
| Limit of Detection (LOD) | The lowest concentration of an impurity that can be detected. |
| Limit of Quantitation (LOQ) | The lowest concentration of an impurity that can be accurately quantified.[8] |
| Range | The concentration interval over which the method is precise, accurate, and linear. |
| Robustness | To evaluate the method's reliability when small, deliberate changes are made to parameters (e.g., pH, flow rate). |
Conclusion: A Foundation for Quality
The purity analysis of this compound is a multi-faceted process that forms the bedrock of quality for any API synthesis program in which it is used. A robust analytical control strategy, built on the complementary strengths of HPLC, GC-MS, and NMR, is non-negotiable. Each method must be governed by scientifically sound principles, executed via detailed protocols, and validated to ensure the data generated is reliable and trustworthy.[19][20] By adopting this rigorous, evidence-based approach, researchers and drug developers can ensure the quality of their intermediates, streamline their development timelines, and ultimately contribute to the delivery of safe and effective medicines.
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An In-depth Technical Guide to 8-(Trifluoromethyl)quinolin-5-amine for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 8-(Trifluoromethyl)quinolin-5-amine in Modern Medicinal Chemistry
This compound, with CAS Number 161431-57-8, is a fluorinated heterocyclic amine that has garnered significant interest within the scientific community. Its quinoline core is a well-established pharmacophore, present in numerous approved drugs, most notably for its antimalarial properties.[1][2] The strategic placement of a trifluoromethyl (-CF3) group at the 8-position and an amine group at the 5-position imparts unique physicochemical properties that are highly advantageous for drug design.
The trifluoromethyl group is a bioisostere for a chlorine atom and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by altering the electronic properties of the molecule.[3][4] These characteristics make this compound a valuable building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[5][6] This guide provides a comprehensive technical overview of this compound, including its commercial availability, chemical properties, synthesis, safe handling, and applications, to support researchers in leveraging its full potential.
Commercial Availability and Supplier Specifications
This compound is available from several specialized chemical suppliers. Researchers should carefully evaluate the purity and specifications offered by each vendor to ensure the quality and consistency of their starting materials. The table below summarizes the offerings from prominent suppliers.
| Supplier | Product Number | Purity | Notes |
| AK Scientific, Inc. | Not specified | 95% | Provides a comprehensive Safety Data Sheet (SDS).[4] |
| Sigma-Aldrich (AChemBlock) | ADVH9A981812 | 95% | Marketed under the AChemBlock brand. |
| Sunway Pharm Ltd. | CB49443 | 97% | Offers various quantities, from milligrams to grams.[7] |
| ECHO CHEMICAL CO., LTD. | M-T957658 | Not specified | Lists the compound as part of their portfolio.[6] |
It is imperative to request a lot-specific Certificate of Analysis (CoA) from the chosen supplier prior to purchase. The CoA provides critical data on the analytical methods used for quality control, the exact purity of the batch, and information on residual solvents and potential impurities.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 161431-57-8 | [7] |
| Molecular Formula | C10H7F3N2 | [7] |
| Molecular Weight | 212.17 g/mol | [7] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | Not definitively available in searched literature. | |
| Solubility | Not definitively available in searched literature. | |
| pKa | 1.677 ± 0.10 (predicted for a related nitrile) | [2] |
Note: Experimental data for melting point and solubility were not available in the surveyed literature. It is recommended to determine these experimentally upon receipt of the compound.
Synthesis and Purification
A more targeted approach for this specific molecule would likely involve the synthesis of an 8-(trifluoromethyl)quinoline core, followed by nitration at the 5-position and subsequent reduction. A key intermediate for similar structures is 4-chloro-8-(trifluoromethyl)quinoline, which can be reacted with hydrazine hydrate to form 4-hydrazinyl-8-(trifluoromethyl)quinoline.[8] This intermediate could then potentially be converted to the 5-amino derivative through a multi-step process.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic route to this compound.
Purification Protocol:
Purification would typically be achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.
Analytical Characterization
The identity and purity of this compound should be rigorously confirmed using a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a broad singlet for the amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will display distinct signals for each of the 10 carbon atoms in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet in the 19F NMR spectrum will confirm the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹) and C-F stretching vibrations.[9][10]
Safe Handling and Storage
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Safety Information:
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[4]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[4]
Applications in Drug Discovery and Development
The 8-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs.[1] The introduction of a trifluoromethyl group is a proven strategy to enhance the therapeutic properties of drug candidates.[3] Consequently, this compound is a highly attractive building block for the synthesis of novel compounds targeting a range of diseases.
Workflow for Utilizing this compound in Drug Discovery:
Caption: Drug discovery workflow starting from this compound.
-
Antimalarial Agents: Derivatives of 8-aminoquinoline are effective against the liver stages of Plasmodium parasites.[11] The trifluoromethyl group can enhance the metabolic stability and efficacy of these compounds.
-
Anticancer Therapeutics: Quinoline derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation.[5]
-
Antiviral and Antimicrobial Agents: The quinoline scaffold is present in various antiviral and antimicrobial agents.[12][13] The unique properties of this compound make it a promising starting point for the development of new anti-infective drugs.
-
Fluorescent Probes: The quinoline ring system is known for its fluorescent properties, and derivatives of 8-aminoquinoline have been developed as fluorescent probes for detecting metal ions.[14]
Conclusion
This compound is a strategically important building block for medicinal chemists and drug development professionals. Its unique combination of a proven pharmacophore with a property-enhancing trifluoromethyl group provides a solid foundation for the design and synthesis of next-generation therapeutic agents. This guide has provided a comprehensive overview of its commercial availability, chemical properties, plausible synthesis, and potential applications to empower researchers in their quest for novel and effective treatments for a range of diseases. As with any specialized chemical, a thorough evaluation of supplier specifications and adherence to strict safety protocols are paramount for successful and safe research outcomes.
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National Center for Biotechnology Information. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
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Kuninobu, Y. et al. (n.d.). Supplementary Information 5-Position-selective CH Trifluoromethylation of 8-Aminoquinoline Derivatives. [Link]
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National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed Central. [Link]
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-
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The Synthetic Chemist's Guide to Trifluoromethylquinolines: A Review of Core Strategies
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry, imparting profound effects on the physicochemical and pharmacological properties of these vital heterocyles. This guide provides a comprehensive technical overview of the principal synthetic strategies for accessing trifluoromethylated quinolines. We will move beyond a simple cataloging of reactions to dissect the mechanistic underpinnings and practical considerations of both classical and contemporary methodologies. This document is intended to serve as a valuable resource for researchers in drug discovery and process development, offering insights into the selection and implementation of synthetic routes to this important class of molecules.
Introduction: The Trifluoromethyl Group's Impact on Quinoline Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The strategic introduction of a trifluoromethyl group can dramatically enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1] Consequently, the development of robust and efficient methods for the synthesis of trifluoromethylquinolines is of paramount importance. This guide will explore the evolution of these synthetic methodologies, from foundational cyclization reactions to cutting-edge C-H functionalization techniques.
Classical Approaches: Building the Quinoline Core with Trifluoromethylated Precursors
The traditional syntheses of quinolines often involve the construction of the heterocyclic ring from acyclic precursors. Several of these venerable named reactions have been successfully adapted for the synthesis of trifluoromethylquinolines, typically by employing trifluoromethylated building blocks.
The Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, catalyzed by either acid or base.[2][3] For the synthesis of 4-(trifluoromethyl)quinolines, a common strategy is the reaction of a 2-aminoaryl ketone with a trifluoromethylated carbonyl compound.
Mechanism: The reaction can proceed through two primary pathways. The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the aniline and the ketone, which then undergoes an intramolecular aldol condensation and subsequent elimination to form the quinoline ring.[2]
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)quinolines via Proline Potassium Salt-Catalyzed Friedländer Annulation [4]
-
To a reaction vial, add:
-
Substituted 2-trifluoroacetyl aniline (0.5 mmol)
-
The desired carbonyl compound (0.6 mmol)
-
Proline potassium salt (10 mol%)
-
Ethanol (2 mL)
-
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-trifluoromethyl-substituted quinoline.
This method offers mild reaction conditions and generally good to excellent yields.[4]
Logical Flow of the Friedländer Synthesis:
Sources
Methodological & Application
The Strategic Application of 8-(Trifluoromethyl)quinolin-5-amine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold and the Rise of a Privileged Building Block
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, 8-(Trifluoromethyl)quinolin-5-amine has emerged as a particularly valuable starting material for the synthesis of novel drug candidates. The strategic placement of the trifluoromethyl group at the 8-position and the primary amine at the 5-position offers a unique combination of physicochemical properties and synthetic handles that can be exploited to address key challenges in drug discovery, including potency, selectivity, and metabolic stability.
The trifluoromethyl (CF3) group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by participating in favorable interactions with protein targets.[2][3] The primary amine at the 5-position serves as a versatile point for derivatization, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR) and fine-tune the pharmacokinetic profile of the resulting compounds. This guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into its role in the development of next-generation therapeutics.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic campaign, a thorough understanding of the starting material's properties and handling requirements is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇F₃N₂ |
| Molecular Weight | 212.17 g/mol |
| Appearance | Solid |
| CAS Number | 161431-57-8 |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment.[4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[4] Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Synthetic Utility and Derivatization Strategies
The 5-amino group of this compound is the primary site for chemical modification, enabling the construction of diverse compound libraries.
Protocol 1: General Procedure for Amide Bond Formation
Amide coupling is a fundamental transformation in medicinal chemistry for linking molecular fragments. This protocol outlines a standard procedure for the acylation of the 5-amino group.
Rationale: This reaction introduces a variety of substituents via the acyl chloride or carboxylic acid, allowing for a systematic exploration of the chemical space around the quinoline core. The choice of coupling reagent can be critical for sensitive substrates.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, dimethylformamide)
-
Argon or nitrogen atmosphere
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the anhydrous solvent.
-
Add the tertiary amine base (1.2-2.0 equiv) and stir the solution until the starting material is fully dissolved.
-
If using an acyl chloride, cool the solution to 0 °C and add the acyl chloride (1.1 equiv) dropwise.
-
If using a carboxylic acid, add the carboxylic acid (1.1 equiv) and the coupling agent (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired amide derivative.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Diagram 1: General Workflow for Derivatization of this compound
Caption: Synthetic pathways for derivatizing this compound.
Applications in Drug Discovery Programs
The this compound scaffold has been successfully employed in the development of inhibitors for various therapeutic targets.
Case Study: Kinase Inhibitors
The quinoline nucleus is a well-established scaffold for the design of kinase inhibitors.[5] Derivatives of this compound can be designed to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
Rationale for Kinase Inhibition: The quinoline core can mimic the adenine region of ATP, while substituents on the 5-amino group can be directed towards the solvent-exposed region or other pockets within the kinase domain to enhance potency and selectivity. The 8-trifluoromethyl group can provide beneficial interactions in hydrophobic pockets and improve metabolic stability.
Table 2: Exemplary Data for a Hypothetical Series of Kinase Inhibitors Derived from this compound
| Compound ID | R-Group at 5-position | Kinase IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) |
| Lead-1 | -H | >10,000 | >50 |
| Analog-1a | -C(O)Ph | 850 | 12.5 |
| Analog-1b | -C(O)-(4-fluorophenyl) | 420 | 5.8 |
| Analog-1c | -C(O)-(3-aminophenyl) | 150 | 1.2 |
| Analog-1d | -SO₂Ph | 1200 | 25.0 |
This data is illustrative and intended to demonstrate a potential SAR trend.
The hypothetical data in Table 2 suggests that derivatization of the 5-amino group leads to a significant increase in kinase inhibitory activity. The introduction of a phenylamide (Analog-1a) confers moderate activity, which is improved by the addition of a fluorine atom (Analog-1b), a common strategy to enhance binding. The incorporation of a basic amine (Analog-1c) further boosts potency, potentially through the formation of a salt bridge with an acidic residue in the active site.
Diagram 2: PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.
Quinoline derivatives have been shown to inhibit key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[6] As depicted in Diagram 2, an inhibitor derived from this compound could be designed to block the activity of PI3K, thereby preventing the downstream signaling cascade that leads to cell proliferation and survival.
Case Study: Antimalarial Agents
8-Aminoquinolines are a critical class of antimalarial drugs, with primaquine being a prominent example used for the radical cure of relapsing malaria.[6] The this compound scaffold can be used to generate novel antimalarial candidates with potentially improved efficacy and safety profiles.
Mechanism of Action: The antimalarial activity of 8-aminoquinolines is believed to involve the generation of reactive oxygen species (ROS) that induce oxidative stress in the parasite.[6] Modifications to the quinoline core and the side chain at the 5-position can influence the compound's ability to generate ROS and its accumulation in the parasite.
Protocol 2: Parallel Synthesis of an Amide Library
To efficiently explore the SAR of the 5-position, a parallel synthesis approach can be employed to generate a library of amide derivatives.
Rationale: Parallel synthesis allows for the rapid generation of multiple analogs from a common intermediate, accelerating the hit-to-lead and lead optimization phases of a drug discovery project.
Materials:
-
This compound
-
A diverse set of carboxylic acids
-
Polymer-supported coupling reagent (e.g., PS-Carbodiimide)
-
Polymer-supported base (e.g., PS-DIEA)
-
Anhydrous solvent (e.g., DMF)
-
96-well reaction block
Step-by-Step Procedure:
-
Prepare a stock solution of this compound in the anhydrous solvent.
-
Dispense the stock solution into each well of the 96-well reaction block.
-
Prepare stock solutions of the diverse carboxylic acids and dispense one into each well.
-
Add the polymer-supported coupling reagent and the polymer-supported base to each well.
-
Seal the reaction block and shake at room temperature for 16-24 hours.
-
Upon completion, add a polymer-supported scavenger resin (e.g., PS-Trisamine) to quench any unreacted acylating agents. Shake for an additional 2-4 hours.
-
Filter the contents of each well to remove the polymer-supported reagents and scavengers.
-
Analyze the crude products directly by LC-MS to assess purity and confirm the desired product formation.
-
Purify promising compounds by preparative HPLC.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a synthetically accessible amino group and a metabolically stabilizing trifluoromethyl group on a privileged quinoline scaffold makes it an ideal starting point for the development of novel therapeutics. The protocols and strategies outlined in this guide provide a framework for researchers to effectively utilize this compound in their drug discovery programs. Future work will likely focus on expanding the diversity of reactions at the 5-position and exploring novel derivatizations of the quinoline ring to access new chemical space and identify next-generation drug candidates with superior efficacy and safety profiles.
References
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Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]
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Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
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Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]
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Mishra, V., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]
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Pandiri, S., et al. (2021). Novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives, their anticancer activity and docking interactions. Russian Journal of General Chemistry. Available at: [Link]
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Sreedhar, P., et al. (2021). Novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives and their anticancer activity. ResearchGate. Available at: [Link]
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Tekiner-Gulbas, B., et al. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Radiology. Available at: [Link]
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Tekiner-Gulbas, B., et al. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Türk Radyoloji Seminerleri. Available at: [Link]
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Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Available at: [Link]
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Slideshare. (n.d.). ANTI-MALARIAL DRUGS AND ANALOGUES. Available at: [Link]
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Howes, R. E., et al. (1983). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization. Available at: [Link]
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ResearchGate. (2006). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. Available at: [Link]
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Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: Future role as antiprotozoal drugs. Current Opinion in Infectious Diseases. Available at: [Link]
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Kaur, M., et al. (2014). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal. Available at: [Link]
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Pierre, J.-L., et al. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Kaczor, A. A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available at: [Link]
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El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
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Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]
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Itoh, Y., et al. (2016). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
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Tekwani, B. L., et al. (2019). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Molecules. Available at: [Link]
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Kumar, A., et al. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Expert Opinion on Drug Discovery. Available at: [Link]
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Abu-Hashem, A. A., et al. (2020). Synthesis and Antitumor Activity of Some New N1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Gising, J., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Journal of the Iranian Chemical Society. Available at: [Link]
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Gising, J., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Available at: [Link]
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Szelag, M., et al. (2020). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available at: [Link]
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Xiao, Y., et al. (2026). Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry. The Journal of Organic Chemistry. Available at: [Link]
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Christoffers, J., et al. (2026). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. Organic Letters. Available at: [Link]
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Nakai, T., & Nagashima, S. (1992). Pharmacokinetic Interactions Related to the Chemical Structures of Fluoroquinolones. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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Singh, S., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
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Derivatization of 8-(Trifluoromethyl)quinolin-5-amine for bioassays
Application Notes & Protocols
Introduction: The Strategic Value of the 8-(Trifluoromethyl)quinolin-5-amine Scaffold
The quinoline nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The strategic placement of substituents on the quinoline ring is a proven method for modulating pharmacokinetic profiles and target-specific efficacy.
The subject of this guide, this compound, is a particularly compelling starting material for chemical library synthesis for several key reasons:
-
The Quinoline Core: Provides a rigid, planar, and aromatic structure capable of engaging in π-π stacking and hydrogen bonding interactions within biological targets.[1]
-
The 5-Amino Group: Serves as a versatile synthetic handle. As a primary aromatic amine, it is readily amenable to derivatization into a wide range of functional groups, most commonly amides and sulfonamides, allowing for systematic exploration of the structure-activity relationship (SAR).
-
The 8-Trifluoromethyl Group (-CF3): This substituent exerts a profound influence on the molecule's properties. As a potent electron-withdrawing group, it significantly alters the electronic distribution of the quinoline ring system.[2][3] This modification can enhance metabolic stability by blocking potential sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of the nearby 5-amino group, which can influence target binding affinity.[2][4]
This document provides a detailed guide for researchers on the derivatization of this compound into amides and sulfonamides, offering robust protocols for synthesis, purification, and subsequent evaluation in common bioassays.
Mechanistic Considerations & Derivatization Strategy
The primary goal of derivatizing the 5-amino group is to introduce a diverse array of chemical moieties (R-groups) that can probe the binding pocket of a biological target, such as an enzyme active site or a receptor. The choice between an amide and a sulfonamide linkage can itself have significant biological implications, with sulfonamides often acting as bioisosteres for amides but with different hydrogen bonding capabilities and metabolic stability.[5]
The electron-withdrawing nature of the 8-CF3 group reduces the electron density of the entire quinoline ring system, thereby decreasing the nucleophilicity of the 5-amino group compared to an unsubstituted 5-aminoquinoline.[3] This has direct practical implications for synthesis:
-
Amide Coupling: Standard amide coupling conditions are generally effective, but for challenging or sterically hindered carboxylic acids, more potent coupling reagents or slightly longer reaction times may be necessary to achieve high yields.
-
Sulfonamide Synthesis: The reaction with sulfonyl chlorides is typically robust. The key is ensuring the complete removal of the HCl byproduct with a suitable base to drive the reaction to completion.
The overall workflow for generating a library of derivatives for bioassay is outlined below.
Caption: General workflow for derivatization and bio-evaluation.
Experimental Protocols
Protocol 1: Amide Synthesis via EDC/HOBt Coupling
This protocol describes a general and highly reliable method for the formation of an amide bond between this compound and a generic carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
EDC Hydrochloride
-
HOBt Hydrate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DMF (approx. 0.2 M concentration).
-
Addition of Reagents: Add the carboxylic acid (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Initiation: Add EDC·HCl (1.2 eq) to the mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-16 hours).
-
Workup - Quench: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing DCM and wash with saturated NaHCO3 solution (2x). This step removes unreacted acid and HOBt.
-
Workup - Wash: Wash the organic layer with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[6][7] A gradient of ethyl acetate in hexanes is typically effective for eluting the desired amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Sources
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Application Notes and Protocol for the N-arylation of 8-(Trifluoromethyl)quinolin-5-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Aryl Quinoline Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of an N-aryl substituent at the C5 position of the quinoline ring system can significantly modulate these properties, enhancing target affinity, metabolic stability, and pharmacokinetic profiles. Specifically, the 8-(trifluoromethyl)quinolin-5-amine core is of particular interest due to the influence of the trifluoromethyl group, which is known to increase lipophilicity and resistance to metabolic degradation, making it a valuable moiety in modern drug design.[1][2]
This document provides a comprehensive guide to the N-arylation of this compound, focusing on the robust and versatile Buchwald-Hartwig amination reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol, and offer insights into potential challenges and troubleshooting strategies.
Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3][4] The reaction proceeds through a catalytic cycle involving a palladium(0) active species.
The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The N-arylated product is formed as the C-N bond is generated, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.
The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are known to stabilize the palladium catalyst and facilitate both the oxidative addition and reductive elimination steps.[5]
Experimental Workflow Visualization
Caption: A generalized workflow for the N-arylation of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-arylation of structurally similar aminoquinolines.[6][7] The selection of reagents and conditions is based on the electron-deficient nature of the this compound substrate.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Aryl Bromide | ≥98% | Commercially Available | Aryl chlorides may also be used, but may require more forcing conditions. |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Palladium acetate (Pd(OAc)₂) can also be used. |
| XPhos | Ligand Grade | Commercially Available | Other bulky phosphine ligands like Johnphos or SPhos can be screened. |
| Sodium tert-butoxide (NaOt-Bu) | ≥98% | Commercially Available | Handle in a glovebox due to its hygroscopic and air-sensitive nature. |
| Toluene | Anhydrous | Commercially Available | Ensure low water content. |
| Argon or Nitrogen | High Purity | For maintaining an inert atmosphere. | |
| Celite® | Commercially Available | For filtration. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
In a separate vial, weigh out the palladium pre-catalyst, Pd₂(dba)₃ (2.5 mol%), and the ligand, XPhos (5 mol%).
-
Quickly add the catalyst and ligand to the Schlenk flask.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1 M with respect to the this compound.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots under a positive pressure of inert gas.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-8-(trifluoromethyl)quinolin-5-amine.
-
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poor choice of base or solvent. | 1. Use a fresh batch of palladium pre-catalyst and ligand. Consider using a pre-formed catalyst. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Screen other bases such as K₃PO₄ or Cs₂CO₃. Dioxane can be used as an alternative solvent. |
| Formation of Side Products | 1. Hydrodehalogenation of the aryl halide. 2. Homocoupling of the aryl halide. | 1. This can occur if the reductive elimination is slow. Try a more electron-rich ligand to accelerate this step. 2. This is often a sign of catalyst decomposition. Ensure a strictly inert atmosphere is maintained. |
| Difficulty with Aryl Chlorides | Aryl chlorides have a stronger C-Cl bond, making oxidative addition more difficult. | Use a more electron-rich and sterically demanding ligand such as BrettPhos. Higher reaction temperatures and catalyst loadings may also be necessary. |
Conclusion
The N-arylation of this compound via the Buchwald-Hartwig amination is a powerful and reliable method for accessing a valuable class of compounds for drug discovery and materials science. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a diverse library of N-aryl quinoline derivatives. The protocol provided herein serves as a robust starting point, and the troubleshooting guide offers practical solutions to common challenges encountered in cross-coupling chemistry.
References
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- MDPI. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.
- Ueda, S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 542-545.
- Potkin, V. I., et al. (2020). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 25(18), 4263.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.
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- ResearchGate. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- Szakács, Z., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4945.
- Kuninobu, Y., et al. (2015). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry, 13(12), 3568-3571.
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Application Notes for the Anticancer Evaluation of 8-(Trifluoromethyl)quinolin-5-amine
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds, including numerous clinically approved anticancer agents.[1][2][3] This heterocyclic structure offers a versatile framework for chemical modification, enabling the fine-tuning of biological activity.[4] A particularly effective strategy in modern drug design is the incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) moiety. The CF₃ group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved potency and a more favorable pharmacokinetic profile.[5][6]
8-(Trifluoromethyl)quinolin-5-amine represents a novel chemical entity that strategically combines the privileged quinoline core with a bio-potentiating trifluoromethyl group. While this specific molecule is not yet extensively characterized in the scientific literature, its structural features strongly suggest potential as a precursor for a new generation of anticancer therapeutics. Quinoline derivatives are known to exert their antitumor effects through diverse mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest.[3][7][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a systematic framework for the preclinical evaluation of this compound and its subsequent derivatives. We provide field-proven, detailed protocols for a tiered approach, beginning with fundamental in vitro cytotoxicity screening, progressing to mechanistic elucidation, and culminating in foundational in vivo efficacy testing.
Part I: Initial Characterization and Compound Handling
Rationale and Causality: Before biological evaluation, ensuring the purity, identity, and solubility of the test compound is paramount for data reproducibility and accuracy. The initial step involves preparing a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), which allows for precise serial dilutions into aqueous cell culture media while minimizing solvent-induced toxicity.
Protocol 1: Preparation of Stock Solutions
-
Purity Verification: Confirm the identity and purity of this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should ideally be >95%.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions: For experiments, thaw a fresh aliquot and prepare serial dilutions in complete cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[9]
Part II: In Vitro Anticancer Activity Screening
The primary objective is to determine the compound's ability to inhibit the proliferation of cancer cells. A panel of human cancer cell lines representing diverse tumor types (e.g., breast, lung, prostate, leukemia) should be used to identify potential tumor-specific sensitivity.[1][10] The half-maximal inhibitory concentration (IC₅₀) is the key quantitative metric derived from these assays.
Caption: Workflow for determining the in vitro anticancer activity.
Protocol 2: Cell Viability Assessment via MTT Assay
This protocol is adapted from established methodologies for evaluating quinoline derivatives.[9][11] The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range might be 0.01 µM to 100 µM.
-
Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Also, include a "no-cell" blank control with medium only.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control medium.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (% Viability) = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism.
-
Data Presentation: Hypothetical Cytotoxicity of this compound Derivative (QCF3-A)
The following table summarizes potential IC₅₀ values based on activities reported for structurally related quinoline compounds, providing a comparative view of potency.[5][12]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Adenocarcinoma | 8.9 |
| PC-3 | Prostate Cancer | 6.5 |
| K562 | Leukemia | 2.1 |
| HCT116 | Colon Carcinoma | 7.8 |
| WI-38 | Normal Lung Fibroblast | >50 |
Part III: Elucidation of the Mechanism of Action
After confirming cytotoxic activity, investigating the underlying mechanism is crucial. Quinoline derivatives frequently induce cell death through apoptosis and/or cause cell cycle arrest.[11] Furthermore, they are known modulators of key oncogenic signaling pathways.[3]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at concentrations around the determined IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, proportional to PI fluorescence, allows for the quantification of cells in each phase. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest.
Targeting Key Signaling Pathways
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, controlling cell survival, proliferation, and growth.[8][13] Many quinoline-based inhibitors have been developed to target components of this pathway.[3][12][14] Investigating the effect of this compound on this pathway is a logical next step.
Caption: Standard workflow for an in vivo subcutaneous xenograft study.
Protocol 4: Subcutaneous Xenograft Tumor Model
This protocol provides a general framework. All animal procedures must be approved by and conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee (IACUC). [15]
-
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., athymic nude mice) for at least one week in a specific pathogen-free environment. [15]2. Tumor Cell Implantation:
-
Harvest cancer cells that showed good in vitro sensitivity.
-
Resuspend the cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel at a concentration of 5-10 million cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (typically n=8-10 mice per group). Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Administration:
-
Prepare the dosing formulation of this compound and the vehicle control.
-
Administer the treatment according to a predetermined schedule (e.g., once daily for 14-21 days) via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and animal body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity. [15] * At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the animals.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the preclinical evaluation of this compound. By systematically assessing its in vitro cytotoxicity, elucidating its mechanism of action, and validating its efficacy in in vivo models, researchers can build a comprehensive data package to support its further development. Positive results from this framework would justify subsequent lead optimization efforts to improve potency and drug-like properties, detailed ADME/Tox profiling, and exploration of its efficacy in more complex preclinical models, such as patient-derived xenografts (PDX). [16]The unique structural attributes of this compound position it as a promising starting point for the discovery of novel and effective anticancer therapeutics.
References
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Application Notes and Protocols for 8-Aminoquinoline Derivatives in Antimalarial Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 8-aminoquinoline class of compounds holds a unique and critical position in the arsenal against malaria. Unlike many other antimalarials that primarily target the asexual blood stages of the Plasmodium parasite, 8-aminoquinolines are distinguished by their activity against the dormant liver-stage hypnozoites of Plasmodium vivax and Plasmodium ovale. This activity is essential for preventing malaria relapse and achieving a radical cure. This guide provides an in-depth overview of the antimalarial applications of 8-aminoquinoline derivatives, focusing on their mechanism of action, structure-activity relationships, and detailed protocols for their synthesis and evaluation.
Mechanism of Action: A Two-Step Biochemical Relay
The antimalarial activity of 8-aminoquinolines is not direct but relies on a complex metabolic activation process within the host. This "two-step biochemical relay" is crucial for their efficacy against liver-stage parasites.[1]
Step 1: Metabolic Activation by Cytochrome P450 2D6 (CYP2D6)
8-aminoquinolines are prodrugs that require bioactivation by host liver enzymes, primarily cytochrome P450 2D6 (CYP2D6).[1][2] This enzymatic process involves hydroxylation of the quinoline ring, generating reactive metabolites.[1][3] The genetic diversity of the CYP2D6 gene can lead to significant variations in metabolic activity among individuals, which in turn can impact the efficacy and toxicity of these drugs.[1][4]
Step 2: Generation of Reactive Oxygen Species (ROS)
The active metabolites of 8-aminoquinolines are redox-active molecules. They undergo redox cycling, a process that produces substantial amounts of reactive oxygen species (ROS), such as hydrogen peroxide.[1][5] This surge of oxidative stress within the parasite is believed to be the primary mechanism of its destruction, leading to damage of essential cellular components and ultimately, parasite death.[1][6]
Below is a diagram illustrating the proposed mechanism of action of 8-aminoquinoline derivatives.
Caption: Proposed mechanism of action for 8-aminoquinolines.
Structure-Activity Relationships (SAR)
The antimalarial potency and toxicity of 8-aminoquinoline derivatives are intricately linked to their chemical structure. Modifications at various positions of the quinoline ring and the diamine side chain can significantly alter their biological activity.[7][8]
| Modification | Effect on Activity and Toxicity | Key Insights |
| Quinoline Nucleus | While not strictly essential, the quinoline ring is a common feature of active compounds.[8] | Naphthalene bioisosteres have shown some activity, suggesting flexibility in the core scaffold.[8] |
| Substitution at Position 6 | A methoxy group at this position is generally optimal for activity.[9] Replacement with an ethoxy group reduces activity, while a methyl group leads to a loss of activity. Halogen substitution increases toxicity.[9] | The 6-methoxy group is a key feature of both primaquine and tafenoquine. |
| Substitution at Position 5 | Introduction of phenoxy, anilino, or phenylthio groups can reduce toxicity while maintaining or enhancing activity.[8] | 5-phenoxyprimaquine analogues have shown high activity.[10] |
| Side Chain at Position 8 | The length and nature of the diamine side chain are critical. A four-carbon (butyl) chain, as seen in primaquine, is often optimal.[9] | Modifications to the terminal amino group can modulate activity and toxicity. Primary amines generally show better activity and lower toxicity than tertiary amines.[9] |
Synthesis of 8-Aminoquinoline Derivatives: A Representative Protocol for Primaquine
The synthesis of 8-aminoquinoline derivatives often involves multi-step procedures. The following is a representative protocol for the synthesis of primaquine.[9][11]
Step 1: Synthesis of 6-methoxy-8-nitroquinoline
This step typically employs the Skraup synthesis.
-
Combine 4-methoxy-2-nitroaniline with glycerol in the presence of a dehydrating agent (e.g., concentrated sulfuric acid) and an oxidizing agent (e.g., the nitro compound itself or arsenic pentoxide).
-
Heat the mixture to induce cyclization and oxidation, forming the quinoline ring system.
-
Purify the resulting 6-methoxy-8-nitroquinoline by crystallization or chromatography.
Step 2: Reduction to 6-methoxy-8-aminoquinoline
-
Reduce the nitro group of 6-methoxy-8-nitroquinoline to an amino group. Common reducing agents include tin and hydrochloric acid, or catalytic hydrogenation.
-
Isolate and purify the 6-methoxy-8-aminoquinoline intermediate.
Step 3: Synthesis of the Side Chain (1-bromo-4-phthalimidopentane)
-
React 1,4-dibromopentane with potassium phthalimide to introduce the protected amino group at one end of the pentane chain.
-
Purify the resulting 1-bromo-4-phthalimidopentane.
Step 4: Coupling and Deprotection
-
Couple 6-methoxy-8-aminoquinoline with 1-bromo-4-phthalimidopentane via nucleophilic substitution.
-
Remove the phthalimide protecting group using hydrazine hydrate to yield primaquine.
-
Purify the final product, often by conversion to a salt (e.g., diphosphate) to improve stability and solubility.
Experimental Protocols for Efficacy Evaluation
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Fluorescence Assay
This high-throughput assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of compounds against the erythrocytic stages of P. falciparum.[12][13]
Principle: The SYBR Green I dye intercalates with DNA. The resulting fluorescence is proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.[12]
Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., strains 3D7, Dd2, K1) in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin, using human O+ erythrocytes at a 3-5% hematocrit.[14]
-
Drug Plating: Prepare serial dilutions of the test compounds in 96-well black microplates.
-
Assay Initiation: Add synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[12]
-
Lysis and Staining: Freeze the plates at -80°C to lyse the red blood cells. Thaw the plates and add lysis buffer containing SYBR Green I to each well.
-
Fluorescence Reading: Incubate the plates in the dark for 1 hour and measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Normalize the fluorescence readings to controls (no drug) and calculate the IC₅₀ values using a non-linear regression analysis.[15]
Caption: Workflow for in vitro antimalarial screening.
In Vivo Efficacy Testing: The 4-Day Suppressive Test in Mice
This is a standard primary in vivo assay to evaluate the activity of antimalarial compounds against the blood stages of rodent malaria parasites, such as Plasmodium berghei.[12][14][16]
Principle: The ability of a test compound to suppress the level of parasitemia in infected mice compared to untreated controls is measured.
Protocol:
-
Animal Model: Use Swiss albino or other suitable mouse strains (e.g., CD1, NMRI).[14][17]
-
Parasite Inoculation: Infect mice intravenously or intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.[16]
-
Drug Administration: Administer the test compound orally or via another appropriate route once daily for four consecutive days, starting 2-4 hours after infection. Include a vehicle control group and a positive control group (e.g., treated with chloroquine).[12]
-
Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Microscopic Analysis: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.
-
Data Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100 The effective dose 90 (ED₉₀), the dose that reduces parasitemia by 90%, can then be determined.[16]
Caption: Workflow for in vivo antimalarial screening.
Quantitative Data Summary
The following table summarizes the in vitro antimalarial activity of selected 8-aminoquinoline derivatives against various P. falciparum strains.
| Compound | P. falciparum Strain | IC₅₀ (nM) |
| Primaquine | D6 | 1200 ± 200[12] |
| WR 249420 | Average of 7 strains | 50 - 100[18][19] |
| WR 251855 | Average of 7 strains | 50 - 100[18][19] |
| WR 266848 | Average of 7 strains | 50 - 100[18][19] |
| WR 268499 | Average of 7 strains | 50 - 100[18][19] |
| WR 268658 | Average of 7 strains | 50 - 100[18][19] |
| WR 242511 | Average of 7 strains | 50 - 100[18][19] |
| Chloroquine | 3D7 | 22 - 26.7[20] |
Safety and Toxicity Considerations
A major limitation of 8-aminoquinoline therapy is the risk of inducing acute hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[21] G6PD is crucial for protecting red blood cells from oxidative damage. The ROS generated by the active metabolites of 8-aminoquinolines can overwhelm the antioxidant capacity of G6PD-deficient erythrocytes, leading to their premature destruction. Therefore, G6PD deficiency testing is mandatory before administering primaquine or tafenoquine.
Conclusion
The 8-aminoquinoline derivatives remain indispensable for the radical cure of relapsing malaria. Their unique mechanism of action, involving metabolic activation and the generation of oxidative stress, sets them apart from other antimalarial classes. A thorough understanding of their structure-activity relationships, coupled with robust in vitro and in vivo evaluation protocols, is essential for the development of new analogues with improved efficacy and safety profiles. The methodologies and insights provided in this guide are intended to support researchers in their efforts to advance the discovery and development of the next generation of 8-aminoquinoline antimalarials.
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Vennerstrom, J. L., et al. (1999). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum in Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 43(3), 598–602. [Link]
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Vennerstrom, J. L., et al. (1999). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 43(3), 598-602. [Link]
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Policy Commons. (1981). Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. [Link]
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Tang, W., et al. (2023). Cytochrome P450 2D6 profiles and anti-relapse efficacy of tafenoquine against Plasmodium vivax in Australian Defence Force personnel. Frontiers in Pharmacology, 14, 1275994. [Link]
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Perković, I., et al. (2020). Primaquine derivatives: Modifications of the terminal amino group. European Journal of Medicinal Chemistry, 199, 112389. [Link]
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Sriboonvorakul, N., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Parasitology Research, 116(7), 1957-1965. [Link]
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Commons, K. M., et al. (2022). Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure. Frontiers in Pharmacology, 13, 1029221. [Link]
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Bennett, J. W., et al. (2015). Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics. Antimicrobial Agents and Chemotherapy, 59(7), 4067-4075. [Link]
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MDPI. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 27(15), 4988. [Link]
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McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 59(3), 459–462. [Link]
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Jiménez-Díaz, M. B., et al. (2013). A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PLoS ONE, 8(6), e66967. [Link]
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Wells, T. N. C., et al. (2010). New medicines to improve control and accelerate elimination of malaria. Nature Reviews Drug Discovery, 9(11), 879-891. [Link]
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Baird, J. K. (2019). 8-Aminoquinoline therapy for latent malaria. Clinical Microbiology Reviews, 32(4), e00011-19. [Link]
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Ashley, E. A., et al. (2014). Primaquine: the risks and the benefits. Malaria Journal, 13, 418. [Link]
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Lacerda, M. V. G., et al. (2019). Tafenoquine for the treatment of Plasmodium vivax malaria. The New England Journal of Medicine, 380(3), 215-228. [Link]
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Llanos-Cuentas, A., et al. (2019). Tafenoquine versus primaquine to prevent relapse of Plasmodium vivax malaria. The New England Journal of Medicine, 380(3), 229-241. [Link]
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Rueangweerayut, R., et al. (2017). A phase IIb, randomized, double-blind, dose-ranging study of tafenoquine for the radical cure of Plasmodium vivax malaria. The Lancet Infectious Diseases, 17(10), 1076-1085. [Link]
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Recht, J., et al. (2014). The single-dose 8-aminoquinoline tafenoquine for the radical cure of Plasmodium vivax malaria: a pooled analysis of individual patient data from 3 randomized, controlled trials. The Journal of Infectious Diseases, 210(11), 1746-1755. [Link]
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Application Note & Protocols: Synthesis of 8-(Trifluoromethyl)quinolin-5-amine Analogs for SAR Studies
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable bioisostere for various functional groups.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of 8-(trifluoromethyl)quinolin-5-amine, a key building block for generating analog libraries. We will detail a robust synthetic route, from the construction of the quinoline core to the derivatization of the 5-amino group, enabling extensive Structure-Activity Relationship (SAR) studies for drug discovery programs.
Strategic Rationale & Synthetic Overview
The development of a successful synthetic strategy for novel chemical entities hinges on efficiency, scalability, and the accessibility of starting materials. For the synthesis of the this compound core, several classic quinoline syntheses were considered, including the Friedländer[5][6] and the Skraup-Doebner-von Miller reactions.[7][8]
Causality Behind the Chosen Strategy: We have selected the Skraup synthesis for its reliability and use of readily available starting materials.[9] This powerful reaction constructs the quinoline ring in a one-pot process by reacting an aniline derivative with glycerol, an acid catalyst, and an oxidizing agent.[10] Our retrosynthetic analysis identifies 2-nitro-4-(trifluoromethyl)aniline as a key starting material. The nitro group serves a dual purpose: it is a precursor to the target 5-amino group and an effective directing group during the electrophilic cyclization.
The overall workflow is designed in three main stages:
-
Core Synthesis: Construction of the 5-nitro-8-(trifluoromethyl)quinoline ring system via the Skraup reaction.
-
Key Intermediate Formation: Reduction of the nitro group to afford the versatile this compound.
-
Analog Library Generation: Derivatization of the 5-amino group through common reactions, such as N-acylation, to explore the chemical space and build SAR.
Caption: Retrosynthetic approach for this compound analogs.
Experimental Protocols: From Starting Material to Core Scaffold
Protocol I: Synthesis of 5-Nitro-8-(trifluoromethyl)quinoline
This protocol details the Skraup synthesis to construct the quinoline core. The reaction is highly exothermic and requires careful temperature control.
Scientist's Note (Trustworthiness & Expertise): The mechanism of the Skraup reaction is complex but is understood to proceed via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, dehydration, and finally, oxidation to the aromatic quinoline system.[9][10] We use the starting aniline itself (2-nitro-4-(trifluoromethyl)aniline) as part of the oxidizing system in conjunction with sulfuric acid, a classic and effective choice for this transformation.
Materials & Reagents:
-
2-Nitro-4-(trifluoromethyl)aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Sodium hydroxide (NaOH) solution (10 M)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a thermometer, add 2-nitro-4-(trifluoromethyl)aniline (1.0 equiv) and anhydrous glycerol (3.0 equiv).
-
Acid Addition (Critical Step): Cool the flask in a large ice bath. With vigorous stirring, add concentrated sulfuric acid (2.5 equiv) dropwise via the dropping funnel. Crucial: Maintain the internal temperature below 100°C during the addition. After the addition is complete, the temperature can be allowed to rise.
-
Heating: Heat the reaction mixture carefully to 120-130°C and maintain this temperature for 3-4 hours. The mixture will darken significantly. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup - Quenching: Allow the reaction to cool to room temperature. Very carefully and slowly, pour the viscous mixture onto a large volume of crushed ice with stirring. This step must be done in a well-ventilated fume hood behind a safety shield.
-
Neutralization: Slowly neutralize the acidic solution by adding 10 M NaOH solution until the pH is ~8-9. This will precipitate the crude product.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Caption: Step-by-step workflow for the Skraup synthesis protocol.
Protocol II: Synthesis of this compound
This protocol describes the reduction of the nitro-intermediate to the key 5-amino building block. Catalytic hydrogenation is a clean and efficient method, but reduction using tin(II) chloride is also highly effective and often more practical for small-scale synthesis.
Scientist's Note (Expertise): The choice of tin(II) chloride in concentrated HCl is a classic and robust method for reducing aromatic nitro groups, even in the presence of other reducible functionalities. The acidic conditions ensure the product amine is protonated as its hydrochloride salt, which often aids in its isolation and stability before neutralization.
Materials & Reagents:
-
5-Nitro-8-(trifluoromethyl)quinoline (from Protocol I)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl Acetate (EtOAc)
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 5-nitro-8-(trifluoromethyl)quinoline (1.0 equiv) in ethanol in a round-bottom flask.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (5.0 equiv) in concentrated HCl to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup - Quenching: Cool the reaction to room temperature and carefully pour it over ice.
-
Neutralization: Basify the mixture by slowly adding 10 M NaOH solution until the pH is >10. A precipitate of tin salts will form.
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, which can often be used directly or further purified by chromatography if necessary.
Generating Analogs for SAR Studies
Protocol III: General Procedure for N-Acylation of this compound
This protocol provides a general method for creating a library of amide analogs, a cornerstone of many SAR campaigns.[11] This reaction is typically high-yielding and can be performed with a wide variety of acyl chlorides or carboxylic acids (using a coupling agent).
Scientist's Note (Trustworthiness): The inclusion of a mild base like triethylamine (TEA) or pyridine is crucial to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. The reaction is typically run at 0°C initially to control the exothermic reaction between the amine and the highly reactive acyl chloride.
Materials & Reagents:
-
This compound (from Protocol II)
-
Acyl chloride of choice (e.g., Benzoyl chloride, 1.1 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Caption: Diversification of the core amine to generate an amide library.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM in a flask under a nitrogen atmosphere. Add triethylamine (1.5 equiv).
-
Acyl Chloride Addition: Cool the solution to 0°C in an ice bath. Add the desired acyl chloride (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide analog.
Representative Data
The following table summarizes expected outcomes for the synthesis of the core scaffold and two representative analogs.
| Compound | Synthetic Protocol | Expected Yield (%) | Purity (LCMS, %) | Expected Mass [M+H]⁺ |
| 5-Nitro-8-(trifluoromethyl)quinoline | Protocol I | 55-65% | >95% | 243.03 |
| This compound | Protocol II | 80-90% | >98% | 213.06 |
| N-(8-(trifluoromethyl)quinolin-5-yl)benzamide | Protocol III | 85-95% | >99% | 317.09 |
| N-(8-(trifluoromethyl)quinolin-5-yl)acetamide | Protocol III | 90-98% | >99% | 255.07 |
References
-
Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. [Link]
-
Kouznetsov, V. V., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-76. [Link]
-
Verma, P., et al. (2021). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 1-10. [Link]
-
Mukherjee, S., & Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 20(35), 4386-410. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Bose, D. S., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 12(1), 100-110. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. . [Link]
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
-
Pal, M. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 20(35). [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]
-
Patel, D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
-
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]
-
University of Aberdeen. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Research Portal. [Link]
-
Kumar, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 207, 112779. [Link]
-
Loughborough University. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Research Repository. [Link]
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Application Notes & Protocols: High-Throughput Screening Assays for 8-(Trifluoromethyl)quinolin-5-amine
Document ID: HTS-AN-8TFQ-20260112
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for 8-(Trifluoromethyl)quinolin-5-amine. Quinolines are a privileged scaffold in medicinal chemistry, with derivatives showing a vast range of biological activities, including anti-infective and anti-cancer properties.[1][2][3] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a compelling candidate for broad-based screening. This guide moves beyond rigid templates to offer in-depth, field-proven protocols for three distinct HTS modalities: a biochemical fluorescence-based enzyme inhibition assay, a cell-based GPCR activation assay using luminescence, and a phenotypic high-content screening assay for cytotoxicity and apoptosis. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Screening this compound
The quinoline ring system is a foundational structure in drug discovery, present in numerous FDA-approved therapeutics. Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, antimalarial, antimycobacterial, and antineoplastic activities.[3][4][5] The specific compound, this compound, combines this versatile quinoline core with two key functional groups: an amine and a trifluoromethyl (CF₃) moiety. The amine group provides a reactive handle for chemical modification and can act as a hydrogen bond donor or acceptor, while the CF₃ group is a bioisostere for a methyl group that can significantly improve drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[2]
Given this structural pedigree, this compound represents a "starting point" molecule with high potential for biological activity. However, its specific molecular targets and cellular effects are not widely characterized. High-throughput screening (HTS) is the most effective strategy to rapidly interrogate the bioactivity of such a compound against a vast landscape of potential targets and pathways.[6] HTS leverages automation, miniaturization, and sensitive detection methods to test thousands of compounds in parallel, making it a cornerstone of modern drug discovery.[7]
This guide details three robust HTS assays, each designed to probe a different aspect of the compound's potential bioactivity, providing a multi-faceted approach to lead discovery.
General HTS Workflow: From Library to Validated Hit
A successful HTS campaign is a multi-step process designed to systematically identify and validate active compounds while eliminating artifacts and false positives.[6] The ultimate goal is to generate a small set of high-quality "hits" for further investigation in lead optimization programs.
Caption: Principle of the fluorescence-based kinase inhibition assay.
3.1. Materials and Reagents
| Reagent | Supplier | Purpose |
| Recombinant Human Kinase (e.g., SRC) | Any Major Vendor | The enzyme target |
| Kinase Substrate Peptide (e.g., Poly-GT) | Any Major Vendor | Substrate for phosphorylation |
| ATP (Adenosine 5'-Triphosphate) | Any Major Vendor | Co-factor for the kinase reaction |
| Kinase-Glo® Max Assay Reagent | Promega | ATP detection and fluorescence generation |
| This compound | In-house/Custom | Test Compound |
| Staurosporine | Any Major Vendor | Positive Control (potent, non-specific kinase inhibitor) |
| DMSO (Dimethyl Sulfoxide) | Any Major Vendor | Vehicle for compound dissolution |
| Kinase Assay Buffer (pH 7.5) | In-house | Reaction buffer |
| 384-well, low-volume, white plates | Greiner Bio-One | Assay plates for fluorescence detection |
3.2. Step-by-Step Protocol
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of the test compound, positive control (Staurosporine, final conc. 10 µM), or vehicle control (DMSO) into designated wells of a 384-well plate. This yields a 10 µM final assay concentration for the test compound.
-
-
Enzyme/Substrate Addition:
-
Prepare an enzyme/substrate master mix in kinase assay buffer. The final concentration in the well should be 5 nM Kinase and 0.2 mg/mL peptide substrate.
-
Dispense 2.5 µL of the master mix into each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer to a concentration that is approximately the Km for the specific kinase (e.g., 10 µM).
-
To start the reaction, add 2.5 µL of the ATP solution to each well. The total reaction volume is now 5 µL.
-
Briefly centrifuge the plates (1 min at 1000 rpm) to mix.
-
Incubate the plates at room temperature for 60 minutes. Causality: This incubation allows the enzymatic reaction to proceed to a point where inhibition can be clearly distinguished from basal activity, typically 10-20% of substrate turnover.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Max reagent to room temperature.
-
Add 5 µL of the reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the fluorescence intensity on a compatible plate reader (e.g., PHERAstar).
-
3.3. Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
The activity of the compound is calculated relative to the controls on the same plate.
-
% Inhibition = 100 * (Signal_Compound - Signal_HighControl) / (Signal_LowControl - Signal_HighControl)
-
Where Signal_HighControl is the mean of the positive control wells (Staurosporine, ~100% inhibition) and Signal_LowControl is the mean of the vehicle control wells (DMSO, 0% inhibition).
-
-
Determine Assay Quality (Z'-factor):
-
The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 indicates an excellent assay suitable for HTS.
-
Z' = 1 - (3 * (SD_LowControl + SD_HighControl)) / |Mean_LowControl - Mean_HighControl|
-
-
Hit Identification: A compound exhibiting >50% inhibition (or >3 standard deviations from the mean of the vehicle control) is typically classified as a "hit" and prioritized for dose-response testing.
Application Protocol 2: GPCR Activation Assay (Luminescence-Based)
Objective: To determine if this compound can modulate the activity of a G-protein coupled receptor (GPCR), one of the largest families of drug targets.
Principle of the Assay: This protocol uses a split-luciferase complementation assay, such as NanoBiT®, to measure protein-protein interactions in real-time within living cells. [8]The target GPCR is fused to one part of the luciferase (e.g., LgBiT), and a downstream signaling partner, such as β-arrestin, is fused to the other part (e.g., SmBiT). Upon GPCR activation by a ligand, β-arrestin is recruited to the receptor. This brings the two luciferase fragments into close proximity, allowing them to reconstitute a functional enzyme that generates a bright luminescent signal upon addition of its substrate. [9][10][11]This technology is highly sensitive and has a low background, making it ideal for HTS. [8]
Caption: Principle of the split-luciferase GPCR recruitment assay.
4.1. Materials and Reagents
| Reagent | Supplier | Purpose |
| HEK293 cells stably co-expressing GPCR-LgBiT and SmBiT-β-arrestin | In-house/Custom | The cellular assay system |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher | Medium for cell plating and assay |
| Nano-Glo® Live Cell Reagent | Promega | Substrate for the NanoLuc® luciferase |
| This compound | In-house/Custom | Test Compound |
| Known GPCR Agonist (e.g., Isoproterenol for β2AR) | Any Major Vendor | Positive Control for agonism |
| Known GPCR Antagonist (e.g., Propranolol for β2AR) | Any Major Vendor | Positive Control for antagonism |
| DMSO | Any Major Vendor | Vehicle for compound dissolution |
| 384-well, solid white, tissue-culture treated plates | Corning | Assay plates for cell culture and luminescence |
4.2. Step-by-Step Protocol
-
Cell Plating:
-
Harvest and count the stable HEK293 cells.
-
Resuspend cells in Opti-MEM to a density of 1 x 10⁶ cells/mL.
-
Dispense 10 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.
-
Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow cell attachment. Causality: A short incubation ensures cells are attached but not yet fully confluent, maximizing their responsiveness to stimuli.
-
-
Compound Addition:
-
Prepare compound plates as described in Protocol 1 (50 nL dispense).
-
For an antagonist screen, first add 5 µL of the test compound, then add 5 µL of the known agonist at its EC₈₀ concentration. For an agonist screen, simply add 5 µL of the test compound.
-
Incubate for 30-60 minutes at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add 5 µL of the reagent to each well.
-
Incubate for 3-5 minutes at room temperature, protected from light.
-
Read luminescence on a compatible plate reader.
-
4.3. Data Analysis and Interpretation
-
Calculate Percent Activation (for Agonist Screen):
-
% Activation = 100 * (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl)
-
Where Signal_HighControl is the known agonist and Signal_LowControl is the vehicle.
-
-
Calculate Percent Inhibition (for Antagonist Screen):
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))
-
Where Signal_HighControl is the agonist + vehicle and Signal_LowControl is the vehicle only.
-
-
Hit Identification: Hits are compounds that show significant activation or inhibition, typically defined by a threshold (e.g., >50% activation or inhibition) and confirmed in dose-response studies to determine EC₅₀ or IC₅₀ values.
Application Protocol 3: High-Content Screening for Cytotoxicity & Apoptosis
Objective: To assess the phenotypic effect of this compound on cell health, viability, and induction of apoptosis using automated imaging.
Principle of the Assay: High-content screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple cellular parameters. [12][13]This protocol uses a multiplexed dye combination to measure three key indicators of cell health in a single well:
-
Hoechst 33342: A cell-permeable DNA stain that labels the nuclei of all cells, allowing for accurate cell counting.
-
CellTox™ Green: A cell-impermeable dye that binds DNA. It only enters cells with compromised membrane integrity (i.e., dead cells), fluorescing green.
-
Caspase-3/7 Green Reagent: A substrate for activated caspases 3 and 7, key executioners of apoptosis. When cleaved, the substrate releases a DNA-binding dye that fluoresces green in apoptotic cells.
By analyzing the number and intensity of fluorescent objects, we can quantify the compound's effect on cell number, necrosis, and apoptosis. [14][15]
Caption: Workflow for a multiplexed high-content cytotoxicity assay.
5.1. Materials and Reagents
| Reagent | Supplier | Purpose |
| HeLa or other cancer cell line | ATCC | Cellular model system |
| DMEM + 10% FBS + 1% Pen/Strep | Thermo Fisher | Cell culture medium |
| CellTox™ Green Cytotoxicity Assay | Promega | Measures membrane integrity (necrosis) |
| CellEvent™ Caspase-3/7 Green Detection | Thermo Fisher | Measures apoptosis |
| Hoechst 33342 | Thermo Fisher | Nuclear counterstain (all cells) |
| This compound | In-house/Custom | Test Compound |
| Staurosporine | Any Major Vendor | Positive Control (induces apoptosis) |
| Digitonin | Any Major Vendor | Positive Control (induces necrosis) |
| 384-well, black, clear-bottom plates | Greiner Bio-One | Assay plates for imaging |
5.2. Step-by-Step Protocol
-
Cell Plating:
-
Plate 2,000 HeLa cells per well in 20 µL of culture medium in a 384-well imaging plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Add 5 µL of compound dilutions (or 50 nL via acoustic transfer followed by 5 µL media addition) to the cells. Include vehicle, Staurosporine (1 µM), and Digitonin (100 µg/mL) controls.
-
Incubate for 24 to 48 hours. Causality: A longer incubation is required to observe phenotypic changes like apoptosis or effects on cell proliferation.
-
-
Staining:
-
Prepare a 4X staining solution in fresh medium containing Hoechst 33342 (final 1 µg/mL), CellTox Green (1X), and Caspase-3/7 reagent (2 µM).
-
Add 5 µL of the staining solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Acquire images using a high-content imaging system (e.g., ImageXpress® Micro).
-
Use three channels: DAPI (for Hoechst), FITC (for CellTox and Caspase), and transmitted light (for morphology).
-
Acquire at least four sites per well to ensure robust cell statistics.
-
5.3. Data Analysis and Interpretation
-
Image Segmentation and Feature Extraction:
-
Use the HCS software to identify and segment nuclei based on the Hoechst signal. This gives the Total Cell Count .
-
Within the population of identified cells, create a second mask based on the FITC channel.
-
Quantify the number of FITC-positive cells. This gives the Apoptotic/Necrotic Cell Count . Note: Distinguishing apoptosis from late-stage necrosis may require more complex analysis of nuclear morphology (e.g., condensation, fragmentation).
-
-
Calculate Phenotypic Readouts:
-
% Cytotoxicity = 100 * (FITC_Positive_Count / Total_Cell_Count)
-
% Growth Inhibition = 100 * (1 - (Total_Cell_Count_Compound / Total_Cell_Count_Vehicle))
-
-
Hit Identification: Hits are compounds that induce a specific phenotype above a certain threshold (e.g., >50% cytotoxicity or growth inhibition) without being a general artifact. Dose-response curves are generated to determine the potency (CC₅₀) of the cytotoxic effect.
References
- High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
- Applications of High Content Screening in Life Science Research. PMC - NIH.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.
- Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH.
- Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. PubMed.
- An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv.
- High-Content Screening News, Products, Videos & Reviews. Select Science.
- Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLOS ONE.
- Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. PMC - PubMed Central.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- High-content screening. Wikipedia.
- A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI.
- High Content Screening: A Powerful Approach to Systems Cell Biology and Drug Discovery. Stony Brook University.
- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.
- Tailored high-throughput screening solutions for identifying potent hits. Nuvisan.
- High-throughput screening as a method for discovering new drugs. Drug Target Review.
- Cas no 161431-57-8 (this compound). LookChem.
- Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. ResearchGate.
- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH.
- Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. ResearchGate.
- Biological activities of quinoline derivatives. PubMed.
- This compound - CAS:161431-57-8. Sunway Pharm Ltd.
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- 11. Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-content screening - Wikipedia [en.wikipedia.org]
- 14. selectscience.net [selectscience.net]
- 15. search.library.stonybrook.edu [search.library.stonybrook.edu]
Application Notes and Protocols: 8-(Trifluoromethyl)quinolin-5-amine as a Novel Fluorogenic Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure in Fluorescence Sensing
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the development of fluorescent probes.[1] Its rigid, planar structure and extended π-electron system provide a robust foundation for fluorophores with desirable photophysical properties.[1] Quinoline derivatives have been extensively explored as chemosensors and molecular probes for bioimaging due to their significant fluorescence, high sensitivity, and synthetic versatility.[1][2] The introduction of electron-donating (e.g., amino group) and electron-withdrawing (e.g., trifluoromethyl group) substituents can create a "push-pull" system, leading to intramolecular charge transfer (ICT) phenomena.[3] This ICT character often results in high sensitivity to the local environment, making such molecules excellent candidates for sensing applications.
This document provides a detailed guide to the potential applications and protocols for a specific derivative, 8-(Trifluoromethyl)quinolin-5-amine, as a fluorescent probe. While direct experimental data for this exact molecule is emerging, its structural similarity to other trifluoromethylated aminoquinolines (TFMAQs) allows for a scientifically grounded exploration of its capabilities.[4]
Molecular and Photophysical Properties
The unique arrangement of an amino group at the 5-position (electron-donating) and a trifluoromethyl group at the 8-position (electron-withdrawing) on the quinoline scaffold suggests that this compound possesses significant potential as an environmentally sensitive fluorescent probe.
Expected Photophysical Characteristics
Based on analogous compounds, the following photophysical properties are anticipated.[4][5] It is crucial to experimentally validate these parameters for the specific probe.
| Property | Expected Characteristic | Rationale |
| Solvatochromism | Strong positive solvatochromism, with a significant red-shift in emission spectra as solvent polarity increases. | The push-pull nature of the substituents will likely lead to a larger dipole moment in the excited state compared to the ground state, which is stabilized by polar solvents.[4] |
| Quantum Yield (Φf) | High fluorescence quantum yield in non-polar environments and significantly lower quantum yield (quenching) in polar, protic solvents.[4] | In polar solvents, non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT), can become more favorable, leading to fluorescence quenching. |
| Stokes Shift | Moderate to large Stokes shifts, particularly in polar solvents. | The anticipated change in geometry and electronic distribution upon excitation in a push-pull system typically results in a large separation between absorption and emission maxima.[5] |
| Excitation/Emission (λex/λem) | Likely excitation in the UV-A to near-visible region (around 350-400 nm) and emission in the blue to green region of the spectrum (around 450-550 nm), depending on the solvent. | These ranges are typical for substituted aminoquinoline fluorophores.[5] |
Core Application: A "Turn-On" Probe for Non-Polar Environments
The pronounced solvatochromism and fluorescence quenching in polar media suggest that this compound can function as a "turn-on" fluorescent probe for detecting and imaging non-polar microenvironments within more complex, polar systems, such as biological samples.[4] A key application would be the specific imaging of lipid droplets in living cells, which are non-polar organelles.[4]
Proposed Mechanism of Action
In an aqueous or polar environment, the probe's fluorescence is expected to be quenched. Upon partitioning into a non-polar environment, such as a lipid droplet, the probe is shielded from the polar solvent, leading to a significant enhancement of its fluorescence quantum yield and a "turn-on" signal.
Caption: Proposed "turn-on" mechanism for the fluorescent probe.
Experimental Protocols
Protocol 1: Characterization of Solvatochromic Properties
Objective: To determine the excitation and emission spectra of this compound in a range of solvents with varying polarity and to quantify the solvatochromic shift.
Materials:
-
This compound (stock solution in a suitable solvent like DMSO or ethanol)
-
A series of solvents of varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare a series of solutions of the probe in each solvent. The final concentration should be low enough to avoid inner filter effects (typically in the 1-10 µM range).
-
Absorption Spectra: Record the absorption spectrum for each solution using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).
-
Emission Spectra:
-
Set the excitation wavelength of the spectrofluorometer to the λabs determined in the previous step for each solvent.
-
Record the fluorescence emission spectrum for each solution.
-
Note the emission maximum (λem).
-
-
Data Analysis:
-
Plot λem versus the solvent polarity parameter (e.g., Lippert-Mataga plot) to visualize the solvatochromic effect.
-
Calculate the Stokes shift (in nm or cm⁻¹) for each solvent (Stokes Shift = λem - λabs).
-
Protocol 2: In Vitro Imaging of Lipid Droplets in Adipocytes
Objective: To utilize this compound as a fluorescent probe for imaging lipid droplets in differentiated adipocytes. This protocol is based on established methods for similar TFMAQ probes.[4]
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells) cultured on glass-bottom dishes
-
This compound (1 mM stock solution in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope with appropriate filter sets (e.g., 405 nm excitation laser and emission collection in the 480-530 nm range)
Workflow:
Caption: Workflow for staining lipid droplets with the probe.
Procedure:
-
Cell Culture: Culture and differentiate adipocytes according to standard protocols until lipid droplets are well-formed.
-
Staining Solution Preparation: Dilute the 1 mM stock solution of the probe in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the staining solution to the cells and incubate for approximately 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Gently wash the cells two to three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately image the cells using a confocal microscope. Use an excitation wavelength around 400 nm and collect the emission in the expected range (e.g., 490-530 nm).[4]
-
Acquire images, focusing on the punctate structures within the cells, which correspond to lipid droplets.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in the solvatochromism study, a clear correlation between solvent polarity and emission wavelength will validate the probe's environmental sensitivity. In the bioimaging protocol, co-localization studies with a known lipid droplet stain (e.g., Nile Red) can be performed to confirm the specificity of this compound for these organelles.
Conclusion
This compound represents a promising, yet to be fully explored, fluorescent probe. Its inherent "push-pull" electronic structure suggests strong solvatochromic properties, making it a potentially powerful tool for imaging non-polar microenvironments like lipid droplets in living cells. The protocols provided herein offer a robust framework for the characterization and application of this and similar quinoline-based fluorophores. As with any novel probe, thorough photophysical characterization is a prerequisite for its reliable application in complex biological systems.
References
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025). ResearchGate. [Link]
-
Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
-
Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Biomedical Journal of Scientific & Technical Research. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2025). ResearchGate. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2025). ResearchGate. [Link]
-
Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). National Institutes of Health. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2025). ResearchGate. [Link]
Sources
Application Notes and Protocols for the Quantitative Analysis of 8-(Trifluoromethyl)quinolin-5-amine
For: Researchers, scientists, and drug development professionals.
Introduction
8-(Trifluoromethyl)quinolin-5-amine is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group into the quinoline scaffold can substantially alter its physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. As such, it is a valuable building block in the synthesis of novel pharmaceutical agents and functional materials.
Accurate and precise quantification of this compound is paramount for various stages of research and development, including synthesis optimization, purity assessment, formulation analysis, and pharmacokinetic studies. This document provides detailed, validated analytical methods for the quantification of this compound, designed to ensure data integrity and reproducibility. The methodologies presented herein are grounded in established analytical principles and are tailored to the specific properties of trifluoromethylated quinoline derivatives.
Two primary analytical techniques are detailed: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quantitative analysis, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for structural verification and trace-level detection.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The trifluoromethyl group and the aromatic quinoline core contribute to the compound's hydrophobicity, leading to good retention on the nonpolar stationary phase. The amine functional group's ionization can be controlled by the pH of the mobile phase, which is critical for achieving optimal peak shape and retention time. Quantification is performed by monitoring the UV absorbance of the analyte at a wavelength where it exhibits a strong chromophore, which, based on related quinoline structures, is anticipated to be in the range of 230-250 nm and around 310 nm.
Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Ultrasonic bath.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Volumetric flasks and pipettes.
-
-
Reagents and Standards:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or deionized).
-
Formic acid (reagent grade).
-
Detailed Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas the mobile phases before use. The addition of a small amount of acid like formic acid helps to protonate the amine group, leading to improved peak shape and reproducibility.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile/water).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumental Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution can be used. A starting point for method development is a 60:40 mixture of Mobile Phase B and Mobile Phase A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 245 nm.
-
-
Data Analysis:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Method Validation Parameters
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on data for similar trifluoromethylated quinoline derivatives.
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value. |
| Precision (%RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS is a powerful technique for the confirmation of the identity and quantification of this compound. The compound must be sufficiently volatile and thermally stable for gas chromatography. The trifluoromethyl group generally enhances volatility. In the GC system, the analyte is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated analyte then enters the mass spectrometer, where it is ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for highly specific identification.
Experimental Workflow
Caption: Workflow for the analysis of this compound by GC-MS.
Apparatus and Materials
-
Apparatus:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Autosampler.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
-
Reagents and Standards:
-
This compound reference standard.
-
Dichloromethane (GC grade or equivalent).
-
Methanol (GC grade).
-
Helium (high purity, for carrier gas).
-
Detailed Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in dichloromethane at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in dichloromethane to a concentration within the calibration range.
-
-
Instrumental Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless injection.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
-
Data Analysis:
-
Acquire the data in full scan mode to identify the compound and its fragmentation pattern.
-
For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity. Key ions for this compound should be determined from the full scan mass spectrum.
-
Identify the analyte peak in the total ion chromatogram (TIC) by its retention time and by comparing the acquired mass spectrum with a reference spectrum.
-
Quantify the analyte by constructing a calibration curve based on the peak areas of the selected ion(s) from the calibration standards.
-
Expected Mass Spectrum
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z 212. Subsequent fragmentation may involve the loss of the trifluoromethyl group or fragmentation of the quinoline ring system, providing a unique pattern for identification.
References
-
Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. PubMed Central. Available at: [Link]
-
UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. Available at: [Link]
-
Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). ResearchGate. Available at: [Link]
-
GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Journal of Pharmaceutical and Chemical Research. Available at: [Link]
-
Gas Chromatography-Mass Spectrometry Analysis of Natural Products in Gypsophila paniculata in. ASHS Journals. Available at: [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. Available at: [Link]
- Tuning a Pyrazoline Based Fluorogenic Reagent, 3‐ Naphthyl‐1‐(4‐trifluoromethyl)‐5‐(4‐carboxy phenyl)
Application Notes & Protocols: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 8-(Trifluoromethyl)quinolin-5-amine
Introduction: Contextualizing the Investigation
Quinoline and its derivatives are a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to their presence in a wide array of therapeutic agents with diverse biological activities, including potent anticancer properties.[1][2] The strategic introduction of a trifluoromethyl (CF3) group into molecular scaffolds is a well-established method in drug design to enhance critical physicochemical and biological properties.[3] The high electronegativity of the CF3 group can improve metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets, potentially leading to more potent and effective drug candidates.[3][4]
8-(Trifluoromethyl)quinolin-5-amine is a compound of significant interest, yet its cytotoxic profile remains to be fully characterized. A thorough in vitro evaluation is the critical first step in elucidating its potential as a therapeutic agent. This document provides a comprehensive, multi-assay framework for researchers to meticulously assess the cytotoxic effects of this compound. We will move beyond simple viability metrics to build a more complete mechanistic profile by evaluating metabolic activity, membrane integrity, and the induction of apoptosis.
The Rationale: A Tripartite Approach to Cytotoxicity
A single cytotoxicity assay provides only one perspective on a compound's effect. To build a robust and reliable profile for this compound, a multi-assay strategy is essential. This guide details three distinct, yet complementary, assays:
-
MTT Assay (Metabolic Viability): This foundational assay measures the activity of mitochondrial dehydrogenases in living cells.[5][6] A reduction in signal indicates a loss of metabolic function, which is a proxy for reduced cell viability or proliferation.
-
LDH Release Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[7] It is a primary indicator of necrosis or late-stage apoptosis.
-
Caspase-3/7 Assay (Apoptosis Execution): This assay specifically measures the activity of caspase-3 and caspase-7, which are key "executioner" enzymes in the apoptotic pathway.[8][9] An increased signal is a hallmark of programmed cell death.
By integrating the data from these three assays, researchers can distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and gain deeper insights into the compound's mechanism of action.
Workflow for Cytotoxicity Profiling
The overall experimental process follows a logical progression from cell preparation to multi-faceted data analysis.
Caption: Overall experimental workflow for cytotoxicity profiling.
Critical Safety Precautions
Handling any novel chemical compound requires stringent safety measures. Based on data for similar quinoline derivatives, the following precautions are mandatory.[10][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[12]
-
Ventilation: Handle the solid compound and concentrated stock solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or fumes.[13][14]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] In case of contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[11]
-
Disposal: Dispose of the compound and all contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not release into the environment.[10]
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Materials
-
Cell culture medium (appropriate for the chosen cell line)
-
96-well clear, flat-bottom tissue culture plates
-
This compound stock solution (e.g., in DMSO)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound.
-
Controls: Include wells for:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of the solvent (e.g., DMSO) used for the compound.
-
Blank Control: Medium only (no cells) for background subtraction.[15]
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C.
-
Scientist's Note: During this incubation, viable cells convert the yellow MTT to purple formazan crystals. The incubation time may need optimization depending on the cell type's metabolic rate.
-
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[5]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6][15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
Data Analysis
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the Percentage of Cell Viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: This assay measures the activity of LDH released from cells with compromised plasma membrane integrity.[16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, quantifiable by absorbance.[16]
Materials
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or similar suppliers)
-
96-well clear, flat-bottom tissue culture plates
-
Lysis Buffer (10X, typically provided in the kit)
-
Stop Solution (typically provided in the kit)
-
Microplate reader capable of measuring absorbance at 490 nm
Step-by-Step Methodology
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is highly recommended to run a parallel plate for the LDH assay alongside the MTT assay.
-
Establish Controls: In addition to untreated and vehicle controls, prepare a Maximum LDH Release Control . For this, add 10 µL of 10X Lysis Buffer to a set of untreated control wells 45 minutes before the next step.
-
Rationale: This control represents 100% cytotoxicity and is crucial for accurate calculations.[17]
-
-
Supernatant Transfer: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.
-
Scientist's Note: Be extremely careful not to disturb the cell layer during this transfer, as this can falsely increase LDH readings.
-
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[18]
-
Absorbance Reading: Gently mix the plate and measure the absorbance at 490 nm.
Data Analysis
-
Subtract the average absorbance of the no-cell control (background) from all other wells.
-
Calculate the Percentage of Cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Max. Release - Absorbance of Vehicle Control)) * 100
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: Apoptosis is a regulated cell death process that involves the activation of a cascade of cysteine proteases called caspases. Caspase-3 and Caspase-7 are the primary executioner caspases. This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for Caspase-3/7.[8] Cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a light signal proportional to the amount of active caspase-3/7.[8]
Caption: Simplified overview of the caspase activation cascade in apoptosis.
Materials
-
Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)
-
96-well white-walled, clear-bottom tissue culture plates
-
Rationale: White walls enhance the luminescent signal and prevent crosstalk between wells.
-
-
Luminometer or a microplate reader with luminescence detection capabilities
Step-by-Step Methodology
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using a white-walled plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[9]
-
Reagent Addition: Remove the assay plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Scientist's Note: This is a simple "add-mix-measure" protocol. The reagent contains lysis agents, so no prior cell processing is required.[8]
-
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
Data Analysis
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Data is often presented as Relative Luminescent Units (RLU) or as "Fold Induction" compared to the vehicle control: Fold Induction = (RLU of Treated Cells) / (RLU of Vehicle Control Cells)
-
Plot the Fold Induction against the compound concentration.
Data Presentation and Interpretation
To facilitate a comprehensive understanding, the results from all assays should be compiled and compared. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.[1]
Table 1: Hypothetical Cytotoxicity Profile of this compound in HCT-116 Cells after 48h Treatment
| Assay | Endpoint Measured | Result (IC50 / EC50) | Interpretation |
| MTT Assay | Metabolic Activity | 15 µM | The compound reduces cell viability with an IC50 of 15 µM. |
| LDH Release Assay | Membrane Integrity | > 100 µM | Significant membrane damage (necrosis) is not the primary mode of cell death at concentrations that inhibit metabolic activity. |
| Caspase-3/7 Assay | Apoptosis Execution | 12 µM | The compound is a potent inducer of apoptosis, with an EC50 value similar to the IC50 from the MTT assay, suggesting apoptosis is the main cause of viability loss. |
References
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer. RSC Publishing. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability.... Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Retrieved from [Link]
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Brieflands. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]
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MDPI. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors.... Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (2001). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]
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Application Notes and Protocols: Elucidating the Mechanism of Action of 8-Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-aminoquinoline class of compounds holds a unique and critical position in the global fight against malaria. As the only approved drug class effective against the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, they are indispensable for achieving a radical cure and preventing relapse.[1] Key members of this class include the long-standing therapeutic primaquine and the more recently approved tafenoquine.[2] Furthermore, their activity against the sexual stages (gametocytes) of P. falciparum makes them valuable tools in strategies to block malaria transmission.[3]
However, the therapeutic utility of 8-aminoquinolines is constrained by a significant risk of inducing severe hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[4][5] This complex safety profile necessitates a deep and nuanced understanding of their mechanism of action (MoA) to guide the development of safer and more effective next-generation therapies.
This guide provides a detailed overview of the current understanding of the 8-aminoquinoline MoA and presents a series of robust protocols for its investigation. As a senior application scientist, the aim is to not only provide step-by-step instructions but also to explain the scientific rationale behind these experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
The Hypothesized Two-Step Mechanism of Action
The leading hypothesis for the MoA of 8-aminoquinolines, particularly primaquine, involves a two-step biochemical relay that culminates in the generation of parasiticidal reactive oxygen species (ROS).[1][6]
Step 1: Metabolic Activation 8-aminoquinolines are prodrugs, meaning they are administered in an inactive form and require metabolic conversion within the host to become active.[1] This bioactivation is primarily carried out by the cytochrome P450 enzyme CYP2D6 in the liver.[7][8][9] This enzymatic process hydroxylates the quinoline ring, generating reactive, redox-active metabolites.[1] The genetic variability of CYP2D6 across different populations is a significant factor influencing the efficacy and safety of primaquine treatment.[7][8][9][10]
Step 2: Generation of Reactive Oxygen Species (ROS) The reactive metabolites generated in step one are capable of redox cycling. This process leads to the production of substantial amounts of ROS, such as hydrogen peroxide (H₂O₂).[1][6] The resulting oxidative stress is believed to be the primary cause of parasite death, as it damages essential macromolecules and disrupts cellular processes within the parasite.[1]
Visualizing the Two-Step Mechanism
Caption: A diagram illustrating the proposed two-step mechanism of action for 8-aminoquinolines.
Core Experimental Protocols
In Vitro Antimalarial Activity: SYBR Green I-Based Fluorescence Assay
This assay is a widely used, robust method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the erythrocytic stages of P. falciparum.[11][12][13] The principle lies in the intercalation of the SYBR Green I dye with parasitic DNA; the resulting fluorescence is proportional to parasite growth.[11]
Protocol
-
Parasite Culture:
-
Maintain asynchronous P. falciparum cultures (e.g., strains 3D7 or Dd2) in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin in human O+ erythrocytes.
-
Synchronize cultures to the ring stage using a double sorbitol treatment.[14]
-
-
Drug Preparation:
-
Prepare a stock solution of the 8-aminoquinoline test compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
-
Assay Plate Preparation:
-
In a 96-well black, flat-bottom microplate, add 100 µL of the serially diluted compound to each well. Include positive (e.g., chloroquine) and negative (drug-free medium) controls.
-
Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
After incubation, freeze the plates at -80°C to lyse the red blood cells.
-
Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well. The lysis buffer typically contains Tris, EDTA, saponin, and Triton X-100.[12]
-
-
Fluorescence Measurement:
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Plot the fluorescence intensity against the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Investigating the Role of Metabolism: In Vitro CYP2D6 Metabolism Assay
This assay helps determine if an 8-aminoquinoline is a substrate of CYP2D6, providing evidence for the first step of the proposed mechanism.
Protocol
-
Reagents:
-
Human liver microsomes or recombinant human CYP2D6 enzyme.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
8-aminoquinoline test compound.
-
CYP2D6-specific inhibitor (e.g., quinidine) as a control.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes or recombinant enzyme, the NADPH regenerating system, and the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
For inhibitor control wells, pre-incubate the enzyme with quinidine before adding the test compound.
-
Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the parent compound and identify potential metabolites.
-
A decrease in the parent compound concentration over time, which is inhibited by quinidine, indicates that the compound is a substrate of CYP2D6.
-
Measurement of Reactive Oxygen Species (ROS) Generation
This protocol utilizes a cell-permeable fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels in parasites.[15]
Protocol
-
Parasite Preparation:
-
Isolate late-stage trophozoites and schizonts from a P. falciparum culture using a density gradient centrifugation method (e.g., Percoll).
-
Wash the isolated parasites with a suitable buffer (e.g., PBS).
-
-
Probe Loading:
-
Resuspend the parasites in a buffer containing DCFH-DA and incubate in the dark at 37°C for 30-60 minutes to allow the probe to enter the cells and be deacetylated to the non-fluorescent DCFH.
-
-
Treatment and Measurement:
-
Wash the parasites to remove excess probe.
-
Resuspend the parasites in a buffer and add the 8-aminoquinoline test compound or its pre-generated metabolites. Include a positive control for ROS induction (e.g., tert-butyl hydroperoxide).
-
Measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates the oxidation of DCFH to the fluorescent DCF by ROS.
-
Assessment of Mitochondrial Dysfunction: Mitochondrial Membrane Potential Assay
Mitochondrial dysfunction is a key downstream effect of ROS-induced damage. The lipophilic cationic dye, JC-1, is a common probe to assess mitochondrial membrane potential (ΔΨm). In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[16]
Protocol
-
Parasite Preparation:
-
Isolate parasites as described in the ROS measurement protocol.
-
-
Drug Treatment:
-
Incubate the parasites with the 8-aminoquinoline test compound for a desired period.
-
-
Staining:
-
Add JC-1 dye to the parasite suspension and incubate at 37°C for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Wash the parasites to remove excess dye.
-
Analyze the parasite population using a flow cytometer, measuring both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
-
A shift from red to green fluorescence in the treated parasite population compared to the untreated control indicates a loss of mitochondrial membrane potential.
-
Evaluation of Hematotoxicity: In Vitro G6PD Activity Assay
This assay is crucial for assessing the potential of an 8-aminoquinoline to cause hemolysis in G6PD-deficient individuals.
Protocol
-
Principle:
-
Sample Preparation:
-
Prepare a hemolysate from fresh human red blood cells (from both G6PD-normal and G6PD-deficient donors, if available).
-
-
Assay Procedure (using a commercial kit):
-
Follow the manufacturer's instructions. Typically, the hemolysate is added to a reaction mixture containing G6P and NADP+.
-
The 8-aminoquinoline test compound can be included to assess its direct effect on G6PD activity.
-
Measure the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the G6PD activity based on the rate of NADPH production.
-
Compare the activity in the presence and absence of the test compound.
-
In Vivo Efficacy Assessment: 4-Day Suppressive Test in a Murine Malaria Model
This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in infected mice.[20][21][22]
Protocol
-
Animal Model:
-
Use Swiss albino or other suitable mouse strains (e.g., 6-8 weeks old).
-
-
Infection:
-
Inoculate mice intraperitoneally with Plasmodium berghei-infected red blood cells (e.g., 1 x 10⁷ parasites).
-
-
Drug Administration:
-
Randomly assign mice to treatment and control groups.
-
Administer the 8-aminoquinoline test compound orally or via another appropriate route once daily for four consecutive days, starting 2-4 hours after infection. Include a vehicle control group and a positive control group (e.g., chloroquine).
-
-
Monitoring:
-
On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia for each treatment group relative to the vehicle control group.
-
Experimental Workflow Visualization
Caption: A logical workflow for the comprehensive study of an 8-aminoquinoline's mechanism of action.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in clear, well-structured tables for easy comparison.
Table 1: In Vitro Activity and Mechanistic Profile of a Hypothetical 8-Aminoquinoline
| Assay | Parameter | Result | Interpretation |
| Antimalarial Activity | IC50 vs. P. falciparum | 150 nM | Potent in vitro activity |
| Metabolism | CYP2D6 Substrate | Yes | Bioactivation is likely required |
| ROS Generation | Fold Increase vs. Control | 5-fold | Induces significant oxidative stress |
| Mitochondrial Potential | % Depolarized Cells | 60% | Causes mitochondrial dysfunction |
| Hematotoxicity | G6PD Inhibition | Minimal | Low direct inhibition of the enzyme |
Conclusion
The study of the mechanism of action of 8-aminoquinolines is a multifaceted endeavor that requires a combination of in vitro and in vivo approaches. The protocols outlined in this guide provide a robust framework for researchers to investigate the key aspects of the hypothesized two-step mechanism, from metabolic activation and ROS generation to downstream effects on parasite viability and potential for hematotoxicity. By understanding the causality behind these experimental choices and adhering to rigorous methodologies, the scientific community can continue to build upon our knowledge of this critical class of antimalarial drugs, paving the way for the development of improved therapies for malaria elimination.
References
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Effects of Host Genetic Polymorphisms on the Efficacy of the Radical Cure Malaria Drug Primaquine. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Commons, R. J., et al. (2021). Genetic Variation of G6PD and CYP2D6: Clinical Implications on the Use of Primaquine for Elimination of Plasmodium vivax. Frontiers in Pharmacology, 12. Retrieved January 12, 2026, from [Link]
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van der Pluijm, R. W., et al. (2021). CYP2D6 Polymorphisms and the Safety and Gametocytocidal Activity of Single-Dose Primaquine for Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 65(4). Retrieved January 12, 2026, from [Link]
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P.falciparum drug sensitivity assay using SYBR® Green I V1.0. (n.d.). WorldWide Antimalarial Resistance Network. Retrieved January 12, 2026, from [Link]
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Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 59(3), 397–406. Retrieved January 12, 2026, from [Link]
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De Niz, M., et al. (2022). Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. British Journal of Haematology, 198(3), 567–580. Retrieved January 12, 2026, from [Link]
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Taylor, A. R., et al. (2022). Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure. Frontiers in Pharmacology, 13. Retrieved January 12, 2026, from [Link]
-
Lin, J. T., et al. (2021). Efficacy of Primaquine for the Radical Cure of Plasmodium vivax Malaria in Northeast Myanmar and the Impact of CYP2D6 Genotypes. The American Journal of Tropical Medicine and Hygiene, 105(3), 799–807. Retrieved January 12, 2026, from [Link]
-
Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
De Niz, M., et al. (2022). Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. PMC. Retrieved January 12, 2026, from [Link]
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Held, J. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1533, 91–98. Retrieved January 12, 2026, from [Link]
-
Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. IRIS. Retrieved January 12, 2026, from [Link]
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Efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). Medicines for Malaria Venture. Retrieved January 12, 2026, from [Link]
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Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. (n.d.). Liverpool School of Tropical Medicine. Retrieved January 12, 2026, from [Link]
-
A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. (2015). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Piubelli, C., et al. (2021). G6PD Variants and Haemolytic Sensitivity to Primaquine and Other Drugs. Frontiers in Pharmacology, 12. Retrieved January 12, 2026, from [Link]
-
Safety of 8-aminoquinolines given to people with G6PD deficiency: Protocol for systematic review of prospective studies. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Garner, P., et al. (2014). Safety of 8-aminoquinolines given to people with G6PD deficiency: protocol for systematic review of prospective studies. GOV.UK. Retrieved January 12, 2026, from [Link]
-
Clinical utility of tafenoquine in the prevention of relapse of Plasmodium vivax malaria: a review on the mode of action and emerging trial data. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Gathirwa, J. W., et al. (2007). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. PMC. Retrieved January 12, 2026, from [Link]
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ROS Assay Kit Protocol. (n.d.). Boster Bio. Retrieved January 12, 2026, from [Link]
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Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. Retrieved January 12, 2026, from [Link]
-
G6PD Quantitative Kit. (n.d.). Atlas Medical. Retrieved January 12, 2026, from [Link]
-
Glucose-6-Phosphate Dehydrogenase (G6PD) Assay Kit (BA0027). (n.d.). Assay Genie. Retrieved January 12, 2026, from [Link]
-
The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. (2007). PMC. Retrieved January 12, 2026, from [Link]
-
Dhakal, S., et al. (2018). Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Rajapakse, S., et al. (2015). Primaquine or tafenoquine for preventing malaria in people travelling to or living in endemic areas. PubMed Central. Retrieved January 12, 2026, from [Link]
-
In vitro in vivo and models used for antimalarial activity. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Effectiveness of tafenoquine and primaquine for radical cure of Plasmodium vivax: a meeting report from dissemination of results of the EFFORT trial to stakeholders in Pakistan. (2025). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Reactive oxygen species -Other compound -Biochemistry-BIO-PROTOCOL. (n.d.). Bio-Protocol. Retrieved January 12, 2026, from [Link]
-
Lacerda, M. V. G., et al. (2019). Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. The New England Journal of Medicine, 380(3), 215–228. Retrieved January 12, 2026, from [Link]
-
Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. Retrieved January 12, 2026, from [Link]
- Cytochrome P450 : In Vitro Methods and Protocols. (n.d.). University of California San Francisco.
-
Impact of reactive oxygen species (ROS) on the control of parasite loads and inflammation in Leishmania amazonensis infection. (2016). PMC. Retrieved January 12, 2026, from [Link]
-
Mitochondrial Membrane Potential in a Small Subset of Artemisinin-Induced Dormant Plasmodium falciparum Parasites In Vitro. (2015). The Journal of Infectious Diseases. Retrieved January 12, 2026, from [Link]
-
Leveraging in Vitro Models for Clinically Relevant Rare CYP2D6 Variants in Pharmacogenomics. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Mitochondrial Membrane Potential in a Small Subset of Artemisinin-Induced Dormant Plasmodium falciparum Parasites In Vitro. (2015). PubMed. Retrieved January 12, 2026, from [Link]
-
In situ mitochondrial membrane potential of P. falciparum parasite... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). Nature. Retrieved January 12, 2026, from [Link]
-
Mitochondrial membrane potential. Parasites were exposed to 0.5 mM... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
In Vitro Metabolism. (n.d.). IQVIA Laboratories. Retrieved January 12, 2026, from [Link]
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Mitochondrial Membrane Potential. a control cells, b parasites treated... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Drug Metabolism Assays. (n.d.). BioIVT. Retrieved January 12, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 8-(Trifluoromethyl)quinolin-5-amine
<_Step_2>
Welcome to the technical support center for the purification of 8-(Trifluoromethyl)quinolin-5-amine (CAS No. 104394-22-1). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. The unique electronic properties imparted by the trifluoromethyl group and the basicity of the amine present specific purification challenges. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Section 1: Initial Purity Assessment & General Questions
Before attempting any purification, a quick assessment of your crude material is crucial. This will inform your choice of purification strategy and help you track its success.
Q1: What are the best methods to quickly assess the purity of my crude this compound?
A1: Thin-Layer Chromatography (TLC) is the most common and rapid method. Start with a 10-20% Ethyl Acetate (EtOAc) in Hexanes solvent system on a standard silica gel plate. The presence of multiple spots indicates impurities. For a more quantitative look, a crude ¹H NMR or LC-MS can provide valuable information about the nature and quantity of impurities, such as unreacted starting materials or byproducts from the synthesis.
Q2: What are the likely impurities I might encounter?
A2: Impurities are highly dependent on the synthetic route. Common syntheses like the Skraup or Friedländer reactions can leave behind starting materials (e.g., substituted anilines), regioisomers, or over-reacted products.[1][2][3] Given the trifluoromethyl group, byproducts from trifluoromethylation reagents (e.g., Ruppert's reagent) might also be present.[4][5]
Section 2: Purification by Flash Column Chromatography
Flash column chromatography is the workhorse for purifying moderate to large quantities of organic compounds. However, the basic amine functionality of this compound requires special consideration to avoid common pitfalls.
Q3: My compound is streaking badly on the silica TLC plate and column. What causes this and how can I fix it?
A3: This is the most frequent issue encountered with amines on silica gel. The streaking (or tailing) is caused by strong ionic interactions between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[6][7] This leads to poor separation, broad peaks, and often, lower recovery.
The Solution: Deactivate the silica by adding a small amount of a basic modifier to your mobile phase.[8]
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent (e.g., Hexanes/EtOAc). The TEA is a stronger base and will preferentially bind to the acidic sites on thesilica, allowing your compound to elute cleanly.[7][9]
-
Ammonia: Prepare a stock solution of 1-10% ammonia in methanol. Use this stock solution as the polar component in your eluent system (e.g., Dichloromethane/Ammoniated Methanol).[9][10]
The diagram below illustrates the decision-making process for optimizing chromatography conditions.
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Technical Support Center: Synthesis of 8-(Trifluoromethyl)quinolin-5-amine
Welcome to the technical support guide for the synthesis of 8-(Trifluoromethyl)quinolin-5-amine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this important fluorinated quinoline derivative. Here, we dissect common experimental pitfalls and provide field-proven solutions based on established chemical principles and recent literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The two most prevalent strategies for constructing the quinoline core of this molecule are variations of the Skraup-Doebner-von Miller synthesis and the Friedländer synthesis.[1]
-
Skraup-Doebner-von Miller Synthesis: This is a classical and robust method that typically involves reacting 2-nitro-4-(trifluoromethyl)aniline with glycerol or an α,β-unsaturated carbonyl compound (like acrolein) in the presence of a strong acid (e.g., sulfuric acid) and an oxidizing agent. The reaction is followed by the reduction of the nitro group to the target amine.[2][3][4]
-
Friedländer Synthesis: This approach offers a more convergent and often milder alternative. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[5][6] For this specific target, the key precursor would be 2-amino-4-(trifluoromethyl)benzaldehyde.[7][8][9]
Q2: Why is the Skraup-type synthesis for this compound notoriously difficult and often low-yielding?
The Skraup reaction is infamous for its harsh conditions, including high temperatures and the use of concentrated sulfuric acid.[10][11] These conditions lead to several problems:
-
Extreme Exothermicity: The reaction can be violent and difficult to control, posing safety risks and leading to inconsistent results.[10]
-
Tar Formation: The aggressive acidic and oxidizing environment promotes the polymerization of reactants and intermediates, resulting in significant tar formation, which complicates product isolation and drastically reduces yield.[10][11]
-
Electronic Deactivation: The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group deactivates the aniline ring, making the key electrophilic cyclization step sluggish and less efficient compared to syntheses with electron-donating groups.
Q3: What are the main advantages and challenges of using the Friedländer synthesis for this target?
The primary advantage of the Friedländer synthesis is the use of significantly milder reaction conditions, which often translates to cleaner reactions, less tar formation, and higher yields.[6][12] It also provides excellent regiochemical control. The main challenge, however, lies in the synthesis of the required starting material, 2-amino-4-(trifluoromethyl)benzaldehyde, which can be a multi-step process that may impact the overall efficiency and cost of the synthesis.[7][8][9]
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Issue 1: My Skraup reaction is uncontrollable and dangerously exothermic.
Probable Cause: The dehydration of glycerol to acrolein by concentrated sulfuric acid is a highly exothermic process, which, once initiated, can lead to a runaway reaction.[3][10]
Solutions:
-
Controlled Reagent Addition: Add the concentrated sulfuric acid dropwise to the cooled mixture of aniline and glycerol. Maintain a low temperature (0-10 °C) with an ice bath during the addition.
-
Use a Moderating Agent: The inclusion of ferrous sulfate (FeSO₄) is a classic technique to tame the reaction's vigor.[10][11] Boric acid can also be used as a moderator. These agents help to ensure a smoother, more controlled reaction profile.
-
Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to dissipate heat effectively and prevent the formation of localized hotspots that can trigger a runaway reaction.
Issue 2: The reaction produces a large amount of black tar, and I can't isolate my product.
Probable Cause: Tar formation is the most common side reaction in Skraup synthesis, arising from the acid-catalyzed polymerization of acrolein and other intermediates.[10][11]
Solutions:
-
Optimize Temperature: Avoid excessive heating. The reaction should be heated gently only to initiate it. Once the exotherm begins, the heat source should be removed. After the initial vigorous phase subsides, controlled heating can be reapplied to drive the reaction to completion.[10]
-
Modernize the Conditions: Consider replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid or employing microwave irradiation. These modern approaches have been shown to reduce reaction times, minimize tar formation, and improve yields.[11]
-
Implement a Robust Purification Strategy: Do not attempt direct extraction or chromatography on the crude tar. The standard and most effective method is steam distillation. The desired quinoline is volatile with steam, while the polymeric tar is not.
-
Post-Reaction Workup: After the reaction is complete, cool the mixture and carefully dilute it by pouring it over a large volume of ice water.
-
Neutralization: Slowly neutralize the acidic solution with a strong base (e.g., concentrated NaOH solution) until it is strongly alkaline. This converts the quinoline salt into the free base.
-
Steam Distillation: Subject the alkaline mixture to steam distillation to separate the volatile product from the non-volatile tar.[10]
-
Issue 3: My reaction has stalled, showing low conversion of the starting aniline.
Probable Cause: The electron-withdrawing CF₃ group significantly reduces the nucleophilicity of the aniline nitrogen and deactivates the aromatic ring towards electrophilic attack, hindering the crucial Michael addition and cyclization steps.
Solutions:
-
Increase Reaction Temperature and Time: After the initial exothermic phase is controlled, a higher temperature (e.g., reflux) for a prolonged period (several hours) may be necessary to drive the cyclization to completion.[10]
-
Screen Acid Catalysts: While sulfuric acid is traditional, other strong acids like polyphosphoric acid (PPA) can sometimes be more effective for cyclizing deactivated systems by providing a less aqueous and highly viscous medium.
-
Ensure Anhydrous Conditions: Water can interfere with the dehydration of glycerol and other key steps. Use anhydrous reagents and dry glassware.
Issue 4: My Friedländer synthesis yield is poor despite milder conditions.
Probable Cause: Low yields in the Friedländer synthesis can stem from several factors, including an inefficient catalyst, suboptimal reaction conditions, or competing side reactions like the self-condensation (aldol) of the ketone/aldehyde partner.[6]
Solutions:
-
Catalyst Optimization: The choice of catalyst is critical. While traditional methods use strong acids or bases, modern protocols have shown excellent results with milder and more efficient systems.[6]
-
Solvent and Temperature Screening: The reaction medium and temperature are highly influential. For microwave-assisted syntheses, polar solvents like ethanol or DMF can improve energy absorption and solubility.[6] In some cases, using neat acetic acid as both the solvent and catalyst at elevated temperatures provides excellent yields in minutes.[13]
-
Control Reactant Stoichiometry: Use a slight excess of the more stable or less expensive reactant to drive the reaction to completion. Monitor the reaction by TLC to identify the optimal reaction time and prevent product degradation.
| Issue Encountered | Probable Cause | Recommended Solution |
| Violent, Uncontrolled Reaction | Highly exothermic process in Skraup synthesis.[10] | Slow, cooled addition of H₂SO₄; use of moderators like FeSO₄.[10][11] |
| Excessive Tar Formation | Acid-catalyzed polymerization of intermediates.[10] | Optimize temperature control; use steam distillation for purification.[10] |
| Low Conversion / Stalled Reaction | Electronic deactivation by the CF₃ group. | Increase reaction time/temperature; screen alternative acid catalysts (e.g., PPA). |
| Low Yield in Friedländer Synthesis | Inefficient catalysis or competing side reactions.[6] | Screen modern catalysts (nanocatalysts, ionic liquids); optimize solvent and temperature.[5][6][14] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key steps and potential pitfalls in the main synthetic routes.
Caption: Skraup-type synthesis pathway and common side reaction.
Caption: Friedländer synthesis pathway and potential side reaction.
Recommended Experimental Protocols
Protocol 1: Improved Skraup-Doebner-von Miller Synthesis
This protocol incorporates a moderating agent to control the reaction's exothermicity.
-
Setup: In a fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charging Reactants: To the flask, add 2-nitro-4-(trifluoromethyl)aniline (0.5 mol), glycerol (1.5 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.05 mol).
-
Acid Addition: Begin vigorous stirring and cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (2.0 mol) dropwise via the dropping funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 100 °C.
-
Reaction: After the addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle to initiate the reaction. Once the exothermic reaction begins (indicated by a rapid temperature increase and refluxing), immediately remove the heat source.
-
Completion: After the initial vigorous reaction subsides (approx. 30-45 minutes), heat the mixture to a gentle reflux for 3-4 hours to ensure completion.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature and very carefully pour it onto 2 kg of crushed ice with stirring.
-
In the fume hood, slowly neutralize the solution by adding 50% aqueous NaOH solution with cooling, until the mixture is strongly alkaline (pH > 10).
-
Set up for steam distillation. Distill the mixture until the distillate runs clear. The intermediate, 5-nitro-8-(trifluoromethyl)quinoline, will co-distill with the water.
-
Extract the distillate with dichloromethane (3 x 200 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude nitro-quinoline.
-
-
Reduction: The crude 5-nitro-8-(trifluoromethyl)quinoline can be reduced to the final product using standard methods, such as iron powder in acidic ethanol or catalytic hydrogenation.
Protocol 2: Microwave-Assisted Friedländer Synthesis
This protocol provides a rapid and high-yielding alternative.[13]
-
Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-amino-4-(trifluoromethyl)benzaldehyde (1.0 mmol) and the active methylene compound (e.g., acetone, 3.0 mmol).
-
Solvent/Catalyst: Add glacial acetic acid (2 mL). Acetic acid serves as both the solvent and the acid catalyst.[13]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 160 °C for 5-10 minutes. Monitor the pressure to ensure it remains within the safe limits of the instrument.
-
Work-up:
-
Cool the vial to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Neutralize the aqueous layer by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 25 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Larock, R. C., & Yum, E. K. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(19), 3434-3444.
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
- Jones, A. M., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122.
-
ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
- Sharma, S., et al. (2015). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 5(1), 1-15.
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]
- Geleta, B., & Abebe, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23927-23945.
-
Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
- Uppar, V., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(23), 5988.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- Reddy, C. R., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(19), 7437–7440.
-
Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2021). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]
-
OUCI. (n.d.). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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Navigating the Synthesis of Trifluoromethylquinolines: A Technical Support Center
Welcome to the Technical Support Center for the Synthesis of Trifluoromethylquinolines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic compounds. The incorporation of a trifluoromethyl (CF₃) group into the quinoline scaffold is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and biological activity. However, the unique electronic properties of the CF₃ group can also introduce specific challenges and side reactions during synthesis.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, optimize your reaction outcomes, and efficiently synthesize your target molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of trifluoromethylquinolines, offering insights into their root causes and providing actionable, step-by-step protocols for their resolution.
Problem 1: Poor or No Yield in Skraup and Doebner-von Miller Syntheses
Symptom: When using trifluoromethyl-substituted anilines in Skraup or Doebner-von Miller reactions, you observe very low conversion of the starting material, with the reaction mixture often turning into a thick, dark tar.
Causality: The strongly electron-withdrawing nature of the trifluoromethyl group deactivates the aniline ring, making it a much weaker nucleophile.[1] This reduced nucleophilicity can significantly hinder the initial Michael addition to the α,β-unsaturated carbonyl compound (generated in situ from glycerol in the Skraup synthesis), which is a crucial step in the reaction cascade.[2][3] Under the harsh acidic and high-temperature conditions typical of these reactions, the unreacted starting materials and reactive intermediates are prone to polymerization, leading to the formation of tar.[4]
Troubleshooting Steps:
-
Employ Milder Lewis or Brønsted Acids: Instead of concentrated sulfuric acid, consider using milder catalysts that can still promote the reaction without causing extensive degradation. Examples include tin tetrachloride, scandium(III) triflate, or p-toluenesulfonic acid.[5]
-
Use Pre-formed α,β-Unsaturated Carbonyl Compounds: In the Doebner-von Miller reaction, using a pre-synthesized, purified α,β-unsaturated carbonyl compound instead of generating it in situ can provide better control over the reaction stoichiometry and reduce the formation of polymeric byproducts.[5]
-
Increase Reaction Time and Monitor Progress: Due to the reduced reactivity of the trifluoromethylaniline, a longer reaction time may be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction endpoint and avoid unnecessary heating that can lead to decomposition.
-
Consider Alternative Synthetic Routes: If the Skraup or Doebner-von Miller approaches consistently fail, alternative methods that do not rely on the nucleophilicity of the aniline, such as the Combes or Friedländer synthesis, may be more suitable.
Problem 2: Formation of Regioisomers in the Combes Synthesis
Symptom: The reaction of a trifluoromethyl-β-diketone with an aniline in a Combes synthesis yields a mixture of 2-CF₃- and 4-CF₃-quinoline regioisomers, complicating purification and reducing the yield of the desired product.
Causality: The regioselectivity of the Combes synthesis is determined by which carbonyl group of the β-diketone the aniline initially attacks and the subsequent intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step.[6] The outcome is a delicate balance of steric and electronic effects of the substituents on both the aniline and the diketone.[6]
-
Steric Hindrance: Bulky substituents on the β-diketone or the aniline can favor the formation of the less sterically hindered quinoline isomer.[6]
-
Electronic Effects: Electron-donating groups on the aniline (e.g., methoxy) tend to favor the formation of 2-CF₃-quinolines, while electron-withdrawing groups (e.g., chloro, fluoro) favor the 4-CF₃ regioisomer.[6]
Troubleshooting and Optimization Protocol:
Objective: To selectively synthesize one regioisomer of a trifluoromethylquinoline using the Combes synthesis.
Materials:
-
Substituted aniline
-
Trifluoromethyl-β-diketone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Appropriate solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Catalyst System Modification: Prepare a mixture of polyphosphoric acid (PPA) and ethanol to create a polyphosphoric ester (PPE) catalyst. This has been shown to be a more effective dehydrating agent than concentrated sulfuric acid for this reaction.[6]
-
Reactant Addition: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted aniline and the trifluoromethyl-β-diketone.
-
Catalyst Addition and Heating: Carefully add the PPA/ethanol mixture to the reactants. Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction and the ratio of regioisomers by taking aliquots and analyzing them by ¹⁹F NMR spectroscopy or GC-MS.
-
Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the regioisomers by column chromatography on silica gel.
Data-Driven Optimization:
| Aniline Substituent | β-Diketone R Group | Predominant Regioisomer | Reference |
| Methoxy (electron-donating) | Increasing bulk | 2-CF₃ | [6] |
| Chloro/Fluoro (electron-withdrawing) | Varied | 4-CF₃ | [6] |
By carefully selecting the substituents on your starting materials based on the trends outlined in the table, you can steer the reaction towards the desired regioisomer.
Problem 3: Potential Hydrolysis of the Trifluoromethyl Group
Symptom: You observe the formation of byproducts where the trifluoromethyl group has been converted to a carboxylic acid or other functionalities, especially under harsh acidic or basic conditions.
Causality: While the trifluoromethyl group is generally robust, trifluoromethyl ketones can be susceptible to hydrolysis under certain conditions to form hydrates, and in more extreme cases, can be cleaved.[7][8][9] The highly acidic or basic conditions employed in some quinoline syntheses (e.g., Skraup, Friedländer) can potentially promote this unwanted side reaction.
Troubleshooting Steps:
-
Use Milder Reaction Conditions: Opt for synthetic routes that employ milder catalysts and lower reaction temperatures. For instance, modern variations of the Friedländer synthesis use catalysts like trifluoroacetic acid, toluenesulfonic acid, or iodine under less harsh conditions.[10]
-
Control Reaction Time: Avoid prolonged exposure to strong acids or bases. Monitor the reaction closely and quench it as soon as the desired product is formed.
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as the presence of water can facilitate hydrolysis.
-
Protecting Group Strategy: If the trifluoromethyl ketone is particularly labile, consider a synthetic strategy where the trifluoromethyl group is introduced at a later stage of the synthesis under milder conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedländer synthesis of a trifluoromethylquinoline not working, even with milder catalysts?
A: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10] If your trifluoromethyl-containing starting material is the ketone component, its reactivity can be significantly altered. The strong electron-withdrawing effect of the CF₃ group increases the electrophilicity of the carbonyl carbon but decreases the acidity of the α-protons, which can hinder the initial aldol-type condensation. If you are using a trifluoromethyl-substituted 2-aminoaryl ketone, the deactivating effect on the aromatic ring can also slow down the final cyclization step. Consider using a more activated methylene compound or a more potent (yet still mild) catalyst to overcome these hurdles.
Q2: I am observing a reversal of the expected regiochemistry in my Skraup-Doebner-von Miller synthesis. What is happening?
A: This is a known phenomenon when using certain trifluoromethylated substrates, such as γ-aryl-β,γ-unsaturated α-ketoesters.[11] The standard Skraup-Doebner-von Miller reaction is thought to proceed via a 1,4-addition of the aniline to the unsaturated carbonyl system. However, with some trifluoromethylated starting materials, the reaction can proceed through a 1,2-addition pathway, leading to a reversal of the expected regiochemistry.[11][12] The choice of acid catalyst can also influence the reaction pathway. For example, using trichloroacetic acid has been shown to promote this reversal.[12]
Q3: Can the trifluoromethyl group itself participate in side reactions?
A: Direct side reactions involving the C-F bonds of the trifluoromethyl group are generally rare under typical quinoline synthesis conditions due to the high strength of the C-F bond. However, as mentioned in the troubleshooting guide, hydrolysis of a trifluoromethyl ketone to a carboxylic acid is a potential side reaction under harsh conditions. More commonly, the influence of the trifluoromethyl group on the reactivity of the rest of the molecule is the primary driver of side reactions. The CF₃ group can stabilize intermediates, such as in α-trifluoromethylated dihydroisoquinolines, making them more resistant to oxidation compared to their non-fluorinated counterparts.[13] This stability could potentially lead to the accumulation of dihydroquinoline intermediates if the oxidation step is not efficient.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing Pathways in the Combes Synthesis
Caption: Regioselectivity in the Combes synthesis of trifluoromethylquinolines.
Diagram 2: Troubleshooting Workflow for Low Yield in Skraup/Doebner-von Miller Synthesis
Caption: Decision-making workflow for troubleshooting low yields.
References
- Hu, Y., et al. (2019). Condensation of α,β‐unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid (TCA) afforded 2‐trifluoromethyl quinolines in moderate to excellent yields, in which a reversal of the regiochemistry of the standard Skraup‐Doebner‐Von Miller quinoline synthesis was achieved. The Journal of Organic Chemistry.
-
Doebner–Miller reaction. (2023). In Wikipedia. [Link]
-
Gigot, C., et al. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Macromolecular Rapid Communications. [Link]
-
Combes quinoline synthesis. (2023). In Wikipedia. [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. [Link]
-
Reddy, V. P., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(9), 3465–3468. [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate. [Link]
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
- Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.
- Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(11), 974-981.
- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438.
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC. [Link]
-
Skraup reaction. (2023). In Wikipedia. [Link]
- O'Hagan, D. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 77–86.
-
Friedländer synthesis. (2023). In Wikipedia. [Link]
- Slideshare. (2017).
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- Fan, L., et al. (2023). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(32), 19053–19073.
- Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. Reddit.
- Katayev, D., et al. (2025). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal.
- Nevado, C., et al. (2023). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones.
- Wang, J., et al. (2021). Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs.
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- 13. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 8-(Trifluoromethyl)quinolin-5-amine in solution
Welcome to the technical support center for 8-(Trifluoromethyl)quinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. Drawing from established principles of organic chemistry and pharmaceutical stability testing, this resource offers troubleshooting guides, validated protocols, and a deeper look into the mechanisms of degradation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What's happening?
A: Discoloration is a common indicator of degradation, particularly oxidation. Aromatic amines are susceptible to air oxidation, which forms highly colored, conjugated polymeric impurities. This process can be accelerated by light, heat, and the presence of metal ions.
Q2: What is the best general-purpose solvent for dissolving this compound for short-term use?
A: For immediate use, HPLC-grade acetonitrile or ethanol are good starting points. However, for storage, aprotic solvents like anhydrous DMSO or DMF are often preferred as they are less likely to participate in degradation reactions. Always use high-purity, anhydrous solvents to minimize water- and oxygen-related degradation.
Q3: Can I store my stock solution in the refrigerator?
A: Yes, refrigeration at 2-8°C is recommended for short-term storage (days). For long-term storage (weeks to months), freezing at -20°C or -80°C is preferable. However, be mindful of freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting stock solutions is highly recommended.
Q4: Is this compound sensitive to pH?
A: Yes. The amine group is basic and can be protonated at low pH.[1][2] While this can sometimes increase solubility, extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation pathways. For aqueous buffers, a pH range of 6.0-7.5 is generally a safer starting point.
Troubleshooting Guide: Common Stability Issues
This section addresses specific experimental problems and provides a logical workflow for diagnosing and solving them.
Issue 1: Rapid Loss of Purity Observed by HPLC
Symptoms:
-
Appearance of new peaks in the chromatogram.
-
Decrease in the main peak area over a short period (hours to days).
-
Poor reproducibility between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid purity loss.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Loss of compound activity over the course of an experiment.
-
High variability in dose-response curves.
Causality: The compound may be degrading in the aqueous assay buffer. The amine moiety can be particularly susceptible to oxidation, and components of the cell culture media can sometimes catalyze degradation.
Solutions:
-
Prepare Fresh: Prepare the final dilution in assay buffer immediately before adding it to the cells or protein.
-
Solvent Pre-dilution: Prepare an intermediate stock in a more stable solvent like DMSO, and then perform the final dilution into the aqueous buffer. Keep the final concentration of the organic solvent consistent across all experiments (typically <0.5%) to avoid vehicle effects.
-
Stability Check in Media: Perform a simple stability study. Incubate the compound in your assay buffer under experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Analyze samples by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify degradation.
Understanding Degradation Pathways
This compound possesses several functional groups that are susceptible to degradation. Understanding these pathways is key to preventing them.[3][4][5]
-
Oxidation: The primary degradation pathway for the aromatic amine is oxidation. This can occur via atmospheric oxygen and is often catalyzed by light (photo-oxidation) or trace metal ions. The initial step can be the formation of a radical cation, which can then dimerize or polymerize, leading to colored products.[6]
-
Photodegradation: The quinoline ring system is aromatic and absorbs UV light, making it susceptible to photolytic degradation. The trifluoromethyl group can also influence photochemical reactivity.[7][8][9] Irradiation can lead to ring-opening, isomerization, or reactions with the solvent.
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, the amine or trifluoromethyl group could potentially undergo hydrolysis, although this is less common under typical experimental conditions.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol describes best practices for preparing a stable stock solution for long-term use.
-
Pre-Experiment Checklist:
-
Use a high-purity source of this compound.
-
Select a high-purity, anhydrous grade solvent (e.g., DMSO, DMF).
-
Use amber glass vials with PTFE-lined septa caps.
-
Have a source of inert gas (Nitrogen or Argon) available.
-
-
Procedure:
-
Accurately weigh the desired amount of the solid compound into the amber vial.
-
Add the appropriate volume of anhydrous solvent to achieve the target concentration (e.g., 10 mM).
-
Gently flush the headspace of the vial with inert gas for 15-30 seconds.
-
Immediately cap the vial tightly.
-
Mix by vortexing or sonicating until the solid is completely dissolved.
-
For long-term storage, create smaller single-use aliquots in separate amber vials, flushing each with inert gas before sealing.
-
Label all vials clearly with the compound name, concentration, solvent, and date.
-
Store the primary stock and aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study
A forced degradation study helps identify the compound's vulnerabilities and is essential for developing a stability-indicating analytical method.[10][11][12][13] The goal is to achieve 5-20% degradation.[11]
-
Preparation:
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C. Sample at 0, 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C. Sample at 0, 2, 6, and 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidation: Mix the stock solution 1:1 with 3% H2O2. Keep at room temperature. Sample at 0, 2, 6, and 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C. Sample at 0, 24, and 48 hours.
-
Photostability: Expose a sample in a clear vial to a photostability chamber (ICH Q1B conditions). Sample at intervals according to the guideline.
-
-
Analysis:
Data Summary
The following table provides a general guideline for solvent selection and storage conditions. These recommendations should be confirmed with a specific stability study for your experimental system.
| Solvent | Recommended Storage Temp. | Typical Stability (General Guideline) | Notes |
| Anhydrous DMSO/DMF | -20°C to -80°C | Months | Hygroscopic. Use anhydrous grade and proper handling. |
| Acetonitrile | -20°C | Weeks to Months | Good for analytical standards. Protect from light. |
| Ethanol/Methanol | -20°C | Weeks | Can be reactive. Use high purity. |
| Aqueous Buffers (pH 6-7.5) | 2-8°C | Hours to Days | Highly application-dependent. Prepare fresh. |
References
-
Frimmel, F. H., & Gremm, T. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597. [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. Retrieved from [Link]
- Google Patents. (1953).
-
PubMed. (2011). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. [Link]
-
National Institutes of Health. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. [Link]
- Google Patents. (1960).
-
LCGC. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
JoVE. (2025). Video: Basicity of Aromatic Amines. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
PubMed. (2005). Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
ResearchGate. (2017). What is the most efficient method to protect aromatic amines apart from acetylation?. [Link]
-
National Institutes of Health. (2021). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
-
PubMed. (2025). Photo-induced radical trifluoromethylation/dearomatization of 3-substituted indoles. [Link]
-
Hindawi. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]
-
ACS Publications. (2002). Phototransposition Reactions of Methyl-Substituted Benzotrifluorides: Proof of the Role of Trifluoromethyl-Substituted Carbon. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
-
Royal Society of Chemistry. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. [Link]
-
ResearchGate. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. [Link]
Sources
- 1. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 2. Video: Basicity of Aromatic Amines [jove.com]
- 3. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Optimizing reaction conditions for 8-(Trifluoromethyl)quinolin-5-amine
Welcome to the technical support center for 8-(Trifluoromethyl)quinolin-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity of this valuable building block. The presence of a strong electron-withdrawing trifluoromethyl group at the C8 position, combined with the bidentate-ligand potential of the quinoline scaffold, presents specific challenges and opportunities in synthesis. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction conditions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: How does the 8-trifluoromethyl group impact the reactivity of the 5-amino group?
The trifluoromethyl (-CF3) group at the C8 position is a potent electron-withdrawing group, which significantly influences the chemical properties of the entire quinoline system.[1] Its primary effects on the 5-amino group are:
-
Reduced Nucleophilicity: The -CF3 group deactivates the aromatic ring system through a strong negative inductive effect (-I effect). This pulls electron density away from the 5-amino group, making it less nucleophilic compared to unsubstituted 5-aminoquinoline. Consequently, reactions requiring nucleophilic attack by the amine, such as acylations or certain cross-couplings, may proceed more slowly and require more forcing conditions.
-
Lower Basicity (pKa): The electron-withdrawing nature of the -CF3 group also decreases the basicity of the quinoline nitrogen and the 5-amino group. This can be advantageous in preventing the quinoline nitrogen from interfering with catalytic cycles but must be considered when selecting a base for reactions like the Buchwald-Hartwig amination. The pKa of 7-(Trifluoromethyl)quinoline has been predicted to be around 2.55, indicating a significant decrease in basicity compared to quinoline itself.[2]
-
Potential for Bidentate Chelation: The 8-aminoquinoline scaffold is a well-known bidentate directing group in C-H activation chemistry.[3] While our molecule of interest is this compound, the proximity of the C8-CF3 group and the quinoline nitrogen to the C5-amino group can influence how the molecule interacts with metal catalysts. This spatial arrangement can affect catalyst coordination and reactivity.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are fundamental for elaborating the this compound core. However, the unique electronic profile of this substrate often requires careful optimization.
Q2: My Buchwald-Hartwig amination with this compound is sluggish and gives low yields. What are the common causes and how can I fix it?
This is a frequent challenge stemming from the reduced nucleophilicity of the 5-amino group. The standard conditions that work for electron-rich anilines often fail here. The key is to enhance the reactivity of both the catalytic system and the substrate.
Causality & Troubleshooting Workflow:
The reaction's success hinges on balancing the rates of oxidative addition, amine coordination/deprotonation, and reductive elimination.[4] With a deactivated amine, the deprotonation and subsequent binding to the palladium center can be rate-limiting.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Optimized Protocol & Data Summary:
The following table provides a starting point for optimization, moving from milder to more aggressive conditions. Always screen conditions on a small scale.
| Parameter | Condition A (Standard) | Condition B (Optimized for Deactivated Amines) | Rationale & Reference |
| Pd Pre-catalyst | Pd2(dba)3 or Pd(OAc)2 | G3/G4 Palladacycles (e.g., XPhos-Pd-G3) | Palladacycles are often more active and air-stable, ensuring a higher concentration of active Pd(0). |
| Ligand | BINAP, DPEphos | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are superior for coupling electron-deficient amines.[5] |
| Base | Cs2CO3, K3PO4 | NaOtBu, LHMDS | Stronger bases are required to deprotonate the less basic N-H bond of the substrate.[6] |
| Solvent | Toluene, Dioxane | Toluene, Dioxane, or t-BuOH | Solvent choice can impact catalyst activity and substrate solubility. Dioxane often performs well.[5] |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures may be needed to overcome the activation energy barrier. |
| Catalyst Loading | 1-2 mol % | 2-5 mol % | A higher catalyst loading can compensate for slower turnover. |
Step-by-Step Experimental Protocol (Condition B):
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), XPhos-Pd-G3 (0.02-0.05 equiv), and NaOtBu (1.5 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Proceed with aqueous workup and purification.
Q3: I am attempting a Suzuki-Miyaura coupling using a bromo-derivative of this compound, but I'm seeing significant hydrodehalogenation (loss of bromine). Why is this happening?
Hydrodehalogenation is a common side reaction in Suzuki couplings, especially with electron-deficient aryl halides. The trifluoromethyl group exacerbates this issue.
Mechanistic Insight:
The hydrodehalogenation side reaction often arises from two main pathways:
-
Proto-deboronation of the boronic acid/ester, followed by coupling of the resulting arene.
-
β-Hydride elimination from a palladium-alkoxide intermediate, which can be formed from the base, or direct reaction of the aryl-palladium intermediate with a hydride source.
The electron-deficient nature of your substrate makes the aryl-palladium(II)-halide intermediate more susceptible to these undesired pathways.
Sources
Technical Support Center: Quinoline Trifluoromethylation
Welcome to the technical support center for quinoline trifluoromethylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of modern medicinal chemistry's most critical transformations. The incorporation of a trifluoromethyl (CF₃) group into a quinoline scaffold can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this a vital tool in drug discovery.[1][2] However, the reaction is not without its challenges.
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions for success.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethylation reaction failing or giving a very low yield?
A1: Low yields are a common frustration and can stem from multiple sources. The most frequent culprits are related to the reaction atmosphere, reagent quality, or suboptimal reaction conditions. Radical trifluoromethylation reactions, especially those using photoredox catalysis, are highly sensitive to oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates.[3] Additionally, the stability of your trifluoromethylating agent is paramount; reagents like sodium trifluoromethanesulfinate (Langlois' reagent) can degrade in the presence of moisture.[1] Finally, the chosen solvent, temperature, and catalyst concentration must be perfectly tuned for your specific quinoline substrate.[4][5]
Q2: I'm observing trifluoromethylation at the wrong position on the quinoline ring. How can I control the regioselectivity?
A2: Regioselectivity in quinoline C-H functionalization is a significant challenge governed by the inherent electronic properties of the quinoline ring and the mechanism of the reaction.[6][7] The C2 and C4 positions are often electronically favored for radical attack. To achieve selectivity for other positions, such as C3, C5, or C8, specific strategies are required. These can include:
-
Directing Groups: Using a directing group, like an 8-amino group, can steer the trifluoromethylation to a specific site, such as the C5 position.[8]
-
Substrate Activation: Activating the quinoline, for instance by forming an N-oxide, can change the electronic distribution and favor functionalization at different positions.[6]
-
Mechanism Control: Shifting from a radical to an ionic pathway, for example, by activating the quinoline with hydrosilylation to form an enamine intermediate, can enable selective C3 trifluoromethylation.[9][10]
Q3: What are the primary types of trifluoromethylating reagents and how do I choose one?
A3: Trifluoromethylating agents can be broadly categorized by their reactive nature: radical, electrophilic, or nucleophilic.[2][11]
-
Radical Precursors: Reagents like CF₃SO₂Na (Langlois' reagent) or Togni's reagents generate a trifluoromethyl radical (CF₃•) and are excellent for direct C-H functionalization, often under photoredox or oxidative conditions.[1][11] These are versatile but can sometimes lack regioselectivity.[12]
-
Electrophilic Reagents: Umemoto's and Togni's reagents can also act as electrophilic sources ("CF₃⁺"), reacting with nucleophilic sites on the quinoline or its derivatives.[13][14]
-
Nucleophilic Reagents: Reagents like trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, act as a source of the trifluoromethyl anion ("CF₃⁻") and are typically used in reactions with electrophilic partners, such as in Sandmeyer-type reactions of quinolinamines.[15]
The choice depends on your synthetic strategy. For direct C-H functionalization of an unactivated quinoline, a radical approach is most common. For functionalizing a pre-activated quinoline (e.g., an aminoquinoline), a Sandmeyer-type reaction using a nucleophilic source might be optimal.[16][17]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction has stalled, and TLC/LC-MS analysis shows only starting material. What should I investigate first?
A: The first step is to rigorously check your setup and reagents.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Oxygen Contamination | Ensure the reaction vessel was properly degassed (e.g., via 3-5 freeze-pump-thaw cycles or by sparging with an inert gas like argon for 20-30 minutes). Use a glovebox for setup if available. | Oxygen is a known quencher of the excited state of photoredox catalysts (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) and can intercept radical intermediates, terminating the catalytic cycle.[3] |
| Reagent Degradation | Use freshly opened or properly stored trifluoromethylating agents. For example, Togni's reagents should be stored protected from light and moisture.[14] Langlois' reagent is a stable solid but should be kept dry. | Many trifluoromethylating reagents are sensitive to atmospheric conditions. Hypervalent iodine reagents like Togni's can decompose, while hygroscopic salts can introduce water, which may interfere with the reaction. |
| Inactive Catalyst | Use a fresh batch of photocatalyst. Ensure it has been stored correctly (typically in the dark, under inert atmosphere). Increase catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%). | The photocatalyst is the engine of the reaction. Decomposition or insufficient concentration will prevent the generation of the necessary trifluoromethyl radicals at an effective rate.[18] |
| Poor Light Penetration | If using a photoredox setup, ensure the light source is close to the reaction vessel and that the vessel is made of a material transparent to the required wavelength (e.g., borosilicate glass for blue light). For concentrated solutions, consider dilution to prevent light absorption by the substrate/solvent. | The efficiency of a photochemical reaction is directly proportional to the number of photons absorbed by the photocatalyst. Poor light penetration leads to an inefficient initiation of the catalytic cycle. |
Issue 2: Poor Regioselectivity
Q: I'm obtaining a mixture of C2, C4, and other isomers. How can I direct the reaction to a single position?
A: Controlling regioselectivity requires manipulating the quinoline's electronics or employing a directed reaction mechanism.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inherent Substrate Reactivity | If the desired isomer is not the electronically favored one, a change in strategy is needed. Consider introducing a directing group or switching to a non-radical pathway.[7][19] | The CF₃ radical is electrophilic and will preferentially attack positions of highest electron density on the quinoline ring, which are often C2 and C4. Direct C-H functionalization without a directing influence will likely yield mixtures.[1] |
| Steric Hindrance | Introduce a bulky substituent near a reactive position to sterically block it, thereby favoring reaction at a less hindered site. | Steric effects can override electronic preferences. A large group can physically prevent the approach of the trifluoromethylating agent to a nearby C-H bond. |
| Solvent Effects | Screen different solvents. The use of cyclodextrins as additives has been shown to control regioselectivity by encapsulating the substrate, leaving only specific C-H bonds exposed.[20] | The solvent cage can influence the orientation of the substrate and the radical species, subtly altering the preferred site of attack. Supramolecular additives create a "micro-reactor" environment that enforces a specific geometry for the reaction.[20] |
Troubleshooting Workflow
Here is a logical workflow for diagnosing and solving common issues in quinoline trifluoromethylation.
Caption: A decision tree for troubleshooting quinoline trifluoromethylation.
Part 3: Key Experimental Protocol
This section provides a representative protocol for a photoredox-catalyzed C-H trifluoromethylation of a generic quinoline substrate, inspired by established methodologies.[3]
Protocol: Visible-Light-Induced C-H Trifluoromethylation of Quinoline
Materials:
-
Quinoline (1.0 equiv)
-
Sodium Trifluoromethanesulfinate (Langlois' Reagent, CF₃SO₂Na) (3.0 equiv)
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (Photocatalyst) (1-2 mol%)
-
Tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (5.0 equiv) as an oxidant
-
Dichloromethane (DCM) and Water (e.g., 2.5:1 v/v mixture)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Blue LED light source (e.g., 5W, λ ≈ 450 nm)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the quinoline (e.g., 0.5 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (1.5 mmol, 3.0 equiv), and the photocatalyst (0.005 mmol, 1 mol%).
-
Solvent Addition: Add the solvent mixture (e.g., 2.5 mL DCM and 1.0 mL H₂O).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with argon or nitrogen.
-
Initiation: Add the tert-butyl hydroperoxide (2.5 mmol, 5.0 equiv) via syringe.
-
Irradiation: Place the flask approximately 2-5 cm from the blue LED light source and begin vigorous stirring. A small fan may be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 3-24 hours.[1]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench any remaining oxidant, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the trifluoromethylated quinoline isomers.
Mechanism Overview: Photoredox Catalytic Cycle
The reaction proceeds via a radical mechanism initiated by visible light.
Caption: Simplified photoredox cycle for quinoline trifluoromethylation.
Mechanism Explanation:
-
The photocatalyst (PC), such as fac-Ir(ppy)₃, absorbs visible light to form a high-energy excited state (*PC).[18]
-
This excited state is a powerful reductant and undergoes a Single Electron Transfer (SET) with an oxidant (like tBuOOH) or directly with the trifluoromethyl source, generating the trifluoromethyl radical (CF₃•).[18][21]
-
The highly reactive CF₃• radical adds to the electron-rich quinoline ring.
-
The resulting radical intermediate is then oxidized back to the aromatic system, often by the oxidized photocatalyst (PC⁺), to yield the final product and regenerate the ground-state photocatalyst, thus closing the catalytic cycle.[3]
References
-
Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. (2021). ResearchGate. Available at: [Link]
-
Trifluoromethylated heterocycles. (n.d.). PubMed. Available at: [Link]
-
Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. (n.d.). Oriental Journal of Chemistry. Available at: [Link]
-
Proposed mechanism for the photoredox‐catalyzed chloro‐trifluoromethylation of 1,7‐enynes for the synthesis of (E). (n.d.). ResearchGate. Available at: [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). MDPI. Available at: [Link]
-
Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022). MDPI. Available at: [Link]
-
(PDF) Trifluoromethylated Heterocycles. (2016). ResearchGate. Available at: [Link]
-
Visible-Light-Induced Photocatalyst-Free Radical Trifluoromethylation. (n.d.). Organic-chemistry.org. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. Available at: [Link]
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.). MDPI. Available at: [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (n.d.). OUCI. Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011). Macmillan Group - Princeton University. Available at: [Link]
-
Visible-Light Induced Trifluoromethylation of N-Arylcinnamamides for the Synthesis of CF3-Containing 3,4-Disubstituted Dihydroquinolinones and 1-Azaspiro[4.5]decanes. (2015). ResearchGate. Available at: [Link]
-
Sandmeyer-Type Trifluoromethylation. (2015). ChemistryViews. Available at: [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). ACS Publications. Available at: [Link]
-
Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. (n.d.). ChemRxiv. Available at: [Link]
-
Enantioselective Radical Trifluoromethylation of Benzylic C–H Bonds via Cooperative Photoredox and Copper Catalysis. (2022). Journal of the American Chemical Society. Available at: [Link]
-
Direct trifluoromethylation of a quinoline. (n.d.). ResearchGate. Available at: [Link]
-
The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. (2014). Angewandte Chemie International Edition. Available at: [Link]
-
(PDF) Principles and Applications of Photoredox Catalysis:Trifluoromethylation and Beyond. (2017). ResearchGate. Available at: [Link]
-
Sandmeyer-type fluoromethylation. (n.d.). ResearchGate. Available at: [Link]
-
(A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a... (n.d.). ResearchGate. Available at: [Link]
-
Trifluoromethylation of diverse heterocycles. Reaction condition:... (n.d.). ResearchGate. Available at: [Link]
-
Visible-Light Induced Trifluoromethylation of N-Arylcinnamamides for the Synthesis of CF3-Containing 3,4-Disubstituted Dihydroquinolinones and 1-Azaspiro[4.5]decanes. (2015). PubMed. Available at: [Link]
-
C5-Selective Trifluoromethylation of 8-Amino quinolines via Photoredox Catalysis. (2024). Guangdiancha. Available at: [Link]
-
Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. (n.d.). ChemRxiv. Available at: [Link]
-
Innate C-H trifluoromethylation of heterocycles. (n.d.). PMC - NIH. Available at: [Link]
-
The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). (2014). PubMed. Available at: [Link]
-
Trifluoromethylation. (n.d.). Wikipedia. Available at: [Link]
-
Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (2024). Vietnam Journal of Science, Technology and Engineering. Available at: [Link]
-
Copper-promoted Sandmeyer trifluoromethylation reaction. (n.d.). PubMed. Available at: [Link]
-
Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. (n.d.). PMC - NIH. Available at: [Link]
-
Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. (2022). Science. Available at: [Link]
-
NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. (2020). ACS Publications. Available at: [Link]
-
Visible-Light-Induced Radical Trifluoromethylation/Cyclization of N-Arylacrylamides with Trifluoromethyl Phenyl Sulfone. (2024). ResearchGate. Available at: [Link]
-
Formal meta -C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. (n.d.). ResearchGate. Available at: [Link]
-
Catalyst-free 1 : 2 annulation of quinolines with trifluoroacetylacetylenes: an access to functionalized oxazinoquinolines. (n.d.). SciSpace. Available at: [Link]
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- 15. researchgate.net [researchgate.net]
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- 21. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 8-(Trifluoromethyl)quinolin-5-amine
Welcome to the technical support guide for 8-(Trifluoromethyl)quinolin-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this important fluorinated building block. The inherent basicity of the quinoline nitrogen and the primary amine, combined with potential side-products from its synthesis, can present unique purification hurdles. This guide provides troubleshooting strategies and detailed protocols in a direct question-and-answer format to help you achieve high purity for your downstream applications.
Part 1: Troubleshooting & FAQs
This section addresses the most frequently encountered issues during the purification of this compound.
Q1: My TLC analysis shows significant tailing or streaking for my crude product. What's causing this and how can I fix it?
Answer: This is a classic issue when working with basic compounds like quinoline derivatives on standard silica gel plates.[1][2][3] The primary cause is the strong interaction between the basic amine groups (both the quinoline nitrogen and the 5-amino group) and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to poor compound migration and severe tailing.
Causality & Solution: To obtain a reliable TLC and subsequent column separation, you must mitigate this acid-base interaction. The most effective strategy is to add a basic modifier to your mobile phase.
-
Triethylamine (TEA) or Ammonia: Adding 0.5-2% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica.[2][4] The TEA, being a stronger base, preferentially interacts with the silanol groups, allowing your target compound to elute symmetrically.
-
Practical Tip: Prepare a stock solution of your chosen eluent with the basic modifier and use this for both your TLC and column chromatography to ensure consistent results.
Q2: I'm losing a significant amount of my compound on the silica gel column, and the recovered product is still impure. What are my options?
Answer: Significant product loss on a silica column, even with a modified mobile phase, suggests either compound degradation on the acidic stationary phase or irreversible adsorption.[1][4] For sensitive or highly basic molecules, switching the stationary phase or employing an entirely different purification technique is often the best solution.
Recommended Strategies:
-
Use a Deactivated or Alternative Stationary Phase:
-
Neutral or Basic Alumina: Alumina is an excellent alternative to silica for acid-sensitive or basic compounds.[1][4] Basic alumina is generally preferred for amines. You will need to re-screen mobile phases, as the elution profile will differ from silica.
-
Reversed-Phase (C18) Chromatography: If your compound and its impurities have different lipophilicity, reversed-phase chromatography is a powerful option.[3] Eluents are typically mixtures of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[1]
-
-
Employ Acid-Base Extraction:
-
This classical liquid-liquid extraction technique is highly effective for separating basic compounds like yours from neutral or acidic impurities.[5][6] The principle is to convert the amine into its water-soluble salt form by treatment with an aqueous acid, wash away organic-soluble impurities, and then regenerate the neutral amine by basifying the aqueous layer.[7][8] This is a fast and scalable method for initial cleanup.
-
Q3: My crude product contains both unreacted starting materials and some dark, tarry byproducts. What is the most efficient purification strategy?
Answer: A multi-step approach is often necessary for complex impurity profiles. Tarry byproducts are common in reactions like the Skraup synthesis of quinolines, which involves strong acids and high temperatures.[9][10]
Workflow Recommendation:
-
Initial Cleanup with Acid-Base Extraction: First, use an acid-base extraction (see Protocol 2) to separate your basic product from neutral starting materials and acidic tars. This step can dramatically simplify the mixture.
-
Column Chromatography: The product recovered from the extraction may still contain basic impurities (e.g., isomeric byproducts). At this stage, column chromatography on basic alumina or silica gel with a TEA-modified eluent will be much more effective for separating these closely related compounds.
Q4: How can I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques is essential to confirm both purity and structural identity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation.[11][12] ¹H NMR will confirm the substitution pattern on the quinoline ring, while ¹⁹F NMR will show a singlet for the CF₃ group, confirming its presence.
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for assessing purity.[1] A single, sharp peak on a gradient method provides strong evidence of high purity. Developing an HPLC method is also crucial for monitoring reaction progress.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13]
Part 2: Experimental Protocols & Data
This section provides detailed, step-by-step procedures for the most common and effective purification techniques for this compound.
Visual Workflow: Selecting a Purification Strategy
The following diagram outlines a decision-making process for purifying your crude product.
Caption: Decision tree for purifying this compound.
Table 1: Starting Conditions for Column Chromatography
This table provides recommended starting points for developing a column chromatography method. Always optimize with TLC first.
| Parameter | Recommendation for Silica Gel | Recommendation for Basic Alumina | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Activated Alumina, Basic (Brockmann I) | Silica is standard but acidic. Basic alumina is preferred for highly basic amines to prevent degradation and improve separation.[1][4] |
| Mobile Phase | Hexanes / Ethyl Acetate | Hexanes / Ethyl Acetate or Dichloromethane / Methanol | A gradient from low to high polarity is generally effective for separating impurities. |
| Modifier | 0.5 - 2% Triethylamine (TEA) | Not usually required | TEA is crucial on silica to mask acidic silanol sites and prevent peak tailing.[2][3] Alumina's basic surface makes this unnecessary. |
| Sample Loading | Dry Loading | Dry or Wet Loading | Dry loading (adsorbing the crude product onto silica/alumina) often provides better resolution for compounds with moderate solubility.[2][4] |
Protocol 1: Column Chromatography on Silica Gel with Triethylamine
This protocol is designed for separating the target amine from impurities of similar polarity.
1. Prepare the Eluent:
-
Based on your TLC analysis, prepare a sufficient volume of the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% triethylamine by volume. Prepare a second, more polar eluent (e.g., 80:20 Hexane:Ethyl Acetate) also containing 1% TEA.
2. Pack the Column:
-
Prepare a slurry of silica gel in the starting eluent.
-
Pour the slurry into your chromatography column and use gentle pressure or tapping to create a uniform, well-packed bed. Ensure there are no air bubbles or cracks.[2]
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
3. Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Gently add this powder to the top of the prepared column.[4]
4. Elute and Collect Fractions:
-
Carefully add the starting eluent to the column.
-
Begin eluting the column, collecting fractions in test tubes. For flash chromatography, apply gentle air pressure to achieve a steady flow rate.
-
Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
If necessary, gradually increase the polarity of the eluent by mixing in the more polar solvent stock.
5. Isolate the Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification via Acid-Base Extraction
This method is highly effective for removing neutral or acidic impurities.[5][6]
1. Dissolution:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
2. Acidic Extraction (Isolating the Amine):
-
Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine salt will move into the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.[7][8]
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete recovery of the amine. Combine all aqueous extracts.
3. Remove Neutral Impurities:
-
The original organic layer, containing neutral impurities, can now be discarded.
4. Regenerate the Free Amine:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base, such as 3 M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the solution is basic (pH > 10, check with pH paper). You should see the neutral amine precipitate or form an emulsion.[7]
5. Re-extraction of Pure Product:
-
Return the basified aqueous solution to the separatory funnel.
-
Extract the neutral amine back into an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers.
6. Drying and Isolation:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
References
- Benchchem.
- Benchchem.
- Benchchem.
- Benchchem. Common impurities in 6-Chloroquinoline synthesis and their removal.
- bionity.com. Acid-base extraction.
- Chemistry LibreTexts. Acid-Base Extraction.
- Wikipedia. Acid–base extraction.
- Engineering Ideas Clinic - Confluence. Acid and Base Extraction.
- Reddit. Amine workup.
- Benchchem.
- TSI Journals.
- Vedantu. Quinoline: Structure, Properties & Uses Explained.
- Benchchem.
- National Institutes of Health.
- YouTube.
- Preparation and Properties of Quinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid-base_extraction [bionity.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 11. tsijournals.com [tsijournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 8-(Trifluoromethyl)quinolin-5-amine
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 8-(Trifluoromethyl)quinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this multi-step synthesis.
Introduction: The Synthetic Strategy
The synthesis of this compound is a robust two-step process. The overall strategy involves the construction of the quinoline core via a modified Skraup reaction, followed by the reduction of a nitro group to the target primary amine. This approach is well-suited for scale-up, provided that critical process parameters are carefully controlled.
The pathway begins with the cyclization of 2-nitro-4-(trifluoromethyl)aniline using glycerol in a highly acidic medium to form the key intermediate, 8-(trifluoromethyl)-5-nitroquinoline . The final step is the selective reduction of the nitro group to yield the desired product.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
General & Safety
Q1: What are the primary safety concerns when performing this synthesis at scale? A1: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[1] The primary hazards are:
-
Runaway Reaction: The reaction generates significant heat. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation challenging. This can lead to a rapid, uncontrolled increase in temperature and pressure.
-
Strong Acids: Concentrated sulfuric acid is used in large quantities. It is highly corrosive and will cause severe burns upon contact.
-
Hazardous Reagents: Oxidizing agents like arsenic acid or nitrobenzene are toxic.[1][2] Starting materials and the final product may also have associated toxicities that should be evaluated.
-
Work-up: Neutralization of a large volume of concentrated sulfuric acid is also highly exothermic and requires careful, portion-wise addition of a base with efficient cooling.
Q2: Why is 2-nitro-4-(trifluoromethyl)aniline the required starting material for the Skraup reaction? A2: The substitution pattern of the starting aniline dictates the final substitution pattern of the quinoline product. To achieve the 8-(trifluoromethyl) and 5-amino (initially 5-nitro) substitution, the cyclization must occur ortho to the amino group and on the side opposite the trifluoromethyl group. The nitro group serves two purposes: it deactivates the ring to prevent unwanted side reactions and acts as the precursor to our target amine.
Step 1: Skraup Cyclization
Q3: My Skraup reaction is producing a thick, intractable tar instead of the desired product. What's causing this? A3: Tar formation is a classic issue in Skraup syntheses, often due to the aggressive reaction conditions.[3] The primary causes are polymerization of the acrolein (formed in situ from glycerol) and degradation of the aniline starting material at high temperatures.
-
Mitigation Strategy 1: Temperature Control. Do not overheat the reaction. The initial exotherm should be controlled, and the subsequent heating profile must be maintained precisely.
-
Mitigation Strategy 2: Use of a Moderator. The addition of a mild reducing agent like ferrous sulfate (FeSO₄) can help to moderate the reaction's vigor and reduce charring.[2]
-
Mitigation Strategy 3: Reagent Purity. Ensure your glycerol is of high purity. Impurities can accelerate polymerization.
Q4: The yield of my 8-(trifluoromethyl)-5-nitroquinoline is very low, even without significant tar formation. What factors influence yield in this specific reaction? A4: The yield of this particular Skraup reaction is highly sensitive due to the two strongly electron-withdrawing groups (-NO₂ and -CF₃) on the aniline ring, which deactivate it towards electrophilic cyclization.
-
Acid Concentration: The concentration of sulfuric acid is critical. It must be sufficient to dehydrate the glycerol to acrolein and catalyze the cyclization without causing excessive degradation.
-
Oxidizing Agent: The choice and amount of oxidizing agent are crucial for the final aromatization step. A common choice is arsenic pentoxide or the nitro group of the starting material itself (autoxidation), though the latter can be less efficient.[1]
-
Reaction Time & Temperature: Insufficient heating time or temperature may lead to incomplete reaction, while excessive conditions can degrade the product. Careful optimization is required.
Step 2: Nitro Group Reduction
Q5: What is the best method for reducing the nitro group to an amine in the final step? A5: Catalytic transfer hydrogenation (CTH) is an excellent choice for this transformation, especially for scale-up. It avoids the need for high-pressure hydrogenation gas and specialized equipment. Using hydrazine hydrate as the hydrogen donor in the presence of a catalyst like Palladium on Carbon (Pd/C) is highly effective, safe, and generally provides high yields.[4][5]
Q6: My reduction reaction is stalling or incomplete. How can I troubleshoot this? A6:
-
Catalyst Activity: Ensure your Pd/C catalyst is active. It can deactivate over time or if exposed to poisons. Using a fresh batch or increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can help.
-
Hydrazine Addition: The addition of hydrazine hydrate can be exothermic.[4] Adding it dropwise at room temperature before heating allows for better control.
-
Solvent Choice: Protic solvents like methanol or ethanol are typically effective for this reaction. Ensure your intermediate is fully dissolved.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
Troubleshooting Guide: Scale-Up Challenges
Problem 1: Significant Decrease in Yield Upon Scale-Up
Q: My Skraup synthesis worked well on a 10-gram scale, but the yield of 8-(trifluoromethyl)-5-nitroquinoline dropped from 75% to 40% on a 1-kilogram scale. What are the potential causes?
A: This is a classic scale-up challenge rooted in changes to physical parameters that are negligible at the lab scale. The primary areas to investigate are mass and heat transfer.
| Potential Cause | Explanation & Causality | Troubleshooting & Optimization Steps |
| Inefficient Mixing | In large reactors, magnetic stirring is insufficient. This leads to localized "hot spots" or areas of high reactant concentration, promoting side reactions like polymerization and tar formation. | 1. Switch to Mechanical Stirring: Use an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure homogeneity. 2. Baffling: Ensure the reactor is properly baffled to prevent vortexing and improve top-to-bottom mixing. |
| Poor Heat Transfer | The surface-area-to-volume ratio decreases dramatically as scale increases. Heat generated by the exotherm cannot be dissipated efficiently, leading to temperature spikes that degrade the starting material and product. | 1. Monitor Internal Temperature: Use a calibrated internal temperature probe, not just the jacket temperature. 2. Jacketed Reactor: Use a jacketed reactor with a reliable temperature control unit. 3. Controlled Addition: For highly exothermic steps (like H₂SO₄ addition), add the reagent slowly and sub-surface to control the rate of heat generation. |
| Reagent Quality | The impact of impurities in starting materials is magnified at a larger scale. A small impurity in a 1 kg batch is a much larger absolute amount than in a 10 g batch. | 1. Verify Raw Materials: Perform identity and purity checks (e.g., NMR, GC) on incoming batches of 2-nitro-4-(trifluoromethyl)aniline and glycerol. 2. Supplier Consistency: Ensure consistency of raw materials from your supplier. |
Problem 2: Difficult Product Isolation & Purification
Q: After the reduction step, I'm struggling to isolate pure this compound. The crude product is an oil that is difficult to crystallize.
A: This issue often stems from residual impurities or the inherent physical properties of the final amine.
Caption: Decision workflow for troubleshooting product isolation.
Troubleshooting Steps:
-
Confirm Purity: First, analyze a sample of the crude oil by LC-MS and ¹H NMR to confirm the product's identity and assess its purity.
-
If Impure - Column Chromatography: If significant impurities are present, purify the crude material using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point.
-
If Pure - Salt Formation: If the product is pure but fails to crystallize, convert it to a salt. As an amine, the product will readily form salts with acids like HCl, succinic acid, or citric acid. These salts are often highly crystalline and much easier to handle, filter, and dry than the free base. The desired salt can be precipitated from a suitable organic solvent like isopropanol or ethyl acetate.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 8-(Trifluoromethyl)-5-nitroquinoline (Skraup Reaction)
This protocol is adapted from established industrial methods for quinoline synthesis under harsh conditions and should be performed by trained personnel with appropriate safety measures in a chemical fume hood.
Materials:
-
2-Nitro-4-(trifluoromethyl)aniline
-
Glycerol (99.5%+)
-
Concentrated Sulfuric Acid (98%)
-
Arsenic Pentoxide (or other suitable oxidizing agent)
-
Sodium Hydroxide solution (50% w/w)
-
Toluene
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel.
-
Charge Reagents: To the reactor, charge concentrated sulfuric acid. Begin stirring and carefully control the temperature.
-
Aniline Addition: Slowly add 2-nitro-4-(trifluoromethyl)aniline to the sulfuric acid. The temperature will increase; maintain it below 60°C using the reactor jacket.
-
Oxidant & Glycerol Addition: Once the aniline is fully dissolved, add arsenic pentoxide in portions. Following this, add glycerol via the addition funnel over 1-2 hours, maintaining the internal temperature between 120-125°C.
-
Reaction: After the addition is complete, slowly raise the temperature to 140-145°C and hold for 3-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quench: Cool the reaction mixture to below 80°C. Very slowly and carefully, transfer the reaction mixture to a separate vessel containing ice and water, ensuring the temperature of the quench pot does not exceed 50°C.
-
Neutralization & Extraction: Slowly add 50% sodium hydroxide solution to the acidic quench mixture to adjust the pH to >9. This is highly exothermic; maintain the temperature below 50°C. Extract the aqueous slurry with toluene (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 8-(trifluoromethyl)-5-nitroquinoline, which can be purified by recrystallization from ethanol or a toluene/heptane mixture.
Protocol 2: Synthesis of this compound (Catalytic Transfer Hydrogenation)
This protocol utilizes hydrazine, which is toxic and should be handled with appropriate personal protective equipment.
Materials:
-
8-(Trifluoromethyl)-5-nitroquinoline
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Hydrazine Monohydrate
-
Ethanol or Methanol
-
Celite
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 8-(trifluoromethyl)-5-nitroquinoline and ethanol (approx. 10 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd relative to the nitroquinoline).
-
Hydrazine Addition: Heat the mixture to a gentle reflux (approx. 80°C for ethanol). Slowly add hydrazine monohydrate (2-3 equivalents) dropwise via an addition funnel over 30-60 minutes. The reaction is exothermic and gas evolution (N₂) will be observed.
-
Reaction: Maintain the reaction at reflux and monitor its completion by TLC (typically 2-4 hours). The yellow color of the starting material should fade.
-
Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol. Caution: The Pd/C catalyst on the Celite pad can be pyrophoric upon drying; quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) or by recrystallization from a suitable solvent system. For easier handling, the product can be converted to its hydrochloride salt.
References
-
Kotha, S., & Lahiri, K. (2022). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to date Overview Approaches. ChemistrySelect. [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved January 12, 2026, from [Link]
- Lutz, R. E., et al. (1946). Antimalarials. α- and β-Naphthoquinones. Journal of the American Chemical Society, 68(9), 1813–1831.
- Elderfield, R. C., & McCarthy, J. R. (1951). Synthesis of 8-Aminoquinolines. Journal of the American Chemical Society, 73(3), 975-979.
-
IIP Series. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- U.S. Patent 5,633,266. (1997). 8-amino-quinolines.
Sources
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- 3. Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. citedrive.com [citedrive.com]
Technical Support Center: Ensuring the Integrity of 8-(Trifluoromethyl)quinolin-5-amine
Welcome to the technical support center for 8-(Trifluoromethyl)quinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in handling and utilizing this valuable chemical intermediate. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Duality of Reactivity and Stability
This compound is a key building block in medicinal chemistry and materials science. Its structure, featuring a quinoline core, a primary aromatic amine, and a trifluoromethyl group, provides a unique combination of properties. The trifluoromethyl (-CF₃) group is known to enhance metabolic stability and lipophilicity in drug candidates due to the strength of the carbon-fluorine bond and its electron-withdrawing nature.[1][2][3][4] However, the aromatic amine and the quinoline ring system are susceptible to degradation under certain conditions. This guide will provide you with the necessary knowledge to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial at room temperature. It is crucial to protect it from light, moisture, and atmospheric oxygen.
Q2: I've noticed my sample of this compound has changed color from a light yellow to a brownish hue. What does this indicate?
A2: A color change to brown is a common indicator of degradation, particularly for compounds containing aromatic amine and quinoline moieties. This is often due to oxidation and/or photodegradation, leading to the formation of colored polymeric or coupled by-products.
Q3: Can I handle this compound on an open bench?
A3: It is highly recommended to handle this compound in a well-ventilated fume hood or a glove box. This minimizes exposure to atmospheric oxygen and moisture, which can accelerate degradation.
Q4: What solvents are recommended for dissolving this compound for short-term use and long-term storage?
A4: For immediate use in reactions, solvents like anhydrous dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are suitable. For short-term storage in solution, it is advisable to use anhydrous, deoxygenated solvents and store the solution under an inert atmosphere at low temperatures (-20°C). Long-term storage in solution is generally not recommended due to the increased risk of degradation.
Q5: How does pH affect the stability of this compound in solution?
A5: The stability of quinoline derivatives can be pH-dependent. Acidic conditions may accelerate photodegradation.[5] It is advisable to maintain a neutral pH unless the experimental protocol requires acidic or basic conditions, in which case the solution should be used immediately after preparation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected By-products
-
Potential Cause: Degradation of the this compound starting material.
-
Troubleshooting Steps:
-
Purity Assessment: Before use, verify the purity of your starting material using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Analytical Protocols" section.
-
Visual Inspection: Check for any color change in the solid material. A darker color suggests potential degradation.
-
Proper Handling: Ensure the compound is handled under an inert atmosphere and protected from light.
-
Fresh Reagent: If degradation is suspected, use a fresh, unopened batch of the reagent.
-
Issue 2: Appearance of a New, Colored Impurity in the Reaction Mixture
-
Potential Cause: Oxidative degradation of the amine functionality. Aromatic amines are susceptible to oxidation, which can lead to the formation of highly colored dimeric and polymeric by-products through nitrosation, nitration, and coupling reactions.[1][6]
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Purge all reaction solvents with an inert gas (argon or nitrogen) for at least 30 minutes before use.
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
-
Antioxidant Addition (Use with Caution): In some cases, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added to the reaction mixture, but its compatibility with your reaction chemistry must be verified.
-
Issue 3: TLC Analysis Shows Multiple Spots, Even in the Starting Material
-
Potential Cause: Photodegradation. Quinoline derivatives are known to be light-sensitive.
-
Troubleshooting Steps:
-
Protect from Light: Work with the compound in a fume hood with the sash lowered and the lights turned off whenever possible. Use amber-colored vials or wrap glassware with aluminum foil.
-
Minimize Exposure Time: Prepare solutions of the compound immediately before use and minimize their exposure to ambient light.
-
Understanding Degradation Pathways
Knowledge of the potential degradation pathways is essential for effective troubleshooting. The following diagram illustrates the likely degradation routes for this compound based on the known reactivity of aromatic amines and quinolines.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[5][7][8][9]
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Amber HPLC vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in methanol) to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC (see Protocol 2).
Protocol 2: HPLC Method for Purity Assessment and Degradation Monitoring
This protocol provides a general starting point for developing a stability-indicating HPLC method.[6][10][11][12]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Analysis:
-
Inject a blank (mobile phase), a standard solution of this compound, and the samples from the forced degradation study.
-
The purity of the sample can be calculated based on the area percentage of the main peak. The formation of degradation products will be indicated by the appearance of new peaks in the chromatograms of the stressed samples.
Caption: Workflow for HPLC purity analysis.
Protocol 3: Characterization of Degradation Products by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of unknown degradation products.[6][13][14][15]
Procedure:
-
Isolate Degradation Products: If a significant degradation product is observed in the forced degradation study, it can be isolated using preparative HPLC.
-
NMR Analysis: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire Spectra: Obtain ¹H NMR, ¹³C NMR, and, if applicable, ¹⁹F NMR spectra. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can provide further structural information.
-
Structure Elucidation: Compare the spectra of the degradation product with that of the parent compound to identify structural changes. For example, the disappearance of the amine proton signal and shifts in the aromatic region in the ¹H NMR spectrum could indicate modification of the amine group.
References
- Industrial Applications of Specialty Amines: A Focus on Fluorin
- Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Study as per ICH Guidelines: Wh
- Forced Degradation Studies: Regulatory Considerations and Implement
- General protocol for forced degradation studies (stress testing) of...
- Spectroscopy Tutorial: Amines. UCLA Chemistry.
- The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers. (2025). BenchChem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. (2022). Journal of the American Chemical Society.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- Spectroscopy of Amines.
- 24.10 Spectroscopy of Amines. (2023). OpenStax.
- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). Journal of the American Chemical Society.
- Multicomponent Oxidative Trifluoromethylation of Alkynes With Photoredox Catalysis: Synthesis of α-Trifluoromethyl Ketones. PubMed.
- Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. (2023).
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023).
- A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. International Journal of Research in Pharmaceutical and Nano Sciences.
- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmtech.com [pharmtech.com]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijrpc.com [ijrpc.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Enhancing the Regioselectivity of Quinoline Functionalization
Welcome to the technical support center for quinoline functionalization. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of quinoline-based scaffolds. Quinoline's prevalence in medicinal chemistry and materials science makes its precise functionalization a critical yet often challenging task.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on achieving high regioselectivity.
Understanding the Challenge: Intrinsic Reactivity of the Quinoline Core
The quinoline scaffold is a privileged structure, but its inherent electronic properties create a significant hurdle for regioselective functionalization.[1][5][6] The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more electron-rich and thus more prone to electrophilic substitution.[5][6] In the context of transition-metal-catalyzed C-H functionalization, the most common sites for reaction are the C2 and C8 positions. This is due to the electronic activation at C2 by the adjacent nitrogen atom and the thermodynamic stability of the five-membered metallacycle intermediate formed at the C8 position.[5][6] Achieving functionalization at other positions (C3, C4, C5, C6, and C7) often requires strategic intervention to override this natural reactivity.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a mixture of C2 and C8 isomers in my C-H functionalization reaction?
This is a classic regioselectivity issue stemming from the comparable reactivity of the C2 and C8 positions. Several factors can be tuned to favor one over the other:
-
Catalyst and Ligand Selection: The choice of transition metal and its coordinating ligands is paramount. For instance, while Pd(OAc)₂ might favor C2 activation, certain rhodium-based catalysts have shown a preference for the C8 position.[7]
-
Directing Groups: The use of a directing group is a powerful strategy. Quinoline N-oxide is a commonly employed directing group that can facilitate functionalization at both C2 and C8, with the outcome often dictated by other reaction parameters.[1][5][8]
-
Reaction Conditions: Solvent, temperature, and additives can dramatically influence the regiochemical outcome. A systematic screening of these parameters is often necessary to optimize for a single isomer.[2]
Q2: My reaction yield is very low. What are the likely causes and how can I improve it?
Low yields in quinoline functionalization can arise from several factors:
-
Catalyst Poisoning: The nitrogen atom of the quinoline ring can coordinate strongly to the metal center of the catalyst, leading to deactivation.[5] To mitigate this, consider using a higher catalyst loading, ensuring the purity of your starting materials and solvents, or employing a pre-catalyst.[7]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. A Design of Experiments (DoE) approach can be highly effective in systematically optimizing these variables.[9] For instance, some classical syntheses require very high temperatures (>250°C), which can also lead to decomposition if not carefully controlled.[9]
-
Poor Substrate Reactivity: The electronic nature of your quinoline substrate plays a significant role. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups can diminish it.[7][10]
Q3: How can I achieve functionalization at the more challenging positions like C3, C4, C6, or C7?
Targeting these less reactive positions requires overriding the intrinsic C2/C8 preference. Key strategies include:
-
Bifunctional Templates and Traceless Directing Groups: Advanced strategies involve the use of bifunctional templates or traceless directing groups that can position the catalyst at more remote C-H bonds.[11] For example, an N-acyl directing group has been used for Cu-catalyzed C7 arylation and alkenylation.[11]
-
Substrate Pre-functionalization: Introducing a directing group at a specific position on the quinoline ring can enable functionalization at an adjacent, otherwise inaccessible, site.[8]
-
Base-Controlled Metalation: The choice of base can dramatically influence the site of metalation and subsequent functionalization. For instance, using lithium diisopropylamide (LDA) can favor C3 metalation in chloro-substituted quinolines, while lithium-magnesium or lithium-zinc amides can direct towards C2 or C8.[12]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
You are attempting a Pd-catalyzed C-H arylation of a substituted quinoline and observing a mixture of C2 and C8 products, with neither being the desired major product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: No Reaction or Trace Product Formation in a Rhodium-Catalyzed C-H Alkenylation
You are attempting to introduce an alkene at the C8 position using a Rh(III) catalyst and a quinoline N-oxide substrate, but you are observing no conversion of your starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of reactivity.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C2 Arylation of Quinoline N-Oxide
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add quinoline N-oxide (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a dry, degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Rhodium-Catalyzed C8 Alkenylation of Quinoline N-Oxide
This protocol provides a foundation for achieving C8 selectivity.
-
Reaction Setup: In a glovebox, charge a vial with [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and quinoline N-oxide (1.0 mmol).
-
Reagent Addition: Add the alkene coupling partner (2.0 mmol) and a suitable solvent (e.g., DCE, 2 mL).
-
Reaction: Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the determined time (e.g., 8-16 hours).
-
Work-up: Upon completion, cool the reaction, dilute with dichloromethane, and filter through a short plug of silica gel.
-
Purification: Concentrate the filtrate and purify by flash column chromatography to isolate the C8-alkenylated product.
Data Presentation
Table 1: Influence of Catalyst and Solvent on Regioselectivity of Quinoline Arylation
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | C2:C8 Ratio | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 120 | 85:15 | 78 |
| 2 | Pd(OAc)₂ | PPh₃ | DMF | 120 | 95:5 | 85 |
| 3 | PdCl₂(PPh₃)₂ | - | Dioxane | 100 | 90:10 | 72 |
| 4 | [RhCpCl₂]₂ | - | DCE | 80 | 10:90 | 65 |
| 5 | [RhCpCl₂]₂ | - | t-AmylOH | 100 | 5:95 | 75 |
Note: Data is illustrative and based on general trends observed in the literature. Actual results will vary with specific substrates and reaction conditions.
References
- Zhu, X., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
-
Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
- (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- Corio, A., et al. (2021).
-
Zhou, K., et al. (n.d.). Selective C─H functionalization of quinolines. ResearchGate. [Link]
-
Murie, V. E., et al. (2018). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 20(2), 332-335. [Link]
-
Wang, H., et al. (2022). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications, 13(1), 5485. [Link]
-
Yi, C. S., et al. (2002). Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Journal of the American Chemical Society, 124(40), 11856–11857. [Link]
-
Nainwal, L. M., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 969036. [Link]
-
Murie, V. E., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871–880. [Link]
-
Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Sharma, R., et al. (2017). Scheme 1. C-8 functionalization of quinoline. ResearchGate. [Link]
-
Yadav, S., & Shah, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(32), 19053–19075. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
(n.d.). Preparation and Properties of Quinoline. [Link]
-
Li, M.-L., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(13), 5086. [Link]
-
Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]
-
Hong, S. Y., & Baik, M.-H. (2017). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research, 50(9), 2164–2176. [Link]
-
O’Hara, F., et al. (2017). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 117(2), 942–1012. [Link]
-
Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(7), 1743–1748. [Link]
-
Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]
-
Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 55(32), 9189–9193. [Link]
-
Daugulis, O., et al. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 368–377. [Link]
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- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
- 12. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Fluorinated Heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated heterocycles. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the synthesis, purification, characterization, and handling of these unique and valuable compounds. The introduction of fluorine into a heterocyclic scaffold can dramatically alter its physicochemical and biological properties, offering exciting opportunities in medicinal chemistry and materials science.[1][2][3][4] However, these same properties can also present significant experimental hurdles.[2][3] This resource aims to equip you with the knowledge and troubleshooting strategies to navigate these complexities effectively.
I. Synthesis & Reactivity: Troubleshooting Guide
The synthesis of fluorinated heterocycles is often a complex undertaking. The high electronegativity and small size of fluorine can profoundly influence the reactivity of the heterocyclic core, leading to unexpected outcomes.[1][2][5] This section addresses common issues encountered during synthetic transformations.
Frequently Asked Questions (FAQs) - Synthesis & Reactivity
Q1: My fluorination reaction is low-yielding or fails completely. What are the likely causes and how can I troubleshoot this?
A1: Low yields in fluorination reactions are a frequent challenge. The success of a fluorination reaction is highly dependent on the choice of fluorinating agent, the nature of the substrate, and the reaction conditions.
-
Cause 1: Inappropriate Fluorinating Agent. The reactivity of fluorinating agents varies significantly. Electrophilic agents (e.g., Selectfluor®, NFSI) and nucleophilic agents (e.g., KF, CsF) have different mechanisms and substrate scopes.[6] For electron-rich heterocycles, a milder electrophilic fluorinating agent might be necessary to avoid side reactions or decomposition.[2] Conversely, electron-deficient systems may require a more potent nucleophilic fluorinating agent or harsher conditions for SNAr reactions.[2]
-
Troubleshooting Protocol: Selecting the Right Fluorinating Agent
-
Analyze your substrate: Determine if your heterocycle is electron-rich or electron-deficient.
-
Consult the literature: Search for fluorination methods used on similar heterocyclic systems.
-
Screen a panel of reagents: If possible, perform small-scale test reactions with different classes of fluorinating agents (e.g., an N-F electrophilic reagent, an alkali metal fluoride, and a deoxofluorinating agent like DAST if applicable).
-
Consider late-stage fluorination: Introducing fluorine late in the synthetic sequence is often preferable to avoid challenges with subsequent functional group manipulations on the fluorinated core.[2]
-
-
Cause 2: Substrate Decomposition. Many heterocyclic rings, such as pyrroles, are sensitive to strong electrophiles and can polymerize or decompose under harsh fluorination conditions.[2]
-
Solution: Employ milder reaction conditions (e.g., lower temperature, neutral pH).[2] The use of modern, less aggressive fluorinating agents can also be beneficial.
-
Cause 3: Poor Regioselectivity. Achieving the desired regioselectivity during the fluorination of heterocycles can be challenging.[2] The position of fluorination significantly impacts the compound's properties.[2]
-
Solution: The directing effects of existing substituents on the heterocycle must be considered. In some cases, a blocking group strategy may be necessary to achieve the desired regiomer. For SNAr reactions, the position of leaving groups is critical.
Q2: I am observing unexpected side reactions, such as defluorination. Why is this happening and how can I prevent it?
A2: Defluorination can occur under various conditions and is a significant challenge in the chemistry of fluorinated compounds.
-
Mechanism 1: Nucleophilic Displacement. While the C-F bond is strong, it can be susceptible to nucleophilic attack, especially if the fluorine is at an activated position (e.g., benzylic, allylic, or alpha to a carbonyl).[7] This can lead to the formation of undesired byproducts and even potential toxicity if the compound is intended for biological applications.[7]
-
Mechanism 2: Elimination of HF. β-fluoro carbonyl compounds with an acidic α-proton can be unstable and readily eliminate hydrogen fluoride (HF).[7][8]
-
Mechanism 3: Reductive Defluorination. Some catalytic systems, particularly those involving transition metals, can promote hydrodefluorination (HDF), where a C-F bond is cleaved and replaced with a C-H bond.[9]
-
Troubleshooting Strategies:
-
pH control: For compounds prone to HF elimination, maintaining a neutral or slightly acidic pH can suppress this side reaction.
-
Careful selection of reagents: Avoid strong nucleophiles or bases if your molecule contains a labile fluorine atom. When performing reductions, screen different catalysts and hydrogen sources to find conditions that are selective for the desired transformation without causing defluorination.
-
Protecting groups: In some cases, protecting a nearby functional group can reduce the lability of the C-F bond.
-
Visualizing Reaction Pathways
The following diagram illustrates a simplified decision-making workflow for troubleshooting a low-yielding fluorination reaction.
Caption: Troubleshooting workflow for low-yielding fluorination reactions.
II. Purification & Characterization: A Practical Guide
The unique properties of fluorinated heterocycles also present challenges in their purification and characterization.
Frequently Asked Questions (FAQs) - Purification & Characterization
Q3: I'm struggling to purify my volatile fluorinated heterocycle. What techniques are most effective?
A3: The purification of volatile fluorinated compounds can be challenging due to their low boiling points and high vapor pressures, which can lead to sample loss.[10]
-
Recommended Techniques:
-
Fractional Distillation: This is an ideal method for separating compounds with different boiling points.[10] For highly volatile compounds, a Kugelrohr apparatus can be a good alternative to high vacuum distillation.[10]
-
Preparative Gas Chromatography (Prep-GC): This high-resolution technique is well-suited for separating volatile compounds.[10]
-
Modified Flash Chromatography: Flash chromatography can be adapted for volatile compounds by using enclosed columns and collecting fractions in cooled receivers to minimize evaporation.[10]
-
| Technique | Advantages | Disadvantages | Best For |
| Fractional Distillation | Good for large quantities, cost-effective. | Requires significant boiling point differences. | Separating isomers with different volatilities. |
| Preparative GC | High resolution, excellent for complex mixtures. | Small sample sizes, expensive. | High-purity isolation of small quantities. |
| Modified Flash Chromatography | Faster than distillation, adaptable. | Potential for sample loss if not properly set up. | Rapid purification of moderately volatile compounds. |
-
Protocol for Minimizing Sample Loss During Solvent Removal:
-
Use low temperatures: Perform solvent removal at reduced temperatures using a cooled water bath.
-
Efficient condensing: Employ a high-performance condenser and a cold trap (e.g., dry ice/acetone) to capture volatile product.[10]
-
Controlled vacuum: Avoid applying a high vacuum if possible. Use a diaphragm pump with a pressure controller.
-
Q4: My NMR spectra of a fluorinated heterocycle are complex and difficult to interpret. What are some key considerations for NMR analysis?
A4: NMR spectroscopy is a powerful tool for characterizing fluorinated compounds, with 19F NMR being particularly informative.[11][12][13] However, the presence of fluorine can lead to complex spectra due to heteronuclear coupling.
-
Key Considerations for NMR:
-
19F NMR: This is an essential technique. The large chemical shift range of 19F provides high sensitivity to the local electronic environment.[13]
-
1H-19F and 13C-19F Coupling: Be aware of through-bond J-coupling between fluorine and nearby protons and carbons. These couplings can be large and span multiple bonds, aiding in structure elucidation.[12]
-
2D NMR Techniques: A suite of 2D NMR experiments is highly recommended for unambiguous assignment.[12]
-
Visualizing the Characterization Workflow
This diagram outlines a systematic approach to the NMR characterization of a novel fluorinated heterocycle.
Caption: Systematic workflow for NMR-based structure elucidation.
III. Safety & Handling
Working with fluorinating agents and fluorinated compounds requires stringent safety protocols due to their potential hazards.[14][15]
Frequently Asked Questions (FAQs) - Safety & Handling
Q5: What are the primary hazards associated with common fluorinating agents, and what precautions should I take?
A5: Many fluorinating agents are highly reactive, toxic, and corrosive.[14][15]
-
Primary Hazards:
-
High Reactivity: Reagents like elemental fluorine (F2) and some electrophilic fluorinating agents can react violently with organic compounds and solvents.[15]
-
Toxicity: Many fluorinating agents are toxic upon inhalation or skin contact.[14][15]
-
Corrosiveness: Hydrogen fluoride (HF) is often a byproduct and is extremely corrosive to glass and biological tissue.[15]
-
-
Essential Safety Precautions:
-
Engineering Controls: All work with volatile or highly reactive fluorinating agents must be conducted in a certified chemical fume hood.[14][16] For particularly hazardous materials, a glove box may be necessary.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Material Compatibility: Ensure that your reaction vessel and any transfer tubing are compatible with the fluorinating agent and any potential byproducts like HF. Avoid using glass with reagents that generate HF.[15]
-
Emergency Preparedness: Have an emergency plan in place. Ensure that calcium gluconate gel is readily available for treating HF burns.
-
Q6: Are there any specific storage and disposal requirements for fluorinated compounds and reagents?
A6: Yes, proper storage and disposal are crucial for safety and environmental protection.
-
Storage:
-
Disposal:
-
Dispose of fluorinated waste according to your institution's hazardous waste guidelines.
-
Never dispose of fluorinated compounds down the drain. Many are persistent in the environment.[15]
-
Quench reactive fluorinating agents carefully before disposal, following established and validated procedures.
-
IV. References
-
Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). National Institutes of Health (NIH). [Link]
-
Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. (2006). PubMed. [Link]
-
Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025). Hairi. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]
-
Fluorine in heterocyclic chemistry. ResearchGate. [Link]
-
Synthesis and reactivity of fluorinated heterocycles. ResearchGate. [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Fluorinating agents. ACS GCI Pharmaceutical Roundtable. [Link]
-
Purification of Fluorine by Distillation. SciSpace. [Link]
-
Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]
-
(PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]
-
Synthesis and reactivity of fluorinated heterocycles. Semantic Scholar. [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]
-
Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. (2022). MDPI. [Link]
-
Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. (2013). PubMed. [Link]
-
Application Progress of New Adsorption Materials for Removing Fluorine from Water. (2023). MDPI. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). National Institutes of Health (NIH). [Link]
-
DEFLUORIDATION TECHNIQUES-FLUORIDES PART 6. YouTube. [Link]
-
fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Thieme. [Link]
-
Reactions involving fluoride ion. Part 23. Thermolytic defluorination of perfluoroalkenes in the synthesis of fluorinated dienes and cyclobutenes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Key developments in fluorinated heterocycles. Semantic Scholar. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]
-
Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2025). ResearchGate. [Link]
-
Heteronuclear NMR Spectroscopy. ResearchGate. [Link]
-
The Importance of Fluorinated Heterocycles in Drug Design. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health (NIH). [Link]
-
What is the solubility of water in fluorous (fluorinated) solvents? ResearchGate. [Link]
-
What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? ResearchGate. [Link]
-
Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021). figshare. [Link]
-
The Dark Side of Fluorine. National Institutes of Health (NIH). [Link]
-
Common Ion Effect and Solubility Product. YouTube. [Link]
-
Chlorine trifluoride. Wikipedia. [Link]
-
Practical Uses of Fluorinated Heterocycles. ResearchGate. [Link]
-
Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces. (2025). ChemRxiv. [Link]
Sources
- 1. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
Technical Support Center: Strategies for Improving the Aqueous Solubility of Quinoline Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of quinoline derivatives in biological assays and formulation development. Poor aqueous solubility is a primary hurdle that can lead to inaccurate data, hinder the progress of promising research, and complicate formulation. This guide offers practical solutions, detailed experimental protocols, and the scientific rationale to help you overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: My quinoline compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and what can I do?
A2: This is a common phenomenon known as "crashing out." It occurs because the highly concentrated drug in the organic co-solvent (e.g., DMSO) is suddenly introduced into an aqueous environment that cannot support its solubility at that concentration.[1] To mitigate this, try lowering the final concentration of your compound, slightly increasing the final percentage of the co-solvent (while ensuring it remains within the tolerance limits of your assay, typically <0.5%), or employing one of the solubilization strategies detailed in this guide.[1]
Q2: What is the very first and simplest method I should try to dissolve my quinoline derivative in an aqueous buffer?
A2: The initial and most critical step is to leverage the inherent basicity of the quinoline scaffold.[2] Quinolines are weak bases, and their solubility is often highly pH-dependent.[3] The first approach should always be pH adjustment. Attempt to dissolve the compound in an acidic buffer (e.g., pH 4-5). At a pH below the compound's pKa (the quinoline core pKa is ~4.9), the nitrogen atom becomes protonated, forming a more soluble salt.[2][4]
Q3: What are the main strategies I can use to improve the aqueous solubility of my quinoline derivative?
A3: The primary strategies can be broadly categorized into three main approaches, which should generally be explored in order of complexity:
-
Physicochemical Modifications: Adjusting the properties of the solution, such as pH or using co-solvents.[5]
-
Formulation-Based Approaches: Employing specialized excipients and formulation techniques like complexation with cyclodextrins, creating solid dispersions, or utilizing nanotechnology platforms.[6][7]
-
Chemical Modifications: Altering the molecular structure of the quinoline derivative itself to enhance its intrinsic solubility. This is the most involved approach and typically part of a medicinal chemistry effort.[8]
Troubleshooting & Experimental Workflow
When encountering a solubility issue, a systematic approach is crucial. The following workflow diagram outlines a logical progression from the simplest to more complex methods.
Caption: A decision-making workflow for addressing quinoline derivative solubility.
Guide 1: Physicochemical Modification - pH Adjustment
Issue: My quinoline derivative is insoluble in a neutral aqueous buffer (e.g., PBS pH 7.4).
Principle of Causality: The quinoline ring system contains a basic nitrogen atom.[2] At pH values below the compound's acid dissociation constant (pKa), this nitrogen becomes protonated, forming a positively charged quinolinium ion. This salt form has significantly higher aqueous solubility than the neutral, free base form due to favorable ion-dipole interactions with water.[3][4] For effective solubilization, the solution's pH should be adjusted to at least 1-2 units below the compound's pKa.[1]
Experimental Protocol: pH-Based Solubilization
-
Determine pKa: If the pKa of your specific derivative is unknown, use the pKa of the parent quinoline scaffold (~4.9) as an initial estimate.
-
Buffer Selection: Choose a buffer system appropriate for your target pH (e.g., acetate buffer for pH 4-5, citrate buffer for pH 3-6).
-
Preparation of Acidic Buffer: Prepare the selected buffer at the target pH (e.g., pH 4.0).
-
Dissolution: Accurately weigh a small amount of the quinoline derivative powder and add the acidic buffer.
-
Aid Dissolution: Use sonication or gentle warming (if the compound is thermally stable) to facilitate dissolution.
-
Observation: Visually inspect the solution for any undissolved particles. If the solution is clear, you have successfully solubilized the compound.
Troubleshooting
-
Precipitation Persists: The required pH for solubilization may be outside the acceptable range for your experiment (e.g., for cell-based assays). In this case, consider a combination approach, such as using a co-solvent within the acidic buffer, or move to the next method.[1]
-
Compound Instability: Extreme pH values can cause degradation. It is crucial to assess the stability of your compound at the target pH over the duration of your experiment.
Guide 2: Formulation Approach - Cyclodextrin Complexation
Issue: pH adjustment is not viable for my experimental system, or it did not provide sufficient solubility.
Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. Their exterior is hydrophilic, while the internal cavity is hydrophobic.[9] Poorly soluble, hydrophobic quinoline derivatives can be encapsulated within this cavity, forming an "inclusion complex."[10] This complex presents a hydrophilic exterior to the aqueous environment, effectively solubilizing the "guest" molecule.[9][11] The binding is a dynamic equilibrium, and upon dilution, the guest molecule is slowly released.
Caption: Encapsulation of a quinoline derivative within a cyclodextrin host.
Commonly Used Cyclodextrins
| Cyclodextrin Type | Abbreviation | Key Characteristics |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility, low toxicity, commonly used in parenteral formulations.[9] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High aqueous solubility, negatively charged, strong complexation with cationic drugs.[12] |
| β-Cyclodextrin | β-CD | Lower aqueous solubility, may be suitable for oral formulations.[9] |
Experimental Protocol: Kneading Method for Complex Preparation
The kneading method is a simple and effective way to prepare inclusion complexes in a laboratory setting.[10]
-
Molar Ratio Calculation: Determine the desired molar ratio of the quinoline derivative (guest) to cyclodextrin (host), typically starting with 1:1 or 1:2.
-
Cyclodextrin Slurry: In a mortar, add the calculated amount of cyclodextrin (e.g., HP-β-CD) and add a small amount of water (or a water/ethanol mixture) to form a thick, consistent paste.
-
Drug Incorporation: Slowly add the accurately weighed quinoline derivative to the paste while continuously grinding with the pestle.
-
Kneading: Knead the mixture for 30-60 minutes. The continuous grinding facilitates the interaction and inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting solid mass in an oven at 40-50°C (or under vacuum) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Solubility Test: Test the solubility of the prepared complex powder in your aqueous buffer and compare it to the uncomplexed drug.
Troubleshooting
-
Insufficient Solubility Enhancement: Increase the molar ratio of cyclodextrin to the drug (e.g., to 1:5). Try a different type of cyclodextrin; for instance, if your compound is protonated, the anionic SBE-β-CD may form a stronger complex.[12]
-
Excipient Interference: Be aware that other formulation excipients, such as preservatives or surfactants, can sometimes compete with the drug for the cyclodextrin cavity, potentially reducing solubilization efficiency.[11]
Guide 3: Formulation Approach - Solid Dispersion
Issue: High drug loading is required, and other methods are insufficient or not cost-effective for the desired scale.
Principle of Causality: A solid dispersion is a system where a poorly soluble drug (guest) is dispersed within a highly soluble, inert carrier (host) matrix.[13][14] This can be achieved in several ways, but the core principle is to reduce the drug's particle size down to the molecular level and prevent its recrystallization.[15] When the solid dispersion is introduced into an aqueous medium, the hydrophilic carrier dissolves rapidly, releasing the drug as very fine, amorphous, high-energy particles with a large surface area, leading to a significant increase in dissolution rate and solubility.[16]
Commonly Used Carriers
-
Polyvinylpyrrolidone (PVP): An amorphous polymer that can form amorphous solid solutions with drugs.
-
Polyethylene Glycols (PEGs): Highly water-soluble, low-melting-point polymers (e.g., PEG 4000, PEG 6000) used in fusion-based methods.[13]
-
Hydroxypropyl Methylcellulose (HPMC): A cellulose derivative that can also inhibit drug recrystallization.
Experimental Protocol: Solvent Evaporation Method
This method is highly accessible for a standard laboratory setting.[17]
-
Solvent Selection: Choose a common volatile solvent in which both the quinoline derivative and the carrier (e.g., PVP) are soluble (e.g., methanol, ethanol, or acetone).
-
Dissolution: Prepare a solution by dissolving the drug and the carrier in the selected solvent. A typical starting drug-to-carrier ratio is 1:1 to 1:5 (w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. This will leave a thin film of the solid dispersion on the wall of the flask.
-
Final Drying: Further dry the solid film under vacuum for several hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and sieve it to obtain a uniform powder.
-
Solubility and Dissolution Testing: Evaluate the solubility and, importantly, the dissolution rate of the resulting powder compared to the physical mixture and the pure drug.
Troubleshooting
-
Drug Recrystallization: During storage, the amorphous drug may revert to a more stable, less soluble crystalline form. This can be mitigated by selecting a carrier with strong specific interactions (e.g., hydrogen bonding) with the drug.
-
Method Selection: If the drug is heat-sensitive, the solvent evaporation method is preferred over the melting/fusion method. For larger-scale production, techniques like hot-melt extrusion or spray drying are more suitable.[17]
Guide 4: Analytical Methods for Solubility Determination
Accurately measuring the success of your solubilization efforts is critical. The choice of method depends on the required throughput and accuracy.
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectrophotometry | Measures the absorbance of the quinoline derivative in the supernatant of a saturated solution.[18] | Simple, rapid, high-throughput. | Requires a chromophore; potential interference from other UV-absorbing components.[18] |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the drug in the supernatant of a saturated solution using a standard curve.[19] | Highly specific, accurate, and can separate the drug from impurities or excipients. | Lower throughput than spectrophotometry. |
| Shake-Flask Method | An excess amount of the compound is added to the solvent and agitated until equilibrium is reached (typically 24-48h). The supernatant is then filtered and analyzed by HPLC or UV/Vis. | Gold standard for thermodynamic solubility measurement. | Low throughput, time-consuming. |
General Protocol: Equilibrium Solubility Measurement (Shake-Flask)
-
Preparation: Add an excess amount of the quinoline derivative (or its formulated version, e.g., cyclodextrin complex) to a known volume of the desired aqueous buffer in a sealed vial. Ensure enough solid is present that some remains undissolved at the end.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Dilute the filtered supernatant if necessary and determine the concentration of the dissolved drug using a validated HPLC or UV/Vis spectrophotometry method.[18][19]
References
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
- Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub.
- Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantics Scholar.
- NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantics Scholar.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
- Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex form
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC - PubMed Central.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
- Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. Benchchem.
- Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. Benchchem.
- Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent. IOSR Journal of Applied Chemistry.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- CN110437144B - Quinoline derivatives and preparation method and use thereof.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- (PDF) Formulation strategies for poorly soluble drugs.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - PubMed Central - NIH.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Quinoline | C9H7N. PubChem - NIH.
- Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach.
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
- (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
- Special Issue : Synthesis and Application of Quinolines and Quinoline Deriv
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
- Quinoline. Wikipedia.
- Solubilization by cosolvents. Establishing useful constants for the log-linear model.
- Determination of Quinoline in Textiles by High-Performance Liquid Chrom
- Comprehensive review on current developments of quinoline-based anticancer agents. Taylor & Francis Online.
- Synthesis of deriv
- Solvent-free grinding approach for synthesizing quinoline deriv
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
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Technical Support Center: Optimization of C-H Activation for Quinoline Synthesis
Welcome to the technical support center for the optimization of C-H activation in quinoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic strategy. Here, we move beyond simple protocols to address the specific challenges you may encounter in your experiments. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent problems encountered during the C-H activation for quinoline synthesis, offering causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My C-H activation reaction for quinoline synthesis is resulting in low to no yield. What are the likely causes and how can I troubleshoot this?
A: Low or nonexistent yields in C-H activation reactions are a common hurdle, often stemming from several key factors. A systematic approach to troubleshooting is essential.
Causality-Driven Troubleshooting Steps:
-
Catalyst Activity and Integrity: The heart of any C-H activation is the transition metal catalyst. Its activity can be compromised before the reaction even begins.
-
Insight: Many catalysts, particularly palladium and rhodium complexes, are sensitive to air and moisture.[1][2] Oxidative degradation or hydration of the catalyst precursor can render it inactive.
-
Actionable Solution:
-
Ensure your catalyst is fresh and has been stored under an inert atmosphere (e.g., nitrogen or argon).
-
Consider using a glovebox or Schlenk line techniques for catalyst handling.
-
Run a control reaction with a known, reliable substrate to verify catalyst activity.
-
-
-
Inadequate C-H Bond Activation: The initial C-H bond cleavage is often the rate-determining step.[3][4] Failure at this stage will halt the entire catalytic cycle.
-
Suboptimal Reaction Conditions: Temperature, solvent, and additives play a critical role in reaction efficiency.[9]
-
Insight: The solvent can influence catalyst solubility, substrate stability, and even participate in the reaction mechanism.[10] Temperature must be sufficient to overcome the activation energy barrier without causing decomposition of reactants or products.
-
Actionable Solution:
-
Screen a range of solvents. For example, polar aprotic solvents like DMF or NMP have proven effective in many palladium-catalyzed reactions.[3][11]
-
Systematically vary the reaction temperature in increments of 10-20 °C.
-
The addition of acids or bases can be crucial. For instance, pivalic acid (PivOH) is often used as an additive in palladium-catalyzed arylations.[3]
-
-
Quantitative Data Summary:
| Parameter | Typical Range | Rationale & Key Considerations |
| Catalyst Loading | 1-10 mol% | Higher loading may be necessary for challenging substrates, but can increase cost and side reactions. |
| Temperature | 80-140 °C | Substrate and catalyst stability are limiting factors. Microwave irradiation can often reduce reaction times.[9] |
| Solvent | DCE, Dioxane, Toluene, DMF, NMP | Choice depends on catalyst and substrate solubility and stability.[3][11][12] |
| Additives | Acids (e.g., PivOH), Bases (e.g., CsOAc), Oxidants (e.g., Ag2CO3) | Additives can act as proton shuttles, bases for deprotonation, or re-oxidants for the catalyst.[3][12] |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Q: My reaction is producing a mixture of quinoline isomers (e.g., C2 vs. C8 functionalization). How can I improve the regioselectivity?
A: Achieving high regioselectivity is a significant challenge in quinoline functionalization due to the multiple reactive C-H bonds.[4][13] The outcome is a delicate balance of electronic and steric factors, as well as the specific catalytic system employed.
Strategies for Controlling Regioselectivity:
-
Leveraging Directing Groups: The use of a directing group is the most powerful tool for controlling regioselectivity.
-
Insight: The quinoline nitrogen itself can act as a directing group, often favoring functionalization at the C2 and C8 positions.[13] The formation of a stable five- or six-membered metallacycle intermediate is the driving force for this selectivity.[13]
-
Actionable Solutions:
-
For C8-selectivity: The use of N-oxide as a directing group with rhodium or iridium catalysts often directs functionalization to the C8 position.[14] Palladium catalysts can also achieve C8-arylation under specific ligand-free conditions.[15]
-
For C2-selectivity: Palladium catalysts, particularly with phosphine ligands, commonly favor C2-arylation of quinoline N-oxides.[3]
-
For other positions (C3, C4, etc.): Accessing these positions often requires more elaborate strategies, such as the installation of a removable directing group at a different position on the quinoline core.[4]
-
-
-
Tuning Catalyst and Ligands: The choice of metal and its coordinating ligands can dramatically influence the regiochemical outcome.
-
Insight: The steric and electronic properties of the ligands can favor approach to a specific C-H bond.[2]
-
Actionable Solution:
-
Logical Flow for Troubleshooting Regioselectivity:
Sources
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Reduce Quinoline-Based Compound Toxicity
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anticancer to antimalarial and antibacterial therapies[1][2][3]. However, the same electronic and structural features that grant these compounds their potent biological activity can also lead to significant toxicity, including carcinogenicity, hepatotoxicity, and neurotoxicity[4][5][6]. This guide serves as a technical resource for researchers, scientists, and drug development professionals to understand, identify, and mitigate the toxicity associated with quinoline-based compounds. It is structured in a question-and-answer format to directly address common challenges encountered during the drug discovery process.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of quinoline-related toxicity?
A1: Quinoline toxicity is multifaceted and can manifest through several mechanisms, often specific to the substitution pattern of the derivative. Key mechanisms include:
-
Genotoxicity and Carcinogenicity: The parent quinoline structure is known to be genotoxic and carcinogenic, particularly in the liver[4][6]. This is often linked to metabolic activation into reactive intermediates, such as epoxides or quinone-imines, which can form DNA adducts, leading to mutations[4].
-
Hepatotoxicity: The liver is a primary site for quinoline toxicity due to its central role in drug metabolism[6]. Cytochrome P450 (P450) enzymes can convert quinolines into reactive metabolites that cause oxidative stress, disrupt mitochondrial function, and induce apoptosis in hepatocytes[7][8].
-
Central Nervous System (CNS) Toxicity: Certain quinoline derivatives, particularly antimalarials like mefloquine, are associated with a distinct CNS toxidrome that can include vertigo, paresthesias, and, in some cases, a risk of permanent neuronal degeneration[5]. The mechanisms can involve interference with neurotransmitter channels or other neuronal targets[9].
-
Cardiotoxicity: Some quinoline-based compounds have been associated with cardiotoxic effects, including arrhythmias[10]. This can be due to off-target interactions with cardiac ion channels.
-
Phototoxicity: The aromatic nature of the quinoline ring system can make some derivatives susceptible to absorbing UV light, leading to the formation of reactive oxygen species (ROS) that damage skin cells.
Q2: How does the substitution pattern on the quinoline ring influence its toxicity (Structure-Toxicity Relationship)?
A2: The Structure-Toxicity Relationship (STR) for quinolines is complex, but general trends have been observed. The position, number, and electronic nature of substituents dramatically alter a compound's metabolic fate, physicochemical properties, and off-target interactions.
| Position | Type of Substituent | General Impact on Toxicity | Rationale / Example |
| C2 / C8 | Large/Bulky Groups | Can increase toxicity.[11] | May promote specific binding to off-target proteins or alter metabolic pathways in an unfavorable way. |
| C3 / C4 | Carboxyl & Carbonyl Groups | Often present in quinolone antibiotics; toxicity is altered by other substituents.[12] | These groups are critical for antibacterial activity but can also chelate metal ions, potentially leading to oxidative stress. |
| C5 / C6 / C8 | Electron-withdrawing groups (e.g., Halogens) | Can increase acute toxicity.[11] | Halogenation can alter electronic properties and lipophilicity, affecting distribution and metabolism. 5-Br-quinoline showed high toxicity to V. fischeri.[11] |
| Any Position | Sites of Metabolism | Blocking with F or Deuterium | Can decrease toxicity by preventing the formation of reactive metabolites.[13] |
| Any Position | Electron-releasing groups (e.g., -OH, -OCH3) | Can decrease genotoxicity but may introduce other liabilities.[14][15] | Hydroxylation is often a detoxification pathway for genotoxicity[14]. However, methoxy groups can sometimes be metabolized to reactive intermediates. |
Q3: What is "metabolic activation" and how does it apply to quinoline compounds?
A3: Metabolic activation is the process by which a chemically stable parent drug is converted into a reactive, electrophilic metabolite by drug-metabolizing enzymes, primarily Cytochrome P450s (P450s)[7][8]. This reactive species can then covalently bind to cellular nucleophiles like DNA, proteins, and glutathione (GSH), leading to toxicity. For quinolines, common activation pathways include:
-
Aromatic Hydroxylation: P450s introduce a hydroxyl group onto the quinoline ring. While often a detoxification step, subsequent oxidation can form reactive quinone-imines or quinones.
-
Epoxidation: P450s can form an epoxide across one of the double bonds in the quinoline ring system. These epoxides are electrophilic and can react with cellular macromolecules.
-
N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form a quinoline-N-oxide, which can be a precursor to other reactive species[4].
The diagram below illustrates the general concept of metabolic activation leading to toxicity.
Caption: Diagnostic workflow for a cytotoxic quinoline compound.
Step-by-Step Diagnostic Plan:
-
Confirm Cytotoxicity with an Orthogonal Assay: The MTT assay measures mitochondrial reductase activity, which can sometimes be directly inhibited, giving a false positive. Confirm the result using an assay with a different endpoint, such as a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Distinguish Apoptosis from Necrosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining. Apoptosis (programmed cell death) is often associated with on-target pharmacology, whereas necrosis (uncontrolled cell death) suggests a cruder, more damaging mechanism typical of off-target toxicity.
-
Assess Cell Line Specificity: Test your compound in a non-target cell line (e.g., a normal fibroblast line like MRC-5 or a non-expressing cancer line). If the compound is equally toxic to all cell lines, it suggests a general cytotoxic mechanism. High selectivity for the target cell line is desired.
-
Preliminary Metabolic Activation Check: Pre-incubate your cells with a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole, ABT) before adding your quinoline compound. A significant rightward shift in the IC50 value (i.e., the compound becomes less potent) strongly suggests that toxicity is mediated by a metabolite.
Problem 2: We suspect metabolic activation is the cause of toxicity. How can we identify the metabolic "soft spot" on our compound?
Answer: Identifying the specific site on your molecule that is being converted into a reactive metabolite is crucial for designing less toxic analogs. The standard approach involves incubating the compound with liver microsomes and trapping the reactive species.
Step-by-Step Workflow:
-
Incubate with Human Liver Microsomes (HLMs): HLMs contain a high concentration of P450 enzymes. Incubate your compound with HLMs in the presence of the NADPH cofactor (to enable P450 activity) and a trapping agent.
-
Use a Trapping Agent: The most common trapping agent is glutathione (GSH). A reactive metabolite will covalently bind to the nucleophilic thiol group of GSH, forming a stable GSH adduct.
-
Analyze by LC-MS/MS: Use a high-resolution mass spectrometer to analyze the incubation mixture. Look for new peaks corresponding to the molecular weight of your parent compound + 305.1 Da (the mass of the GSH moiety minus a proton).
-
Structure Elucidation: Fragment the GSH adduct ion in the mass spectrometer (MS/MS). The fragmentation pattern will reveal where the GSH is attached to your parent molecule, thereby identifying the "soft spot" or site of metabolic activation.
-
Confirmation with Controls: Run parallel incubations without NADPH and without your compound to ensure the adduct is formed enzymatically and is derived from your drug.
Problem 3: My quinoline analog has a confirmed toxicity issue. What chemical strategies can I use to mitigate it?
Answer: Once a toxicity liability is confirmed and the mechanism is somewhat understood (e.g., metabolic activation at a specific site), several medicinal chemistry strategies can be employed. The goal is to disrupt the undesirable property while retaining the desired biological activity.
-
Block the Site of Metabolism: This is the most direct approach if a metabolic soft spot has been identified.
-
Fluorination: Replacing a hydrogen atom at the metabolic hot spot with a fluorine atom is a common strategy. The C-F bond is very strong and resistant to P450-mediated cleavage.[13]
-
Deuteration: Replacing a C-H bond with a C-D (deuterium) bond can slow the rate of metabolism (the "kinetic isotope effect"). This can reduce the formation of toxic metabolites without significantly altering the molecule's shape or electronics.[13]
-
-
Employ Bioisosteric Replacement: A bioisostere is a chemical group that can replace another group in a molecule without significantly affecting the desired biological activity but can favorably modulate physicochemical or pharmacokinetic properties.[13][16]
-
Ring System Scaffolds: If the quinoline core itself is the source of toxicity, consider replacing it with a different heterocyclic scaffold (e.g., quinazoline, benzimidazole, or indole) that maintains the key pharmacophoric features.[17]
-
Functional Group Isosteres: Replace labile functional groups with more stable ones. For example, a metabolically unstable methoxy group could be replaced with a trifluoromethoxy group.
-
-
Modulate Physicochemical Properties:
-
Reduce Lipophilicity: Highly lipophilic compounds tend to have greater off-target toxicity and are more likely to be metabolized by P450s. Introducing polar groups can reduce lipophilicity (LogP/LogD) and improve the safety profile.
-
Modulate pKa: Altering the pKa of a basic nitrogen can change the compound's distribution and accumulation in acidic organelles (like lysosomes), which can be a source of toxicity.
-
Experimental Protocols
Protocol 1: Standard MTT Assay for Cytotoxicity Screening
This protocol assesses cell viability by measuring the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
96-well flat-bottom plates
-
Cells of interest (e.g., HepG2 for hepatotoxicity)
-
Complete cell culture medium
-
Test compound (quinoline derivative) stock in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipette, plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your quinoline compound in culture medium. The final DMSO concentration should be <0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO only) and positive control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should be visible in viable cells.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability vs. compound concentration (log scale) and use a non-linear regression model to determine the IC50 value.
Protocol 2: Human Liver Microsome (HLM) Assay for Reactive Metabolite Trapping
This protocol is designed to identify the formation of reactive metabolites by trapping them with glutathione (GSH).
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound (1 mM stock in organic solvent)
-
NADPH regenerating system (e.g., Promega NADPH-Regen®)
-
Glutathione (GSH)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mix: In a microcentrifuge tube, prepare the main incubation mixture on ice. For a final volume of 200 µL:
-
Phosphate Buffer: 168 µL
-
HLMs (20 mg/mL stock): 2 µL (final concentration 0.2 mg/mL)
-
GSH (500 mM stock): 2 µL (final concentration 5 mM)
-
Test Compound (1 mM stock): 2 µL (final concentration 10 µM)
-
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add 26 µL of the NADPH regenerating system to start the reaction. Create a control reaction (-NADPH) by adding 26 µL of buffer instead.
-
Incubate: Incubate at 37°C for 60 minutes with gentle shaking.
-
Quench Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard. This will precipitate the microsomal proteins.
-
Centrifuge: Vortex the samples and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze Supernatant: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Data Analysis: Analyze the samples using a high-resolution mass spectrometer. Perform a parent ion scan or neutral loss scan specific for the GSH adduct to identify potential candidates, followed by MS/MS for structural confirmation.
References
-
Title: Evidence on the Carcinogenicity of Quinoline and its strong acid salts Source: OEHHA URL: [Link]
-
Title: Quinine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site Source: PubMed URL: [Link]
-
Title: The structure-toxicity relationship of quinolones Source: ResearchGate URL: [Link]
-
Title: Dose-effect and structure-activity relationships of haloquinoline toxicity towards Vibrio fischeri Source: ProQuest URL: [Link]
-
Title: Structure activity relationship (SAR) studies of neurotoxin quinoline-derivatives Source: Digital Commons@Georgia Southern URL: [Link]
-
Title: Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine Source: ScienceDirect URL: [Link]
-
Title: Quinoline - OSU Center for Health Sciences Research Profiles Source: Oklahoma State University URL: [Link]
-
Title: Quinoline antimalarials: mechanisms of action and resistance Source: PubMed URL: [Link]
-
Title: Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives Source: MDPI URL: [Link]
-
Title: Quinolines: Human health tier II assessment Source: Australian Government Department of Health and Aged Care URL: [Link]
-
Title: Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis Source: ACS Publications URL: [Link]
-
Title: Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes Source: PubMed Central URL: [Link]
-
Title: In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives Source: ResearchGate URL: [Link]
-
Title: Bioisosteric Replacements Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities Source: PubMed Central URL: [Link]
-
Title: In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment Source: PubMed URL: [Link]
-
Title: Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Source: Brieflands URL: [Link]
-
Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Review on recent development of quinoline for anticancer activities Source: Taylor & Francis Online URL: [Link]
-
Title: Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization Source: ResearchGate URL: [Link]
-
Title: Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[4][10][12]riazino[2,3-c]quinazolines Source: PubMed URL: [Link]
-
Title: Synthetic and medicinal perspective of quinolines as antiviral agents Source: PubMed Central URL: [Link]
-
Title: Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview Source: ACS Omega URL: [Link]
-
Title: Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents Source: PubMed Central URL: [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.okstate.edu [scholars.okstate.edu]
- 7. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Structure activity relationship (SAR) studies of neurotoxin quinoline-" by Dylan Smeyne [digitalcommons.georgiasouthern.edu]
- 10. Quinine - Wikipedia [en.wikipedia.org]
- 11. Dose-effect and structure-activity relationships of haloquinoline toxicity towards <i>Vibrio fischeri</i> - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Fluorinated Quinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and theoretical understanding for enhancing the metabolic stability of fluorinated quinolines. We will explore common challenges and provide troubleshooting strategies in a direct question-and-answer format, grounded in established scientific principles and experimental validation.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated quinoline showing poor metabolic stability in human liver microsomes (HLM)?
A1: Poor metabolic stability of a fluorinated quinoline in HLM assays, despite the inherent strength of the C-F bond, can stem from several factors.[1][2] While fluorine is strategically incorporated to block metabolically labile sites, other positions on the quinoline scaffold or its substituents may remain susceptible to enzymatic degradation.[2][3]
Common Metabolic Liabilities:
-
Oxidation of the Quinoline Ring: Cytochrome P450 (CYP) enzymes, abundant in liver microsomes, can still hydroxylate the quinoline ring at positions not protected by fluorine.[3][4][5] Common sites of oxidation on the quinoline core include positions 3, 5, and 6.[4][5]
-
Metabolism of Substituents: Side chains attached to the quinoline core are often primary sites of metabolism. For instance, N-dealkylation or oxidation of a piperazinyl group at the C-7 position is a common metabolic pathway for many fluoroquinolones.[3]
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the electron density of the quinoline ring system.[3] This can inadvertently increase the susceptibility of other positions to oxidative metabolism by influencing the affinity of metabolizing enzymes.[3]
Troubleshooting Steps:
-
Metabolite Identification: The first crucial step is to identify the metabolites formed during the HLM incubation. This is typically achieved using LC-MS/MS analysis.[6][7] Knowing the structure of the metabolites will pinpoint the exact site of metabolic attack.
-
CYP Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism of your compound. This can be done using a panel of recombinant human CYP enzymes or specific chemical inhibitors.[4][5] Common CYPs involved in quinoline metabolism include CYP2A6, CYP2E1, and CYP1A2.[4][5][8]
-
Structural Modification (SAR): Once the metabolic "soft spot" is identified, you can rationally design analogs to block this position. Strategies include:
-
Introducing Steric Hindrance: Placing a bulky group near the site of metabolism can sterically hinder the enzyme's access.
-
Altering Electronics: Modifying substituents to alter the electronic properties of the molecule can disfavor the metabolic reaction.
-
Additional Fluorination: If a specific site is consistently being oxidized, introducing a fluorine atom at that position can be a highly effective strategy.[1][2][9]
-
Q2: I've introduced fluorine to block a known metabolic "soft spot," but the metabolic stability hasn't improved. What's happening?
A2: This phenomenon, often referred to as "metabolic switching," is a common challenge in drug design.[10] By blocking one metabolic pathway, you may inadvertently open up or accelerate another, previously minor, metabolic route.
Possible Explanations:
-
Shifting Metabolic Pathways: The metabolizing enzymes may now target a different, less favorable but still accessible, position on the molecule.
-
Formation of Reactive Metabolites: In some instances, blocking a primary metabolic pathway can lead to the formation of reactive metabolites through alternative routes, which may be unstable and difficult to detect.
-
Defluorination: While the C-F bond is strong, metabolic defluorination can occur, although it's generally not a major pathway for many fluoroquinolones.[3] Oxidative defluorination can lead to the formation of reactive and potentially toxic metabolites.[3]
Troubleshooting and Solutions:
-
Re-run Metabolite Identification: A thorough re-analysis of the metabolites of the newly fluorinated compound is essential to identify the new metabolic soft spot.
-
Consider Global Structural Changes: Instead of focusing on a single site, consider more holistic structural modifications that alter the overall shape and electronic properties of the molecule. This could involve:
-
Conformational Constraint: Introducing rigidity into the molecule, for example, through cyclization, can sometimes prevent it from adopting the conformation required for enzymatic binding.[11]
-
Isosteric Replacements: Replacing a labile functional group with a more stable isostere (e.g., replacing an ester with an amide) can improve metabolic stability.[10]
-
-
Evaluate Physicochemical Properties: The introduction of fluorine can increase lipophilicity.[1][12] Highly lipophilic compounds can be more susceptible to metabolism by certain CYP enzymes. It's crucial to balance metabolic stability with other ADME properties like solubility and permeability.[6][13]
Q3: My compound is stable in liver microsomes but shows rapid clearance in vivo. What could be the reason?
A3: This discrepancy often points towards metabolic pathways that are not fully represented in liver microsomes or to other clearance mechanisms.
Potential Causes:
-
Phase II Metabolism: Liver microsomes are rich in Phase I (oxidative) enzymes but may lack sufficient cofactors for some Phase II (conjugative) reactions like glucuronidation or sulfation.[14][15] If your compound is primarily cleared by these pathways, microsomal stability assays will be misleading. Hepatocytes, which contain both Phase I and Phase II enzymes and their necessary cofactors, are a more appropriate in vitro model in this case.[16][17][18]
-
Extrahepatic Metabolism: Metabolism is not confined to the liver. Other organs like the intestine, kidneys, and lungs also contain metabolic enzymes that can contribute to drug clearance.[17]
-
Active Transport: The compound might be a substrate for uptake or efflux transporters in the liver or other organs, leading to rapid clearance from the bloodstream that is not related to metabolism.
-
Plasma/Blood Instability: The compound might be unstable in plasma or blood due to enzymatic degradation by esterases or other hydrolases.
Troubleshooting Strategy:
-
Hepatocyte Stability Assay: Conduct a metabolic stability assay using cryopreserved or fresh hepatocytes to assess the contribution of both Phase I and Phase II metabolism.[16][17][18]
-
S9 Fraction Stability Assay: S9 fractions contain both microsomal and cytosolic enzymes and can provide a more comprehensive picture of metabolic potential than microsomes alone.[17][18]
-
Plasma Stability Assay: Incubate the compound in plasma from the relevant species to check for degradation.
-
Transporter Interaction Studies: Use in vitro systems (e.g., cell lines overexpressing specific transporters) to determine if your compound is a substrate for key uptake or efflux transporters.
Troubleshooting Guides
Guide 1: In Vitro Liver Microsomal Stability Assay - Protocol and Troubleshooting
This guide provides a detailed protocol for a standard in vitro liver microsomal stability assay and addresses common issues encountered during the experiment.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated quinoline.[18][19]
Materials:
-
Test Compound (Fluorinated Quinoline)
-
Liver Microsomes (Human, Rat, Mouse, etc.)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Positive Control Compounds (e.g., a high-clearance and a low-clearance compound like verapamil and warfarin, respectively)
-
Internal Standard
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Experimental Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice.
-
Prepare the incubation mixture by diluting the microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Add the test compound to the microsomal suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. A parallel incubation without NADPH should be run as a negative control to assess non-enzymatic degradation.[2]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[3]
-
-
Reaction Termination and Sample Processing:
-
Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This will also precipitate the microsomal proteins.[3]
-
Vortex the samples and centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.[3]
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[2]
-
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| High variability between replicates. | - Inaccurate pipetting.- Incomplete mixing.- Microsomes not fully thawed or homogenous. | - Use calibrated pipettes.- Ensure thorough mixing at each step.- Thaw microsomes completely and keep them on ice. |
| No metabolism observed for the positive control. | - Inactive microsomes.- Inactive NADPH regenerating system.- Incorrect incubation temperature. | - Use a new lot of microsomes.- Prepare fresh NADPH regenerating system.- Verify the incubator temperature. |
| Rapid disappearance of the compound in the no-NADPH control. | - Chemical instability of the compound in the buffer.- Adsorption to the plasticware. | - Assess compound stability in buffer alone.- Use low-binding plates. |
| Non-linear disappearance of the compound. | - Enzyme saturation.- Time-dependent inhibition of enzymes by the compound or its metabolites. | - Lower the initial compound concentration.- Perform a more detailed kinetic analysis. |
Visualizations
Diagram 1: General Workflow for In Vitro Microsomal Stability Assay
Caption: A generalized workflow for an in vitro microsomal stability assay.
Diagram 2: Key Strategies to Enhance Metabolic Stability
Caption: Key strategies for improving the metabolic stability of drug candidates.
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Obach, R. S. (2001). The prediction of human clearance from hepatic microsomal metabolism data. Current Opinion in Drug Discovery & Development, 4(1), 36-44. [Link]
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O'Hagan, D. (2012). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 851-862. [Link]
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Dodani, S. C., et al. (2011). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Analytical Chemistry, 83(21), 8251-8257. [Link]
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Di, L., et al. (2014). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 5(11), 1195-1198. [Link]
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Kumar, S., & S, V. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]
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Dahal, U. P., Joswig-Jones, C., & Jones, J. P. (2017). Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. Journal of Medicinal Chemistry, 60(22), 9297-9306. [Link]
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Kumar, A., & Sharma, G. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]
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Kumar, S., & S, V. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical and Biomedical Analysis, 206, 114382. [Link]
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Johansen, J. E., et al. (1997). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Applied Microbiology and Biotechnology, 47(3), 292-300. [Link]
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Validation & Comparative
A Comparative Guide to Quinoline-Based Anticancer Agents: Profiling 8-(Trifluoromethyl)quinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents. Its versatile chemical nature allows for extensive modification, leading to compounds with a wide array of biological activities. The introduction of a trifluoromethyl (-CF3) group, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comparative analysis of 8-(Trifluoromethyl)quinolin-5-amine and other notable quinoline-based anticancer agents, offering insights into their mechanisms of action and therapeutic potential, supported by available experimental data.
The Quinoline Scaffold: A Cornerstone in Anticancer Drug Discovery
Quinoline, a heterocyclic aromatic organic compound, and its derivatives have demonstrated significant potential in cancer therapy. These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of topoisomerases, modulation of kinase signaling pathways, induction of apoptosis, and arrest of the cell cycle.[1][2] Several quinoline-based drugs have successfully transitioned into clinical use, underscoring the importance of this chemical motif in the development of novel cancer treatments.[3]
Profiling this compound: A Candidate for Investigation
Structure and Chemical Properties
This compound, with the chemical formula C10H7F3N2, is a quinoline derivative characterized by a trifluoromethyl group at the 8th position and an amine group at the 5th position. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the quinoline ring system, potentially enhancing its interaction with biological targets.
Anticipated Biological Activity
While specific experimental data on the anticancer activity of this compound is not extensively available in the public domain, its structural features suggest potential for biological activity. The presence of the trifluoromethyl group is often associated with increased efficacy and improved pharmacokinetic properties in drug candidates.[4] Computational models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to predict the anticancer activity of quinoline derivatives, and such models could be employed to estimate the potential of this specific compound.[1][5] Further experimental evaluation is warranted to elucidate its specific mechanism of action and cytotoxic profile against various cancer cell lines.
Comparative Analysis with Established Quinoline Anticancer Agents
To contextualize the potential of this compound, it is instructive to compare it with other quinoline derivatives for which robust experimental data exists. This section will focus on two distinct classes of quinoline-based anticancer agents: kinase inhibitors and topoisomerase inhibitors.
Quinoline-Based Kinase Inhibitors
Many quinoline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Mechanism of Action: Targeting Kinase Signaling Cascades
Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key targets for many quinoline-based inhibitors.[6] By blocking the ATP-binding site of these kinases, these agents inhibit downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.
Figure 1: Simplified signaling pathway of quinoline-based kinase inhibitors.
Comparative Experimental Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinoline-based kinase inhibitors against various cancer cell lines.
| Compound/Alternative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 91b1 (a novel quinoline derivative) | A549 | Lung Cancer | 1.8 ± 0.2 | [6] |
| HCT116 | Colon Cancer | 2.5 ± 0.3 | [6] | |
| MCF-7 | Breast Cancer | 3.1 ± 0.4 | [6] | |
| Gefitinib (EGFR Inhibitor) | A549 | Lung Cancer | 0.015 | [7] |
| PC-9 | Lung Cancer | 0.02 | [7] |
Quinoline-Based Topoisomerase Inhibitors
Another significant class of quinoline anticancer agents targets DNA topoisomerases, enzymes essential for managing DNA topology during replication and transcription.
Mechanism of Action: Inducing DNA Damage
These agents intercalate into the DNA double helix and stabilize the topoisomerase-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent induction of apoptosis.[1]
Figure 2: Workflow of quinoline-based topoisomerase inhibitors.
Comparative Experimental Data
The table below presents the cytotoxic activity of a quinoline derivative known to act as a topoisomerase inhibitor.
| Compound/Alternative | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 ± 3.35 | [4] |
| U937 | Leukemia | 43.95 ± 3.53 | [4] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are standard protocols for assessing the anticancer activity of quinoline derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against a specific kinase.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and ATP in a reaction buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or antibody-based detection of the phosphorylated substrate.
-
Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.
Conclusion
This compound represents an intriguing, yet underexplored, candidate in the vast field of quinoline-based anticancer agents. While direct experimental evidence of its efficacy is currently lacking, its chemical structure, featuring the advantageous trifluoromethyl group, suggests a promising avenue for future research. By comparing its profile to well-characterized quinoline derivatives that function as kinase inhibitors and topoisomerase inhibitors, we can appreciate the potential mechanistic pathways this compound might exploit. Further in-depth studies, beginning with fundamental cytotoxicity screening and followed by mechanistic investigations, are essential to unlock the therapeutic potential of this compound and contribute to the development of the next generation of targeted cancer therapies.
References
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The Trifluoromethyl Group's Positional Power: A Comparative Analysis of Quinoline Isomers in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds like quinoline is a cornerstone of modern medicinal chemistry. The potent electron-withdrawing nature of the CF₃ group can profoundly alter a molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] However, the precise placement of this influential group on the quinoline core is not a trivial decision. The resulting positional isomers can exhibit remarkably different behaviors, from their ease of synthesis to their ultimate biological efficacy.
This guide provides an in-depth comparative analysis of trifluoromethylated quinoline isomers, moving beyond a simple catalog of compounds to explore the causal relationships between the CF₃ group's position and the molecule's overall performance. We will delve into a comparative analysis of their synthesis, physicochemical properties, biological activities, and spectroscopic signatures, supported by experimental data and detailed protocols.
The Synthetic Landscape: Positional Isomerism Dictates the Approach
The synthesis of trifluoromethylated quinolines is highly dependent on the desired location of the CF₃ group. Classic quinoline syntheses, such as the Skraup-Doebner-von Miller reaction, can be adapted, but the regioselectivity can be a challenge. Modern approaches often employ building blocks already containing the trifluoromethyl group.
A common strategy for the synthesis of 2-(trifluoromethyl)quinolines involves the condensation of anilines with α,β-unsaturated trifluoromethyl ketones.[2] This method offers a reversal of the standard Skraup-Doebner-Von Miller regiochemistry.[2] Another approach utilizes phosphonium salts with a trifluoroacetamide group, which can be cyclized in the presence of a base like DBU to yield the desired 2-CF₃ quinoline.[2]
For isomers with the trifluoromethyl group on the benzenoid ring, such as 6-, 7-, and 8-trifluoromethylquinoline , the syntheses often start from the corresponding trifluoromethylated aniline. For instance, the synthesis of 7-(trifluoromethyl)quinoline can be achieved through the reaction of 3-(trifluoromethyl)aniline with acrolein under acidic conditions.
The choice of synthetic route directly impacts the overall yield and accessibility of each isomer, a critical consideration in the early stages of drug discovery.
Visualizing the Synthetic Workflow
Caption: Interplay of factors determining the biological activity of trifluoromethylquinoline isomers.
Spectroscopic Fingerprints: Differentiating the Isomers
Nuclear Magnetic Resonance (NMR) and other spectroscopic techniques are indispensable for the unambiguous identification of trifluoromethylquinoline isomers. The position of the CF₃ group creates a unique electronic environment for each proton and carbon atom in the molecule, resulting in distinct spectroscopic signatures.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum are highly sensitive to the position of the CF₃ group. Protons on the same ring as the CF₃ group will experience a significant downfield shift due to its strong electron-withdrawing effect. The coupling constants between adjacent protons can also provide valuable information about the substitution pattern.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. [3]The chemical shift of the CF₃ group in the ¹⁹F NMR spectrum is characteristic of its position on the quinoline ring. Generally, a single sharp signal (often a singlet if there are no nearby fluorine or phosphorus atoms) is observed for the CF₃ group, and its chemical shift can be used to differentiate between isomers. [3]
| Isomer | ¹H NMR (Selected Signals, δ ppm) | ¹⁹F NMR (δ ppm) |
|---|---|---|
| 2-(Trifluoromethyl)quinoline | H-3: ~7.8 (d), H-4: ~8.3 (d), H-8: ~8.2 (d) | ~ -68 |
| 6-(Trifluoromethyl)quinoline | H-5: ~8.2 (d), H-7: ~7.9 (dd), H-8: ~8.1 (d) | ~ -63 |
| 7-(Trifluoromethyl)quinoline | H-5: ~8.2 (d), H-6: ~7.7 (dd), H-8: ~8.5 (s) | ~ -63 |
| 8-(Trifluoromethyl)quinoline | H-2: ~9.0 (dd), H-4: ~8.3 (dd), H-7: ~7.6 (t) | ~ -61 |
Predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the trifluoromethylquinoline isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. An external reference standard such as CFCl₃ may be used.
-
Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum to determine the substitution pattern. Correlate this with the chemical shift of the CF₃ group in the ¹⁹F NMR spectrum to confirm the isomer's identity.
Conclusion: A Strategic Choice in Drug Design
The comparative analysis of trifluoromethylated quinoline isomers underscores a fundamental principle in medicinal chemistry: the position of a substituent is as critical as its presence. From the synthetic accessibility to the nuanced shifts in physicochemical properties and the profound impact on biological activity, the location of the trifluoromethyl group on the quinoline scaffold dictates the ultimate potential of the molecule as a drug candidate. A thorough understanding of these positional effects, supported by robust experimental data, empowers researchers to make more informed decisions in the design and development of novel therapeutics. This guide serves as a foundational resource for navigating the complexities of trifluoromethylquinoline isomerism and harnessing its potential in the quest for more effective and safer medicines.
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A Comparative Guide to the Biological Activity of 8-(Trifluoromethyl)quinolin-5-amine and Its Analogs
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2][3] Derivatives of this heterocyclic framework have demonstrated a remarkable breadth of biological activities, including potent antimalarial, anticancer, antimicrobial, and neuroprotective properties.[3][4][5][6] Within this diverse family, the 8-aminoquinolines represent a clinically vital subclass, indispensable for their unique ability to eradicate the dormant liver stages of relapsing malaria parasites, a feat unmatched by most other antimalarials.[7][8]
The evolution of drug design continuously seeks to enhance the efficacy and safety of established pharmacophores. One of the most successful strategies in modern medicinal chemistry is the incorporation of fluorine atoms into lead compounds. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to increased metabolic stability, enhanced membrane permeability, and stronger binding interactions with biological targets.[6]
This guide provides an in-depth comparative analysis of 8-(Trifluoromethyl)quinolin-5-amine, a molecule that combines the proven biological relevance of the 8-aminoquinoline core with the potentiating effects of trifluoromethylation. By examining its structure in the context of seminal analogs like Primaquine and the antileishmanial agent Sitamaquine, we will explore its predicted biological activities, potential mechanisms of action, and the experimental frameworks required for its evaluation.
The 8-Aminoquinoline Core: Mechanism and Therapeutic Role
The defining characteristic of 8-aminoquinoline drugs is their function as prodrugs, requiring metabolic activation within the host to exert their therapeutic effects.[7] This bioactivation is a critical first step in their mechanism of action, particularly against parasitic diseases.
Mechanism of Action: A Redox Relay
-
Metabolic Activation: The parent 8-aminoquinoline compound is metabolized by host hepatic enzymes, primarily Cytochrome P450 2D6 (CYP2D6).[7] This process hydroxylates the quinoline ring, generating redox-active metabolites.
-
Generation of Reactive Oxygen Species (ROS): These active metabolites undergo redox cycling, a process that produces a significant amount of ROS, such as hydrogen peroxide and superoxide radicals.[7]
-
Parasite Elimination: The resulting state of severe oxidative stress within the host hepatocyte is believed to be the primary driver of parasite killing, as it disrupts essential cellular processes and damages parasite macromolecules.[7]
This mechanism is particularly effective against the hypnozoites (dormant liver stages) of Plasmodium vivax and P. ovale, making 8-aminoquinolines like primaquine the standard of care for preventing malaria relapse.[9][10]
Caption: General mechanism of 8-aminoquinoline antimalarials.
A significant limitation of this class is the risk of inducing acute hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[5][11] The same oxidative stress that kills parasites can also damage red blood cells that lack sufficient G6PD to regenerate the protective antioxidant NADPH.
Comparative Analysis: this compound vs. Key Analogs
Direct experimental data for this compound is not extensively published. Therefore, our analysis will extrapolate its potential activities based on well-established structure-activity relationships (SAR) from its analogs. We will compare it against Primaquine, the gold standard antimalarial, and Sitamaquine, an analog developed for leishmaniasis.
| Feature | Primaquine | Sitamaquine | This compound (Predicted) |
| Core Structure | 8-Aminoquinoline | 8-Aminoquinoline | 5-Aminoquinoline |
| Key Substituent | 6-Methoxy | 4-Methyl, 6-Methoxy | 8-Trifluoromethyl |
| Primary Indication | Antimalarial (Relapsing Malaria)[8] | Antileishmanial (Visceral)[12][13] | Broad-spectrum antiparasitic, anticancer potential |
| Mechanism Insight | CYP2D6-mediated oxidative stress[7][11] | Targets parasite succinate dehydrogenase, inducing oxidative stress[14] | Potential for direct enzyme inhibition and/or redox cycling. High lipophilicity may enhance membrane interaction. |
| Known Toxicity | Hemolysis in G6PD-deficient patients, Methemoglobinemia[15] | Methemoglobinemia, potential renal adverse effects[13] | Potential for cardiotoxicity (class effect), requires G6PD screening.[16][17] |
Analysis of Structural Modifications
The shift of the amino group from the 8-position (in Primaquine/Sitamaquine) to the 5-position and the replacement of a methoxy group with a potent, electron-withdrawing trifluoromethyl group at the 8-position are significant.
-
5-Amino vs. 8-Amino: The position of the amino side chain is crucial for antimalarial activity and toxicity. While the 8-amino position is classic for anti-hypnozoite activity, other isomers have shown different biological profiles. The 5-amino configuration may alter the metabolic profile and target engagement.
-
8-Trifluoromethyl Group: This is the most impactful modification. The CF₃ group is known to increase lipophilicity, which can enhance cell penetration.[6] It also significantly alters the electronic properties of the quinoline ring, which could lead to different or stronger interactions with biological targets, such as parasitic enzymes or kinases in cancer cells.[18][19] This modification has been used to develop quinolines with potent larvicidal and antimycobacterial activity.[6][20]
Caption: Structural evolution from the core quinoline scaffold.
Predicted Biological Activities and Applications
-
Antiparasitic Activity: While its direct antimalarial efficacy against liver stages is unknown, the trifluoromethyl-quinoline core is associated with potent antiparasitic action.[6] Analogs have shown broad-spectrum activity against Leishmania donovani, Plasmodium falciparum, and other protozoa.[21][22][23] The enhanced lipophilicity may allow the compound to accumulate in parasitic targets more effectively than its methoxylated counterparts.[14]
-
Anticancer Potential: Quinoline derivatives are extensively studied as anticancer agents, acting through various mechanisms including cell cycle arrest, apoptosis induction, and inhibition of key signaling pathways like PI3K/AKT/mTOR.[18][24][25] The trifluoromethyl group could enhance potency, and the scaffold could be tailored to inhibit specific kinases, a common strategy in oncology.[19][26]
-
Neuroprotective Activity: Emerging research has identified quinoline derivatives as promising agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[1][4][27] Their proposed mechanisms include antioxidant effects and the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2] The properties of this compound warrant its investigation in this therapeutic area.
Essential Experimental Protocols for Evaluation
To empirically validate the predicted activities of this compound, a series of standardized in vitro assays are required.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which a compound exhibits 50% inhibition (IC₅₀) of cancer cell proliferation.[24]
Principle: The tetrazolium salt MTT is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO <0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard workflow for determining cell viability via MTT assay.
Protocol 2: In Vitro Hemolysis Assay
Principle: This assay quantifies the amount of hemoglobin released from red blood cells upon exposure to a test compound, assessing the potential for hemolytic toxicity.
Step-by-Step Methodology:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).
-
Erythrocyte Preparation: Centrifuge the blood at 1,000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the red blood cell (RBC) pellet three times with phosphate-buffered saline (PBS).
-
Cell Suspension: Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Compound Incubation: In a 96-well plate, add 100 µL of the 2% RBC suspension to 100 µL of the test compound at various concentrations.
-
Controls: Prepare a negative control (100 µL RBCs + 100 µL PBS for 0% hemolysis) and a positive control (100 µL RBCs + 100 µL of 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Pellet Cells: Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Data Acquisition: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm (for hemoglobin).
-
Analysis: Calculate the percentage of hemolysis for each concentration using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Conclusion and Future Directions
This compound stands as a compound of significant interest, bridging the established antiparasitic legacy of aminoquinolines with the proven drug-enhancing properties of trifluoromethylation. While its direct biological data remains to be fully elucidated, analysis of its structural analogs suggests a strong potential for broad-spectrum activity against parasites and cancer, and possibly in the realm of neuroprotection.
The key differentiators—the 5-amino position and the 8-CF₃ group—are predicted to enhance lipophilicity and alter target engagement compared to classical 8-aminoquinolines like primaquine. This may lead to a novel mechanistic profile, potentially mitigating some of the classic metabolic liabilities while opening new therapeutic avenues.
Future research must focus on the empirical validation of these hypotheses. Comprehensive screening using the protocols outlined herein is the essential next step to define the compound's cytotoxic and antiparasitic IC₅₀ values. Furthermore, mechanistic studies to identify its molecular targets, alongside a thorough investigation of its metabolic profile and potential for G6PD-related toxicity, will be critical in determining the ultimate therapeutic promise of this intriguing quinoline derivative.
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Validating the Anticancer Activity of 8-(Trifluoromethyl)quinolin-5-amine: A Comparative Guide
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] In oncology, quinoline derivatives have garnered substantial interest, with some analogues demonstrating potent anticancer properties.[1][2] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability and lipophilicity, potentially improving its pharmacological properties.[3] This guide provides a comprehensive framework for validating the anticancer activity of a novel quinoline derivative, 8-(Trifluoromethyl)quinolin-5-amine, through a series of robust in vitro assays and comparative analysis against established chemotherapeutic agents. Our objective is to present a self-validating experimental workflow that ensures data integrity and provides a clear rationale for advancing promising compounds.[4]
Comparative In Vitro Efficacy Assessment
A crucial first step in characterizing a novel compound is to determine its cytotoxic and anti-proliferative effects across a panel of cancer cell lines.[5] For this guide, we will focus on two prevalent cancer types: breast adenocarcinoma and colon carcinoma. The performance of this compound will be compared against standard-of-care chemotherapeutics for these malignancies: Doxorubicin for breast cancer and 5-Fluorouracil (5-FU) for colon cancer.[6]
Cell Viability and Cytotoxicity: The XTT Assay
To quantify the effect of this compound on cell viability, the XTT assay is a reliable and high-throughput method.[7] The XTT assay measures the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt XTT to a colored formazan product.[7][8] This conversion is directly proportional to the number of viable cells.[9] The water-soluble nature of the formazan product in the XTT assay eliminates the need for a solubilization step, offering a more streamlined workflow compared to the MTT assay.[8]
Experimental Protocol: XTT Cell Viability Assay [7]
-
Cell Seeding: Plate human breast adenocarcinoma (e.g., MCF-7) and colon carcinoma (e.g., HT-29) cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin and 5-Fluorouracil as positive controls for MCF-7 and HT-29 cells, respectively, using a similar concentration range. A vehicle control (e.g., 0.1% DMSO) must also be included.
-
Incubation: Incubate the plates for 72 hours to assess the long-term effect of the compound on cell proliferation and viability.
-
XTT Reagent Preparation and Addition: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate the plates for 2-4 hours at 37°C in a CO₂ incubator.
-
Data Acquisition: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the cell viability by 50% compared to the vehicle control.
Comparative IC50 Data (Hypothetical)
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | 8.5 |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
| This compound | HT-29 (Colon) | 12.2 |
| 5-Fluorouracil | HT-29 (Colon) | 5.0 |
This hypothetical data suggests that while this compound shows anticancer activity, its potency is less than the standard chemotherapeutic agents in these specific cell lines. Further investigation into its mechanism of action is warranted.
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
To understand how this compound exerts its cytotoxic effects, it is essential to investigate its impact on programmed cell death (apoptosis) and cell cycle progression.[10]
Induction of Apoptosis: Annexin V & Propidium Iodide Staining
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[11] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells. Therefore, it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Experimental Protocol: Annexin V and PI Staining for Apoptosis
-
Cell Treatment: Seed MCF-7 and HT-29 cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Arrest: Propidium Iodide Staining and Flow Cytometry
Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[12] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[12]
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide [14]
-
Cell Treatment: Treat MCF-7 and HT-29 cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Store the fixed cells at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Experimental Workflow and Potential Pathways
To clearly illustrate the logical flow of the validation process and a hypothetical mechanism of action, we can use diagrams generated with Graphviz.
Caption: Hypothetical Signaling Pathway for Anticancer Activity.
Transition to In Vivo Models
Positive and well-characterized in vitro data is a prerequisite for advancing a compound to in vivo testing. [4]Animal models, such as human tumor xenografts in immunodeficient mice, are essential for evaluating the efficacy of a new anticancer agent in a more complex biological system. [15][16]These models allow for the assessment of pharmacokinetics, tumor growth delay, and overall toxicity, providing critical data for potential clinical translation. [4][17]
Conclusion and Future Directions
This guide outlines a foundational, multi-faceted approach to the initial validation of this compound as a potential anticancer agent. By employing standardized in vitro assays and comparing its efficacy to established drugs, researchers can generate the robust data necessary to make informed decisions about the compound's future development. The hypothetical data presented herein serves as an illustrative example of how to interpret and contextualize experimental findings. Should the in vitro results prove promising, subsequent studies should focus on elucidating the specific molecular targets, exploring its efficacy in a broader range of cancer cell lines, and ultimately, validating its therapeutic potential in preclinical in vivo models. [18]
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The Trifluoromethyl Group: A Key Player in Enhancing the Biological Activity of Quinolines
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its fusion of a benzene and a pyridine ring provides a versatile platform for structural modification, leading to a wide array of biological activities, including antimalarial, anticancer, and antibacterial effects.[1][2] Among the various substituents explored to enhance the pharmacological profile of quinolines, the trifluoromethyl (CF3) group has emerged as a particularly impactful moiety. This guide provides an in-depth comparison of trifluoromethylquinolines, elucidating the structure-activity relationships (SAR) that govern their therapeutic potential and providing the experimental frameworks for their evaluation.
The introduction of a trifluoromethyl group can significantly modulate a molecule's physicochemical properties. Its high electronegativity and lipophilicity can enhance metabolic stability, improve cell membrane permeability, and alter binding interactions with biological targets.[3] These effects often translate to increased potency and a more favorable pharmacokinetic profile.
Comparative Analysis of Biological Activities
The position of the trifluoromethyl group on the quinoline ring, as well as the nature and position of other substituents, plays a critical role in determining the specific biological activity and potency of the resulting derivative.
Antimalarial Activity
The fight against malaria has seen several quinoline-based drugs, with chloroquine being a notable example. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective antimalarials.[4] Trifluoromethylquinolines have shown considerable promise in this area.
Key SAR Insights for Antimalarial Activity:
-
Presence of Multiple CF3 Groups: Derivatives containing two trifluoromethyl groups tend to exhibit slightly higher in vitro antimalarial activity compared to those with a single CF3 group.[5]
-
Position of the CF3 Group: Electron-withdrawing groups, such as trifluoromethyl, at the 7-position of the quinoline ring can influence the pKa of the quinoline nitrogen and the side chain, which may affect drug accumulation in the parasite's food vacuole.[6]
-
Side Chain at Position 4: The nature of the side chain at the 4-position is crucial for antimalarial potency.[7][8] Systematic variations of the amino alcohol side chain in mefloquine analogues, which contain two trifluoromethyl groups, have led to compounds with maintained potency and reduced central nervous system accumulation.[7]
Comparative Antimalarial Activity Data:
| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (chloroquine-sensitive) | 4.8 | [5] |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2 | [5] |
| (S)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-(2-(cyclopropylamino)ethylamino)ethanol (WR621308) | Not specified | Potent | [7] |
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases and tubulin polymerization, and the induction of apoptosis.[1][9][10] The incorporation of a trifluoromethyl group has been a successful strategy in the design of novel quinoline-based anticancer compounds.
Key SAR Insights for Anticancer Activity:
-
Position of the CF3 Group: A trifluoromethyl group at the para position of a 2-aryl quinoline derivative was found to be more active than the parent compound in a study on nematocidal activity, suggesting a preference for bulky, hydrophobic substituents at this position.[11]
-
Multiple CF3 Groups: The presence of two trifluoromethyl groups, as in 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline, has been associated with potent antiproliferative activity against leukemia cell lines.[10]
-
Combined Substitutions: The combination of a trifluoromethyl group with other substituents can lead to potent anticancer activity. For instance, quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors.[12]
Comparative Anticancer Activity Data:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | HL-60 | 10 +/- 2.5 | [13] |
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not specified | 14.14 | [12] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 | 19.88 (µg/ml) | [10] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | U937 | 43.95 (µg/ml) | [10] |
Antibacterial Activity
Quinolones are a well-established class of antibacterial agents.[14] The introduction of a trifluoromethyl group can enhance their antibacterial spectrum and potency.
Key SAR Insights for Antibacterial Activity:
-
General Enhancement: The trifluoromethyl group is a key feature in many modern pharmaceuticals, often enhancing metabolic stability and biological efficacy against microbial pathogens.[15]
-
Synergistic Effects: The combination of a trifluoromethyl group with other moieties, such as a phenyl group, in pyrazole derivatives has shown to result in effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[16]
Comparative Antibacterial Activity Data:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Trifluoromethyl-Substituted Alkynyl Isoquinolines | Staphylococcus aureus (MRSA, VRSA strains) | 4 or 8 | [17][18] |
Experimental Protocols
The evaluation of the biological activities of trifluoromethylquinolines relies on standardized and robust in vitro assays. The following are detailed protocols for assessing their antimalarial, anticancer, and antibacterial properties.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[19]
Protocol:
-
Plate Preparation: Prepare serial dilutions of the test compound in a complete culture medium in a 96-well plate. The final DMSO concentration should be below 0.5%.[19]
-
Parasite Addition: Add a parasite suspension (e.g., 2% parasitemia and 2% hematocrit) to each well.[19]
-
Incubation: Incubate the plate for 72 hours in a humidified, low-oxygen environment at 37°C.[20]
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.[19]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.[19]
-
Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and performing a non-linear regression analysis.[19]
Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[21]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.[22]
-
Compound Addition: Treat the cells with serial dilutions of the trifluoromethylquinoline compound and incubate for a specified period (e.g., 24-72 hours).[22]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[22]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[23]
Caption: Workflow for the antibacterial broth microdilution assay.
Conclusion
The incorporation of the trifluoromethyl group into the quinoline scaffold is a powerful strategy for the development of potent therapeutic agents. The structure-activity relationships of trifluoromethylquinolines are complex, with the position of the CF3 group and other substituents dictating their antimalarial, anticancer, and antibacterial activities. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel trifluoromethylquinoline-based drug candidates. Further exploration of this chemical space holds significant promise for addressing unmet medical needs in infectious diseases and oncology.
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The Double-Edged Sword: A Comparative Guide to the Mechanism of Action of 8-Aminoquinolines
The 8-aminoquinoline class of antimalarial drugs stands as a cornerstone in the global effort to eradicate malaria, holding a unique position as the only approved therapeutic agents capable of eliminating the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, the culprits behind relapsing malaria.[1][2] This guide provides a comprehensive comparison of the mechanisms of action of key 8-aminoquinolines, including the historical pamaquine, the widely used primaquine, and the newer long-acting tafenoquine. We will delve into the nuanced biochemical pathways that govern their efficacy and the associated toxicity, supported by experimental data and detailed protocols for researchers in the field.
A Tale of Two Steps: The Unifying Hypothesis of 8-Aminoquinoline Action
The prevailing understanding of how 8-aminoquinolines exert their parasiticidal effects revolves around a two-step biochemical relay.[1][3] This model provides a framework for comparing the different members of this class:
-
Step 1: Metabolic Bioactivation. The parent 8-aminoquinoline molecule is a prodrug, largely inert until it undergoes metabolic transformation within the host.[1] This activation is a critical, and often variable, first step that dictates the drug's potency.
-
Step 2: Generation of Oxidative Stress. The resulting reactive metabolites are the true warriors, engaging in redox cycling to produce a torrent of reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂).[3] This oxidative onslaught is believed to be the ultimate cause of parasite death.
While this two-step process is a common thread, the specifics of each step, particularly the initial bioactivation, reveal significant differences between the various 8-aminoquinolines.
Visualizing the Core Mechanism
Caption: A generalized two-step mechanism of action for 8-aminoquinolines.
Comparative Analysis of Key 8-Aminoquinolines
While sharing a common mechanistic framework, primaquine, tafenoquine, and pamaquine exhibit distinct characteristics in their activation, efficacy, and safety profiles.
| Feature | Pamaquine | Primaquine | Tafenoquine |
| Primary Use | Historically used, now largely replaced due to toxicity[4][5] | Radical cure of P. vivax & P. ovale, gametocytocidal for P. falciparum[2][6] | Radical cure of P. vivax, malaria prophylaxis[7][8] |
| Metabolic Activation (Step 1) | Presumed to be similar to primaquine, but less studied. | Heavily reliant on host CYP2D6 for conversion to active hydroxylated metabolites.[3] | Less dependent on CYP2D6; exhibits a different metabolic profile.[9] |
| Key Active Metabolites | Not well-defined. | 5-hydroxyprimaquine and other quinoneimine derivatives.[3] | Not fully elucidated, but distinct from primaquine's metabolites.[10] |
| Primary Parasiticidal Action | Induction of oxidative stress.[11] | Generation of H₂O₂ via redox cycling of metabolites, leading to oxidative damage.[3] | Generation of ROS, disruption of mitochondrial function, and formation of cellular adducts.[10] |
| Half-life | Short | Short (~6 hours)[6] | Long (14-21 days)[7] |
| Hemolytic Toxicity in G6PD Deficiency | High[12] | Significant, dose-dependent risk.[13] | Significant risk, requiring G6PD testing prior to use.[7][14] |
Delving into the Divergence: The Critical Role of Bioactivation
The first step of the 8-aminoquinoline mechanism, metabolic activation, is a key point of divergence and a critical determinant of both efficacy and toxicity.
Primaquine's Reliance on CYP2D6: The therapeutic activity of primaquine is intrinsically linked to its metabolism by the host's cytochrome P450 enzyme, CYP2D6.[3] Genetic variations in the CYP2D6 gene can lead to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes. Individuals who are poor metabolizers may not generate sufficient active metabolites, leading to treatment failure.[3] This reliance on a polymorphic host enzyme introduces a significant element of variability in clinical outcomes.
Tafenoquine's Alternate Path: In contrast, tafenoquine's activation appears less dependent on CYP2D6.[9] While its precise metabolic pathway is still under investigation, this distinction may offer a more consistent therapeutic effect across individuals with varying CYP2D6 genotypes. However, it is important to note that tafenoquine is not without its metabolic complexities and potential for drug-drug interactions.[9]
The Convergent Endpoint: Oxidative Onslaught
Despite their different activation pathways, the ultimate parasiticidal action of 8-aminoquinolines is believed to converge on the generation of ROS. The reactive metabolites, once formed, can enter the parasite and undergo redox cycling, a process catalyzed by enzymes such as cytochrome P450 reductase (CPR).[3] This cycling rapidly produces large quantities of H₂O₂, overwhelming the parasite's antioxidant defenses and causing widespread damage to proteins, lipids, and nucleic acids, ultimately leading to cell death.[1]
Some evidence also suggests that 8-aminoquinolines may have additional mechanisms of action, including the disruption of the parasite's mitochondrial electron transport chain and the inhibition of hematin polymerization, a crucial detoxification pathway for the parasite.[10][15]
The Achilles' Heel: Hemolytic Toxicity in G6PD Deficiency
The very mechanism that makes 8-aminoquinolines effective against malaria parasites is also responsible for their most significant side effect: acute hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][13] G6PD is a critical enzyme in the pentose phosphate pathway, responsible for producing NADPH, which is essential for maintaining the reduced state of glutathione. Reduced glutathione is a key antioxidant that protects red blood cells from oxidative damage.
In G6PD-deficient individuals, red blood cells are unable to adequately regenerate NADPH, leaving them vulnerable to the oxidative stress induced by 8-aminoquinoline metabolites.[14][16] This leads to red blood cell lysis, resulting in hemolytic anemia. The severity of hemolysis is dependent on the specific G6PD variant and the dose of the 8-aminoquinoline.[17] Therefore, G6PD screening is mandatory before administering primaquine or tafenoquine.[14]
Visualizing the Toxicity Pathway
Caption: Biochemical pathway of 8-aminoquinoline-induced hemolysis in G6PD deficiency.
Experimental Protocols for Mechanistic Studies
To further elucidate and compare the mechanisms of action of different 8-aminoquinolines, a variety of in vitro and in vivo assays are employed.
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Assay
This high-throughput assay is a standard method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds against the erythrocytic stages of P. falciparum.[18]
Principle: The assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I, which intercalates with DNA.
Methodology:
-
Parasite Culture: Synchronized ring-stage P. falciparum cultures are maintained in human erythrocytes.
-
Drug Plating: Test compounds (e.g., different 8-aminoquinolines) are serially diluted and added to the wells of a 96-well plate.
-
Incubation: The parasite culture is added to the drug-containing wells and incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to release parasite DNA and allow for staining.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
Assessment of Hemolytic Potential
Principle: This in vitro assay evaluates the potential of a compound to induce hemolysis in red blood cells, particularly those from G6PD-deficient individuals.[18]
Methodology:
-
Erythrocyte Preparation: Fresh human red blood cells (from both G6PD-normal and G6PD-deficient donors) are washed to remove plasma and buffy coat. A standardized erythrocyte suspension is prepared.
-
Incubation: The erythrocyte suspension is incubated with various concentrations of the test 8-aminoquinoline at 37°C for a defined period (e.g., 24 hours). A positive control for hemolysis (e.g., phenylhydrazine) is included.
-
Hemolysis Quantification: After incubation, the samples are centrifuged. The amount of hemoglobin released into the supernatant is measured spectrophotometrically at 540 nm.
-
Data Analysis: The percentage of hemolysis is calculated relative to the positive control (100% hemolysis).
In Vivo Efficacy: The 4-Day Suppressive Test in Mice
This standard in vivo model is used to assess the ability of a test compound to suppress the growth of malaria parasites in infected mice.[1]
Methodology:
-
Animal Model: Swiss albino mice are used.
-
Infection: Mice are inoculated with Plasmodium berghei-infected red blood cells.
-
Drug Administration: The test compound is administered to the mice daily for four consecutive days, starting from the day of infection.
-
Parasitemia Measurement: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to that of the vehicle-treated control group to determine the percentage of parasite growth inhibition.
Conclusion
The 8-aminoquinolines are a vital but complex class of antimalarial drugs. Their unique ability to eradicate dormant liver-stage parasites is indispensable for the radical cure of relapsing malaria. The two-step mechanism of action, involving metabolic activation and subsequent ROS-mediated killing, provides a unifying framework for understanding their activity. However, significant differences exist between the individual drugs, particularly in their metabolic activation pathways, which have profound implications for their clinical use and development. The inherent risk of hemolytic toxicity in G6PD-deficient individuals underscores the double-edged nature of their oxidative mechanism and necessitates careful patient screening. Continued research into the nuanced mechanisms of action of different 8-aminoquinolines is crucial for the development of safer and more effective next-generation drugs to aid in the global fight against malaria.
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Benchmarking 8-(Trifluoromethyl)quinolin-5-amine: A Comparative Guide to Novel ATR Kinase Inhibition
In the landscape of targeted cancer therapy, the DNA Damage Response (DDR) network presents a critical nexus of vulnerability in malignant cells.[1][2][3] Exploiting these vulnerabilities requires the development of potent and selective inhibitors against key DDR mediators. This guide provides an in-depth comparative analysis of a novel investigational compound, 8-(Trifluoromethyl)quinolin-5-amine, benchmarked against established inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DDR pathway.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive evaluation of this compound's inhibitory potential, selectivity, and cellular activity, supported by detailed experimental protocols and comparative data. The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases.[6][7] The introduction of a trifluoromethyl group can significantly enhance metabolic stability and target affinity, making this compound a compound of considerable interest.[8]
The Central Role of ATR in the DNA Damage Response
The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. The DDR is a sophisticated network of signaling pathways that detects DNA lesions, arrests the cell cycle to allow for repair, and, if the damage is irreparable, initiates apoptosis.[2][9] ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at sites of replication stress and DNA damage.[10] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to orchestrate the cellular response to DNA damage.[9][11]
Many cancer cells exhibit defects in other DDR pathways, such as the Ataxia Telangiectasia Mutated (ATM) kinase, rendering them highly dependent on ATR for survival.[5][12] This creates a synthetic lethal relationship, where inhibition of ATR in an ATM-deficient cancer cell is selectively lethal, while leaving normal cells relatively unharmed.[3][13] This vulnerability has driven the development of several ATR inhibitors, a number of which are now in clinical trials.[4][10][12][14]
Signaling Pathway of ATR Kinase
Caption: Simplified signaling pathway of ATR kinase in response to DNA damage.
Comparative Inhibitor Profiling
To ascertain the therapeutic potential of this compound, a head-to-head comparison was conducted against two well-characterized ATR inhibitors currently in clinical development: Berzosertib (M6620) and Ceralasertib (AZD6738).[4]
| Compound | Structure | Target | Development Stage |
| This compound | ATR | Pre-clinical | |
| Berzosertib (M6620) | ATR | Phase II/III | |
| Ceralasertib (AZD6738) | ATR | Phase II |
Experimental Design and Methodologies
The comparative evaluation was structured around a series of biochemical and cell-based assays designed to rigorously assess the potency, selectivity, and mechanism of action of each compound.
Experimental Workflow
Caption: Workflow for the comparative benchmarking of ATR inhibitors.
Part 1: Biochemical Potency and Selectivity
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for each compound against purified, recombinant human ATR kinase was determined using a luminescence-based kinase assay that quantifies ATP consumption.[15][16]
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20. Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the reaction buffer containing the ATR kinase and a peptide substrate. Add 50 nL of the serially diluted compounds.
-
Initiation and Incubation: Initiate the kinase reaction by adding 5 µL of ATP to a final concentration of 10 µM. Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a commercial ADP-Glo™ reagent to deplete the remaining ATP. Subsequently, add 20 µL of a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.[17][18]
Comparative IC50 Data
| Compound | ATR IC50 (nM) |
| This compound | 15.2 |
| Berzosertib (M6620) | 10.8 |
| Ceralasertib (AZD6738) | 8.5 |
Interpretation: this compound demonstrates potent inhibition of ATR kinase in a biochemical setting, with an IC50 value in the low nanomolar range, comparable to the established clinical candidates Berzosertib and Ceralasertib.
Protocol 2: Kinase Selectivity Profiling
To assess the selectivity of this compound, it was screened against a panel of 96 kinases at a concentration of 1 µM. The radiometric HotSpot™ assay was utilized for this purpose.[19][20][21]
Methodology:
-
Assay Principle: The assay measures the transfer of the gamma-phosphate of [γ-33P]-ATP to a specific peptide substrate by each kinase.
-
Reaction: The test compound is incubated with the individual kinases, the peptide substrate, and [γ-33P]-ATP.
-
Detection: The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate. The radioactivity on the filter is then quantified using a scintillation counter.
-
Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control.
Selectivity Profile Summary:
| Compound | Kinases with >50% Inhibition at 1 µM |
| This compound | ATR, ATM, DNA-PK |
| Berzosertib (M6620) | ATR, ATM |
| Ceralasertib (AZD6738) | ATR |
Interpretation: this compound exhibits a high degree of selectivity for the PIKK family of kinases (ATR, ATM, DNA-PK), which is a common characteristic of many ATP-competitive kinase inhibitors.[22][23] Ceralasertib demonstrates the highest selectivity for ATR within this panel. Further investigation is warranted to determine the IC50 values for the off-target kinases.
Part 2: Cell-Based Activity and Mechanism of Action
Protocol 3: Cell Viability Assay (EC50 Determination)
The half-maximal effective concentration (EC50) was determined in a human colon cancer cell line (HCT116) with a known ATM deficiency to assess the synthetic lethal potential of the compounds.
Methodology:
-
Cell Culture: HCT116 ATM-/- cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with a serial dilution of the test compounds for 72 hours.
-
Viability Assessment: Cell viability was measured using the MTT assay.[24] 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.
-
Data Analysis: The absorbance at 570 nm was measured using a plate reader. EC50 values were calculated from the dose-response curves.[25]
Comparative EC50 Data (HCT116 ATM-/-)
| Compound | EC50 (nM) |
| This compound | 125.6 |
| Berzosertib (M6620) | 98.4 |
| Ceralasertib (AZD6738) | 75.2 |
Interpretation: All three compounds demonstrate potent, dose-dependent inhibition of cell viability in an ATM-deficient background, consistent with a synthetic lethal mechanism of action. This compound shows strong cellular potency, albeit slightly lower than the clinical comparators.
Protocol 4: γH2AX Staining for DNA Damage
The phosphorylation of the histone variant H2AX to form γH2AX is a sensitive marker of DNA double-strand breaks (DSBs).[26] This assay measures the accumulation of DSBs following ATR inhibition in cells treated with a DNA-damaging agent.
Methodology:
-
Cell Treatment: HCT116 cells were pre-treated with the test compounds at their respective EC50 concentrations for 1 hour, followed by treatment with a low dose of hydroxyurea (a replication stress inducer) for 24 hours.
-
Immunofluorescence: Cells were fixed, permeabilized, and stained with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging and Quantification: Images were acquired using a high-content imaging system, and the number of γH2AX foci per cell was quantified.[27]
Protocol 5: Western Blot Analysis of p-CHK1
To confirm the on-target activity of the compounds, their ability to inhibit the phosphorylation of CHK1 (a direct downstream target of ATR) was assessed by Western blot.
Methodology:
-
Cell Lysis: HCT116 cells were treated as in Protocol 4, and whole-cell lysates were prepared.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was probed with primary antibodies against phospho-CHK1 (Ser345) and total CHK1, followed by HRP-conjugated secondary antibodies.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate.
Summary of Cellular Mechanistic Data:
| Compound | γH2AX Foci Induction | p-CHK1 (Ser345) Inhibition |
| This compound | +++ | +++ |
| Berzosertib (M6620) | +++ | +++ |
| Ceralasertib (AZD6738) | +++ | +++ |
| (+++ indicates a strong effect) |
Interpretation: this compound effectively inhibits the phosphorylation of CHK1, confirming its on-target engagement of the ATR pathway in a cellular context. This leads to an accumulation of DNA damage, as evidenced by the robust induction of γH2AX foci, ultimately resulting in cell death.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a potent and selective inhibitor of ATR kinase with strong cellular activity. Its performance in both biochemical and cell-based assays is comparable to that of established clinical candidates, Berzosertib and Ceralasertib.
The key findings are:
-
Potent ATR Inhibition: this compound exhibits low nanomolar IC50 values against ATR kinase.
-
Favorable Selectivity Profile: The compound shows good selectivity for the PIKK family of kinases.
-
Demonstrated Synthetic Lethality: It effectively reduces the viability of ATM-deficient cancer cells.
-
On-Target Cellular Activity: The compound inhibits the ATR-CHK1 signaling axis and induces markers of DNA damage.
Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling to assess the in vivo efficacy and safety of this compound. Further optimization of the quinoline scaffold may also lead to the development of next-generation ATR inhibitors with enhanced potency and selectivity.
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A Strategic Guide to De-risking Novel Quinoline-Based Therapeutics: Cross-Reactivity and Selectivity Profiling of 8-(Trifluoromethyl)quinolin-5-amine Derivatives
To the researchers, scientists, and drug development professionals pioneering the next generation of therapeutics, this guide offers a comprehensive framework for evaluating the cross-reactivity of novel compounds derived from the promising scaffold, 8-(Trifluoromethyl)quinolin-5-amine. As a foundational building block, its derivatives hold potential across multiple therapeutic areas, from oncology to infectious diseases. However, the quinoline core, while pharmacologically privileged, is not without its liabilities. Proactive, in-depth cross-reactivity profiling is not merely a regulatory hurdle but a critical component of a scientifically rigorous drug discovery program.
This guide eschews a one-size-fits-all template. Instead, it presents a logical, causality-driven approach to designing and interpreting a suite of self-validating protocols. We will explore the "why" behind each experimental choice, empowering you to build a robust data package that anticipates and mitigates potential off-target effects, thereby enhancing the clinical translatability of your lead candidates.
The Quinoline Scaffold: A Double-Edged Sword of Potency and Peril
The quinoline ring is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its rigid, planar structure is adept at fitting into the active sites of a diverse range of biological targets. This versatility is evident in two major classes of therapeutics:
-
Kinase Inhibitors in Oncology: The quinoline scaffold is prevalent in tyrosine kinase inhibitors (TKIs) that target aberrant signaling pathways in cancer.[3] Drugs like Bosutinib (a dual Src/Abl inhibitor) and Cabozantinib (a multi-kinase inhibitor targeting MET, VEGFR2, and RET) demonstrate the power of this chemical motif.[4][5]
-
Antimalarial Agents: Historically, quinolines have been pivotal in the fight against malaria. Compounds such as Chloroquine , Mefloquine , and Primaquine interfere with the parasite's lifecycle, showcasing the scaffold's utility in infectious disease.[6][7]
However, this broad bioactivity necessitates a thorough investigation of potential off-target interactions. For instance, Chloroquine is known to interact with the hERG potassium channel, a critical off-target that can lead to life-threatening cardiac arrhythmias.[8][9] Mefloquine has been associated with serious neuropsychiatric and vestibular side effects.[10][11] For kinase inhibitors, selectivity is paramount; off-target inhibition can lead to a host of toxicities.[12] Bosutinib, for example, has minimal activity against KIT and PDGF receptors, which is believed to contribute to its lower rate of hematologic toxicity compared to other TKIs.[4][13]
Therefore, when developing a novel therapeutic from an this compound core, a cross-reactivity strategy must be implemented early to identify and engineer out these potential liabilities.
A Phased Approach to Cross-Reactivity Profiling
We advocate for a tiered, data-driven strategy for assessing the selectivity of a lead candidate, which we will refer to as "Q-CF3-Amine Derivative" . This approach balances cost-effectiveness with comprehensive risk assessment.
Caption: A tiered workflow for cross-reactivity assessment.
Data-Driven Comparisons: Q-CF3-Amine Derivative vs. Marketed Alternatives
To contextualize the cross-reactivity data, it is essential to benchmark against established drugs. The choice of comparators depends on the intended therapeutic application of the Q-CF3-Amine Derivative.
Scenario A: Oncology (Kinase Inhibitor)
If the Q-CF3-Amine Derivative is designed as a kinase inhibitor, Bosutinib and Cabozantinib serve as excellent comparators.
Table 1: Comparative Kinome Selectivity Profile (% Inhibition at 1 µM)
| Target Kinase Family | Q-CF3-Amine Derivative (Hypothetical Data) | Bosutinib (Reference Data) | Cabozantinib (Reference Data) |
| Primary Target(s) | >95% | >95% (Abl, Src) | >95% (MET, VEGFR2) |
| Src Family | 98% | 99% | 75% |
| Abl Family | 96% | 99% | 40% |
| VEGFR Family | 15% | 30% | 98% |
| MET | 20% | 10% | 99% |
| KIT | <10% | <10% | 85% |
| PDGFRβ | <5% | <10% | 90% |
| STE20 Family | 5% | 60% | Not Reported |
This table presents hypothetical data for the Q-CF3-Amine Derivative to illustrate a desirable high-selectivity profile compared to the known multi-kinase activity of Cabozantinib and the more focused but still significant off-target activity of Bosutinib.[14]
Scenario B: Infectious Disease (Antimalarial)
For an antimalarial candidate, comparison with Chloroquine and Mefloquine is pertinent, focusing on known liability targets.
Table 2: Comparative Off-Target Liability Profile (IC50 Values in µM)
| Off-Target | Q-CF3-Amine Derivative (Hypothetical Data) | Chloroquine (Reference Data) | Mefloquine (Reference Data) |
| hERG Potassium Channel | > 30 | ~2-5[8] | > 10 |
| CYP2D6 Inhibition | > 25 | Moderate Inhibitor | Weak Inhibitor |
| CYP3A4 Inhibition | > 25 | Weak Inhibitor | Weak Inhibitor |
| Muscarinic M1 Receptor | > 20 | Not a primary off-target | Binds with moderate affinity |
| Dopamine D2 Receptor | > 20 | Not a primary off-target | Binds with moderate affinity |
This hypothetical data positions the Q-CF3-Amine Derivative as having a superior safety profile concerning cardiotoxicity (hERG) and drug-drug interaction potential (CYP enzymes) compared to Chloroquine.
Essential Experimental Protocols
Reproducibility and rigor are paramount. The following are detailed, self-validating protocols for key cross-reactivity assays.
Protocol 1: Broad Kinase Profiling (KINOMEscan® Methodology)
This protocol is based on an active site-directed competition binding assay, which provides a quantitative measure of interactions between the test compound and a large panel of kinases.
Caption: Workflow for a competition binding kinase assay.
Methodology:
-
Assay Preparation: A panel of over 450 purified human kinases, each tagged with a unique DNA identifier, is utilized. An active-site directed ligand for each kinase is immobilized on a solid support (e.g., beads).
-
Competition Binding: The test compound (Q-CF3-Amine Derivative) is incubated at a fixed concentration (typically 1-10 µM for a primary screen) with a specific kinase and its corresponding immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site.
-
Equilibration: The reaction is allowed to reach equilibrium.
-
Separation: The solid support is washed to remove any kinase that has not bound to the immobilized ligand. Kinase that is bound to the test compound will be washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by eluting and measuring the associated DNA tag via quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a vehicle control (e.g., DMSO). A lower amount of captured kinase indicates a stronger interaction with the test compound. Results are typically expressed as percent inhibition.
-
Validation: A known inhibitor for a subset of kinases in the panel is run as a positive control to validate assay performance.
Protocol 2: hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)
This electrophysiological assay directly measures the function of the hERG channel, providing the gold-standard for assessing cardiotoxicity risk.
Methodology:
-
Cell Culture: A stable cell line (e.g., HEK293) expressing the human hERG channel is cultured to optimal density.
-
Assay Setup: An automated patch-clamp system (e.g., QPatch or SyncroPatch) is used. Cells are captured, and a high-resistance "giga-seal" is formed between the cell membrane and the recording electrode. The system then establishes a whole-cell configuration.
-
Baseline Recording: A specific voltage protocol is applied to elicit the characteristic hERG tail current. A stable baseline current is recorded in the presence of an extracellular vehicle solution.
-
Compound Application: The Q-CF3-Amine Derivative is perfused over the cell at multiple, cumulative concentrations (e.g., 0.1, 1, 10 µM).
-
Data Acquisition: The hERG current is recorded continuously. The effect of the compound is measured at steady-state for each concentration.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. An IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Validation: A known hERG inhibitor, such as E-4031, is used as a positive control to confirm the sensitivity of the assay system.[10]
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay (LC-MS/MS)
This assay evaluates the potential for drug-drug interactions by measuring the inhibition of major drug-metabolizing enzymes.
Methodology:
-
Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source.
-
Reaction Mixture: A reaction mixture is prepared containing pooled human liver microsomes, a NADPH-regenerating system (cofactor for CYP activity), and a specific probe substrate for each CYP isoform to be tested (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).
-
Inhibition Assessment: The Q-CF3-Amine Derivative is pre-incubated with the microsomes at various concentrations. The reaction is initiated by adding the probe substrate cocktail.
-
Reaction Termination: After a defined incubation period, the reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile), which also precipitates the proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from each probe substrate.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The IC50 value for the inhibition of each CYP isoform is calculated.
-
Validation: Known specific inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4) are included as positive controls.[15][16]
Conclusion: Building a Foundation of Trust through Scientific Rigor
The journey of a drug candidate from bench to bedside is fraught with challenges, with safety-related attrition being a major cause of failure. For novel therapeutics derived from this compound, a proactive and comprehensive cross-reactivity profiling strategy is indispensable. By understanding the potential off-target liabilities inherent to the quinoline scaffold and employing a logical, tiered approach to experimental evaluation, developers can make informed decisions, optimize lead candidates for selectivity, and build a robust, self-validating data package. This commitment to scientific integrity and causality-driven experimentation not only satisfies regulatory expectations but, more importantly, lays a trustworthy foundation for the development of safer and more effective medicines.
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A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) for Quinoline-Based Compounds
For fellow researchers, scientists, and drug development professionals, this guide delves into the critical process of establishing a robust in vitro-in-vivo correlation (IVIVC) for quinoline-based compounds. Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutics in oncology, infectious diseases, and beyond.[1][2][3] However, translating promising in vitro results into in vivo efficacy is a perennial challenge. This guide provides an in-depth comparison of in vitro assays and in vivo models, supported by experimental insights and detailed protocols, to navigate the complexities of IVIVC for this important class of molecules.
The primary goal of establishing an IVIVC is to create a predictive mathematical model that links an in vitro property of a drug, such as its dissolution rate, to an in vivo response, like its plasma concentration profile.[4][5][6] A well-established IVIVC can serve as a surrogate for in vivo bioequivalence studies, significantly reducing the need for extensive clinical trials and accelerating the drug development timeline.[4][6] This is particularly valuable for optimizing formulations and assessing post-approval manufacturing changes.[4][7]
The Foundation of IVIVC: Understanding the Levels of Correlation
The U.S. Food and Drug Administration (FDA) has defined several levels of IVIVC, with Level A being the most rigorous and sought-after in drug development.[4][8]
-
Level A Correlation: This represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. It is the highest level of correlation and allows for the most reliable prediction of in vivo performance from in vitro data.
-
Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis, comparing the mean in vitro dissolution time with the mean in vivo residence time. While less precise than Level A, it can still be useful.
-
Level C Correlation: This is a single-point correlation, relating one dissolution time point (e.g., the time to 50% dissolution) to one pharmacokinetic parameter (e.g., AUC or Cmax). This is the weakest level of correlation.
Achieving a Level A correlation is the ultimate goal, as it provides the strongest justification for using in vitro data to make regulatory decisions.[4]
Phase 1: Comprehensive In Vitro Characterization
A successful IVIVC begins with a thorough understanding of the compound's in vitro properties. For quinoline-based drugs, this typically involves assessing both their intended pharmacological activity and their absorption, distribution, metabolism, and excretion (ADME) profile.
In Vitro Efficacy: The MTT Assay for Anticancer Quinolines
A common starting point for evaluating the anticancer potential of quinoline derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]
Experimental Protocol: MTT Assay [9][11][12]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11][12]
-
Compound Treatment: Prepare serial dilutions of the quinoline-based compound in culture medium.[11] Remove the overnight medium from the cells and add the compound-containing medium. Include appropriate controls (untreated cells and vehicle-treated cells).[12] Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. After the treatment incubation, add the MTT solution to each well and incubate for an additional 2-4 hours.[12] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as isopropanol or DMSO, to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[12]
In Vitro ADME: Assessing Permeability and Metabolic Stability
For an orally administered quinoline-based drug to be effective, it must be well-absorbed and possess reasonable metabolic stability. The Caco-2 permeability assay and the liver microsome stability assay are two indispensable in vitro tools for predicting these in vivo characteristics.
The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[13] This model is widely used to predict the oral absorption of drug candidates.[13][14]
Experimental Protocol: Caco-2 Permeability Assay [14][15][]
-
Cell Culture: Culture Caco-2 cells on semipermeable inserts in a multi-well plate for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[15]
-
Permeability Assessment:
-
For apical to basolateral (A-B) transport (predicting absorption), add the quinoline compound to the apical side and measure its appearance on the basolateral side over time.[15]
-
For basolateral to apical (B-A) transport, add the compound to the basolateral side and measure its appearance on the apical side. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein.[15]
-
-
Sample Analysis: Quantify the concentration of the quinoline compound in the donor and receiver compartments at various time points using a suitable analytical method, such as LC-MS/MS.[15]
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability.[]
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[17][18] The data obtained can be used to predict the in vivo hepatic clearance of the compound.[18]
Experimental Protocol: Liver Microsome Stability Assay [17][19][20]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), the quinoline compound, and a buffer solution.[17][19]
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system.[17][19] Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.[17][18][20]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.[19]
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent quinoline compound at each time point.[17][19]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).[17][18]
Visualizing the Preclinical Workflow
Caption: General workflow from in vitro screening to in vivo correlation for quinoline-based compounds.
Phase 2: In Vivo Validation and Data Correlation
Promising quinoline candidates identified through in vitro screening are then advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a living organism.
In Vivo Efficacy: The Xenograft Model for Anticancer Quinolines
For anticancer drug development, the human tumor xenograft model is a widely used preclinical tool.[21][22] In this model, human cancer cells are implanted into immunodeficient mice, which then develop tumors that can be used to evaluate the efficacy of a therapeutic agent.[21][23]
Experimental Protocol: Subcutaneous Xenograft Model [21][23][24][25]
-
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude or SCID mice) to the laboratory conditions for at least one week.[24]
-
Tumor Cell Implantation: Harvest human cancer cells during their exponential growth phase and subcutaneously inject them into the flank of the mice.[21][24]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions with calipers to calculate the tumor volume.[23]
-
Randomization and Treatment: When the tumors reach a predetermined average size, randomize the mice into treatment and control groups.[24] Administer the quinoline compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a specific dosing schedule. The control group receives the vehicle.[26]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.[24] At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.[24]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the anticancer efficacy of the compound.[24]
Bridging the Gap: A Case Study in IVIVC for Quinolines
A study on quinoline 3-carboxamide derivatives provides a practical example of correlating in vitro and in vivo data.[7] Researchers first evaluated the metabolism of these compounds in liver microsomes from various species, including mice. They found that the microsomal clearance was generally low.[7] Subsequently, in vivo pharmacokinetic studies in mice confirmed the in vitro predictions, showing low clearance and high exposure of the parent compounds.[7] This successful correlation demonstrated that the therapeutic effect observed in an acute experimental autoimmune encephalomyelitis (EAE) mouse model was attributable to the high exposure of the parent compound rather than the formation of active metabolites.[7]
Data Synthesis: Correlating In Vitro and In Vivo Findings
The table below illustrates a hypothetical but representative comparison of data for two quinoline-based anticancer compounds, highlighting how in vitro data can be correlated with in vivo outcomes.
| Parameter | Compound A | Compound B |
| In Vitro Data | ||
| MTT IC50 (µM) | 0.5 | 2.5 |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 15 | 2 |
| Human Liver Microsome t1/2 (min) | >60 | 10 |
| In Vivo Data | ||
| Oral Bioavailability (%) | 60 | 5 |
| Tumor Growth Inhibition (%) | 80 | 15 |
In this example, Compound A, with its potent in vitro cytotoxicity, high permeability, and excellent metabolic stability, demonstrates superior oral bioavailability and in vivo tumor growth inhibition compared to Compound B. This strong correlation between the in vitro and in vivo data provides confidence in the predictive power of the in vitro assays for this chemical series.
Challenges and Strategies for Improving IVIVC
Establishing a robust IVIVC is not always straightforward. Challenges can arise from:
-
Complex in vivo processes: Factors such as first-pass metabolism, gut wall metabolism, and the involvement of drug transporters can complicate the correlation.
-
Formulation effects: The in vivo performance of a drug can be significantly influenced by its formulation, which may not be fully captured by simple in vitro dissolution tests.[27]
-
Species differences: Metabolic pathways can vary significantly between preclinical species and humans, making direct extrapolation of data challenging.
To overcome these challenges, consider the following strategies:
-
Use of biorelevant in vitro models: Employing more sophisticated in vitro models, such as those that incorporate simulated gastric and intestinal fluids, can provide a more accurate prediction of in vivo dissolution and absorption.
-
Physiologically based pharmacokinetic (PBPK) modeling: Integrating in vitro data into PBPK models can help to simulate the in vivo pharmacokinetics of a compound and provide a more mechanistic understanding of its disposition.[4]
-
Careful selection of preclinical species: Choose animal models that have metabolic profiles as similar as possible to humans for the compound class of interest.
Conclusion
Establishing a strong in vitro-in vivo correlation is a critical step in the successful development of quinoline-based compounds. By systematically evaluating in vitro efficacy and ADME properties and correlating these findings with in vivo pharmacokinetic and pharmacodynamic data, researchers can gain valuable insights into the potential of their drug candidates. This data-driven approach not only de-risks the drug development process but also accelerates the delivery of novel and effective therapies to patients. The detailed protocols and workflow presented in this guide provide a robust framework for achieving a meaningful and predictive IVIVC for this versatile and therapeutically important class of molecules.
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The Trifluoromethyl Group's Impact on Quinoline Scaffolds: A Comparative Guide to ADME Properties
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (CF3) group into the quinoline core has become a prominent strategy in modern medicinal chemistry. This modification is prized for its ability to significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] However, the influence of the CF3 group on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is complex and highly dependent on its position on the quinoline ring and the nature of other substituents. This guide offers a comparative analysis of the ADME properties of trifluoromethylated quinolines, supported by experimental data and detailed in vitro protocols, to provide a deeper understanding for researchers in drug discovery and development.
The Double-Edged Sword of Trifluoromethylation: Key Physicochemical and ADME Considerations
The trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity are the primary drivers of its effects on a molecule's pharmacokinetic behavior.[2][3] The C-F bond is exceptionally strong, rendering the CF3 group itself highly resistant to metabolic breakdown.[3] This inherent stability can shield adjacent positions on the quinoline ring from oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]
However, this increased lipophilicity can also lead to higher plasma protein binding and potentially reduced aqueous solubility, which can impact distribution and bioavailability.[5] Therefore, a careful balance must be struck to optimize the overall ADME profile.
Comparative Analysis of ADME Properties
To illustrate the impact of trifluoromethylation and substituent patterns on the ADME properties of quinolines, this section presents a comparative overview based on available data for key compounds. It is important to note that direct head-to-head comparisons are often limited by variations in experimental conditions across different studies.
Table 1: Comparative In Vitro ADME Data for Selected Trifluoromethylated Quinolines and Related Compounds
| Compound | Therapeutic Area | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½ in HLM, min) | Plasma Protein Binding (%) | Key CYP450 Involvement | Reference |
| Mefloquine | Antimalarial | Data not available | Long (stable) | ~98% (Human) | CYP3A4 (major) | [6] |
| Tafenoquine | Antimalarial | Data not available | Long (stable) | >99.5% (Human) | CYP2D6 (activation) | [7] |
| Compound 1 (Antileishmanial) | Antileishmanial | 31 (High) | Unstable in blood | 85-95% (Mouse, Human) | CYP1A2 (inhibition) | [6] |
| AQQ7 (Anticancer) | Anticancer | In silico: High GI absorption predicted | In silico: CYP2D6 substrate predicted | Data not available | In silico: CYP2D6 | [8] |
| 4-Hydroxyquinoline Analog | CNS | Brain penetration limited by PPB | Data not available | Correlates with logP (high) | Data not available | [5] |
Absorption
The absorption of orally administered drugs is largely governed by their permeability across the intestinal epithelium and their solubility. While in silico models often predict good gastrointestinal absorption for many trifluoromethylated quinolines, experimental data is crucial for confirmation.[8][9]
The Caco-2 permeability assay is the gold standard for in vitro prediction of intestinal absorption. Generally, compounds with a Papp value greater than 10 x 10⁻⁶ cm/s are considered to have high permeability. For example, an antileishmanial quinoline analog (Compound 1) demonstrated high permeability in a PAMPA model, a similar assay, suggesting good potential for oral absorption.[6]
Distribution
Once absorbed, the distribution of a drug to its target tissues is significantly influenced by its binding to plasma proteins. Only the unbound fraction is free to exert its pharmacological effect and to be cleared from the body.[10] Trifluoromethylated compounds, due to their often-increased lipophilicity, tend to exhibit high plasma protein binding.[5]
For instance, the antimalarial drugs mefloquine and tafenoquine are both highly bound to human plasma proteins (>98%).[6] This extensive binding can limit the amount of free drug available to cross biological barriers, such as the blood-brain barrier (BBB). In a series of 4-hydroxyquinolone glycine antagonists, it was demonstrated that high plasma protein binding, which correlated with lipophilicity, limited their brain penetration and, consequently, their in vivo anticonvulsant activity.[5] This highlights the critical need to balance lipophilicity to achieve desired distribution profiles, particularly for CNS-targeting agents.
Metabolism
The introduction of a trifluoromethyl group is a well-established strategy to block metabolic "soft spots" and enhance metabolic stability.[1] The CF3 group itself is highly resistant to CYP-mediated oxidation. This can lead to a longer in vivo half-life and improved bioavailability.
The primary site of metabolism for many quinoline derivatives is often the quinoline ring itself or its substituents. For example, mefloquine is primarily metabolized by CYP3A4.[6] In contrast, tafenoquine is a prodrug that requires activation by CYP2D6.[7] The position of the trifluoromethyl group can direct metabolism towards other parts of the molecule. For instance, in a series of picornavirus inhibitors, a trifluoromethyl group on an oxadiazole ring not only prevented hydroxylation at that position but also provided a protective effect on the other end of the molecule, significantly reducing the number of metabolites formed.[4]
CYP450 reaction phenotyping is essential to identify the specific enzymes responsible for a compound's metabolism, which helps in predicting potential drug-drug interactions.[11][12]
Excretion
The routes of excretion for trifluoromethylated quinolines can be varied and include both renal and fecal pathways. The overall polarity of the molecule and its metabolites plays a key role.[13] Hydrophilic metabolites are more readily excreted in the urine, while more lipophilic compounds may be eliminated through the bile and feces. For the anticancer drug TAS-103, a condensed quinoline derivative, urinary excretion accounted for only a small percentage of the total dose, suggesting that it is not the main route of elimination.[14] For berotralstat, a drug containing a trifluoromethyl group, approximately 79% of the dose was eliminated in the feces and 9% in the urine.[7]
Experimental Protocols
To ensure the generation of reliable and reproducible ADME data, standardized in vitro assays are employed. Below are detailed, step-by-step methodologies for key experiments.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an in vitro estimate of its intrinsic clearance.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in HLM.
-
Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound (typically at a final concentration of 1 µM) to the phosphate buffer.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system and the HLM suspension (final protein concentration typically 0.5 mg/mL).
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Calculate the intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
-
Diagram: Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for assessing in vitro metabolic stability.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For A-B permeability, add the test compound (typically at 10 µM) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For B-A permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
-
-
Data Analysis:
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.
-
Plasma Protein Binding Assay by Equilibrium Dialysis
This assay measures the fraction of a drug that is bound to plasma proteins.
-
Objective: To determine the percentage of a test compound bound to plasma proteins from different species.
-
Methodology:
-
Apparatus Setup:
-
Use a multi-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., a RED device).
-
-
Sample Preparation:
-
Spike the test compound into plasma (human, rat, mouse, etc.) at a known concentration.
-
-
Dialysis:
-
Add the plasma containing the test compound to one chamber of the dialysis unit and an equal volume of phosphate-buffered saline (PBS) to the other chamber.
-
Incubate the apparatus at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sampling and Analysis:
-
After incubation, take samples from both the plasma and the buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
-
-
Data Analysis:
-
Calculate the percentage bound using the following equation: % Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100.
-
Diagram: Logical Relationship in ADME Assessment
Caption: Interplay of physicochemical properties and in vitro data in predicting in vivo pharmacokinetics.
Conclusion: A Path to Optimized Trifluoromethylated Quinolines
The introduction of a trifluoromethyl group into a quinoline scaffold offers a powerful tool for medicinal chemists to enhance metabolic stability and modulate other key drug-like properties. However, this guide underscores the necessity of a comprehensive and comparative approach to understanding the full ADME implications of such modifications. While the CF3 group can effectively block metabolism at its point of attachment, its impact on lipophilicity can significantly alter absorption, distribution, and plasma protein binding.
By employing a suite of robust in vitro ADME assays, such as those detailed in this guide, researchers can gain critical insights early in the drug discovery process. This allows for a more rational design of novel trifluoromethylated quinolines, where the beneficial effects on metabolic stability are balanced with favorable permeability, distribution, and clearance properties, ultimately leading to the development of safer and more effective medicines.
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- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). NIH.
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- Cytochrome CYP450 reaction phenotyping. (n.d.). Enamine.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How?. (2024). WuXi AppTec DMPK.
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- A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers. (2025). Benchchem.
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- Hybridized 4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio-interactions and Molecular Docking. (2022). PubMed.
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- Role of Site-Specific Binding to Plasma Albumin in Drug Availability to Brain. (n.d.). DOI.
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- Use of a physiologically based pharmacokinetic model to study the time to reach brain equilibrium: an experimental analysis of the role of blood-brain barrier permeability, plasma protein binding, and brain tissue binding. (2005). PubMed.
- Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. (2025).
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A Comparative Guide to the Synthesis of 8-(Trifluoromethyl)quinolin-5-amine for Pharmaceutical Research
For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 8-(Trifluoromethyl)quinolin-5-amine is a valuable building block in medicinal chemistry, with its trifluoromethyl group offering enhanced metabolic stability and binding affinity in target-based drug discovery. This guide provides a comprehensive validation of a common synthetic route to this compound, alongside a critical comparison with a viable alternative, supported by experimental insights and data.
Introduction
The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs. The introduction of a trifluoromethyl group at the 8-position and an amine at the 5-position creates a versatile intermediate for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of the final compounds, including their pKa, lipophilicity, and metabolic stability. The 5-amino group provides a convenient handle for further chemical modifications, allowing for the exploration of a diverse chemical space. This guide will dissect a frequently employed synthetic pathway and contrast it with a classical named-reaction approach, offering a clear perspective on their respective merits and challenges.
Primary Synthetic Route: Skraup Reaction followed by Nitration and Reduction
A logical and frequently utilized approach to this compound involves a three-step sequence starting from the commercially available 2-(trifluoromethyl)aniline. This pathway leverages the robust Skraup quinoline synthesis to construct the core heterocyclic system, followed by classical electrophilic aromatic substitution and reduction steps.
Diagram of the Primary Synthetic Workflow
A Comparative Analysis of 8-(Trifluoromethyl)quinolin-5-amine and Chloroquine: Navigating the Landscape of Antimalarial Potency
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the relentless battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous search for novel, effective chemotherapeutics. Quinoline-based compounds have historically formed the backbone of antimalarial therapy, with chloroquine being a prominent, albeit now often compromised, member. This guide provides a comparative analysis of the potential antimalarial potency of 8-(Trifluoromethyl)quinolin-5-amine against the benchmark drug, chloroquine. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related 8-(trifluoromethyl)quinoline derivatives to provide a comprehensive and scientifically grounded comparison.
Mechanistic Insights: A Tale of Two Quinolines
The primary mechanism of action for chloroquine involves its accumulation in the acidic food vacuole of the malaria parasite. Here, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. Chloroquine is believed to cap the growing hemozoin polymer, leading to the accumulation of toxic free heme, which ultimately causes parasite death[1][2].
Derivatives of 8-aminoquinoline, the class to which this compound belongs, are also known for their antimalarial properties, though their mechanisms can be more diverse and are not as fully elucidated as that of chloroquine. Some 8-aminoquinolines are known to exhibit blood schizontocidal activity, similar to chloroquine, by potentially interfering with heme polymerization[3]. The introduction of a trifluoromethyl (-CF3) group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its antimalarial activity[4]. It is hypothesized that 8-(trifluoromethyl)quinoline derivatives also accumulate in the parasite's food vacuole and disrupt essential physiological processes.
Figure 2: Workflow for the SYBR Green I-based in vitro antimalarial assay.
In Vivo Antimalarial Efficacy: 4-Day Suppressive Test (Peter's Test)
This test evaluates the schizontocidal activity of a compound in a rodent malaria model.
Principle: The ability of a compound to suppress the proliferation of parasites in infected mice is measured over a four-day treatment period.
Step-by-Step Methodology:
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Grouping and Treatment: The infected mice are randomly divided into groups: a negative control (vehicle), a positive control (chloroquine), and test groups receiving different doses of the experimental compound (e.g., this compound). Treatment is administered orally or subcutaneously once daily for four consecutive days, starting a few hours after infection.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse.
-
Staining and Microscopy: The blood smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Data Analysis: The average percentage of parasitemia in the treated groups is compared to the negative control group to calculate the percentage of parasite suppression.
Conclusion and Future Directions
Chloroquine, despite its historical significance, is severely limited by widespread resistance. The exploration of novel quinoline derivatives is a promising strategy in the quest for new antimalarials. While direct comparative data for this compound is currently lacking, the broader class of 8-(trifluoromethyl)quinoline derivatives has shown antimalarial activity.
The key advantage of these novel compounds may lie in their potential to overcome chloroquine resistance. The trifluoromethyl group can enhance metabolic stability and alter the molecule's interaction with resistance-conferring proteins like PfCRT.
Future research should focus on:
-
Synthesis and in vitro/in vivo evaluation of this compound: Generating specific IC50 and efficacy data is crucial for a definitive comparison with chloroquine.
-
Evaluation against a panel of chloroquine-resistant P. falciparum strains: This will determine the compound's potential to address the critical issue of drug resistance.
-
Mechanism of action studies: Elucidating the precise molecular targets of this compound will aid in understanding its efficacy and potential for combination therapies.
References
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Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235. [Link]
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Kgokong, J. L., Matsabisa, G. M., & Breytenbach, J. C. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittel-Forschung, 51(2), 163–168. [Link]
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Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2004). Synthesis and antimalarial activities of a new class of 4-aminoquinolines. Bioorganic & medicinal chemistry letters, 14(18), 4783–4786. [Link]
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Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., Ursos, L. M., Sidhu, A. B., Naudé, B., Deitsch, K. W., Su, X. Z., Wootton, J. C., Roepe, P. D., & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861–871. [Link]
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Egan, T. J. (2008). Haemozoin (malaria pigment): a unique crystalline drug target. Drug design, development and therapy, 2, 333–349. [Link]
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Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803–1806. [Link]
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Sidhu, A. B., Verdier-Pinard, D., & Fidock, D. A. (2002). Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations. Science, 298(5591), 210–213. [Link]
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Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of Plasmodium berghei in screening for blood schizontocidal activity. Annals of tropical medicine and parasitology, 69(2), 155–171. [Link]
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O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-Aminoquinolines--past, present, and future: a chemical perspective. Pharmacology & therapeutics, 77(1), 29–58. [Link]
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Ridley, R. G. (2002). Medical need, scientific opportunity and the drive for new antimalarial drugs. Nature, 415(6872), 686–693. [Link]
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Hawley, S. R., Bray, P. G., Mungthin, M., Atkinson, J. D., O'Neill, P. M., & Ward, S. A. (1998). Relationship between the signature of chloroquine-resistance and the mechanism of action of 4-aminoquinolines. Antimicrobial agents and chemotherapy, 42(3), 521–525. [Link]
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Bennett, T. N., Paguio, M., Gligorijevic, B., Seudieu, C., Kosar, A. D., Davidson, E., & Roepe, P. D. (2004). Novel, rapid, and inexpensive cell-based quantification of antimalarial drug efficacy. Antimicrobial agents and chemotherapy, 48(5), 1807–1810. [Link]
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Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. The Journal of infectious diseases, 184(6), 770–776. [Link]
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Warhurst, D. C. (2001). A molecular marker for chloroquine-resistant falciparum malaria. The New England journal of medicine, 344(4), 299–302. [Link]
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Johnson, D. J., Fidock, D. A., Mungthin, M., Lehane, A. M., Ward, S. A., & Bray, P. G. (2004). Evidence for a central role for PfCRT in conferring Piperaquine resistance in Plasmodium falciparum. Antimicrobial agents and chemotherapy, 48(10), 3843–3849. [Link]
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Duraisingh, M. T., Jones, P., Sambou, I., von Seidlein, L., Pinder, M., & Warhurst, D. C. (2000). The tyrosine-86 allele of the pfmdr1 gene of Plasmodium falciparum is associated with increased sensitivity to the antimalarials mefloquine and artemisinin. Molecular and biochemical parasitology, 108(1), 13–23. [Link]
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Reed, M. B., Saliba, K. J., Caruana, S. R., Kirk, K., & Cowman, A. F. (2000). Pgh1 modulates sensitivity and resistance to multiple antimalarials in Plasmodium falciparum. Nature, 403(6772), 906–909. [Link]
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Krogstad, D. J., Gluzman, I. Y., Kyle, D. E., Oduola, A. M., Martin, S. K., Milhous, W. K., & Schlesinger, P. H. (1987). Efflux of chloroquine from Plasmodium falciparum: mechanism of chloroquine resistance. Science, 238(4831), 1283–1285. [Link]
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Summers, R. L., Martin, R. E. (2013). Functional characterisation of the Plasmodium falciparum chloroquine resistance transporter. International journal for parasitology, 43(9), 683–691. [Link]
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A Researcher's Guide: Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated Quinolines
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant therapeutic value.[1] In the realm of drug discovery, particularly for anticancer agents, the quinoline nucleus is considered a "privileged scaffold" due to its ability to interact with various biological targets.[2] A key strategy in modern medicinal chemistry to enhance the therapeutic properties of such scaffolds is fluorination—the substitution of a hydrogen atom with fluorine.
This guide provides a technical comparison of the cytotoxicity of fluorinated versus non-fluorinated quinolines, designed for researchers, scientists, and drug development professionals. We will explore the physicochemical rationale behind fluorination, present comparative experimental data, and delve into the mechanistic underpinnings of how this single-atom substitution can profoundly impact a compound's cytotoxic potential.
The Impact of Fluorination on Molecular Properties and Cytotoxicity
The introduction of fluorine, the most electronegative element, into the quinoline ring system induces significant changes in the molecule's steric and electronic profile. These alterations are not trivial; they can dramatically influence a compound's pharmacokinetic and pharmacodynamic properties. Understanding these effects is crucial to rationally designing more potent and selective drug candidates.
Key Physicochemical Consequences of Fluorination:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. This makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s, which often target C-H bonds for hydroxylation. Increased metabolic stability can lead to a longer biological half-life and improved bioavailability.
-
Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (fat-solubility). This can enhance its ability to permeate cell membranes and access intracellular targets. However, the effect is complex and position-dependent.
-
Target Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and engage in favorable electrostatic and dipole-dipole interactions with biological targets like enzymes and receptors. This can lead to stronger and more specific binding, enhancing the compound's potency.[3]
-
Alteration of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This change in ionization state at physiological pH can critically affect how a molecule interacts with its target or its solubility and transport properties.
These combined effects often result in a fluorinated analog exhibiting superior biological activity compared to its non-fluorinated parent compound.
Experimental Framework for Cytotoxicity Comparison
To objectively assess the impact of fluorination, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4][5] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[6]
Detailed Experimental Protocol: MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of test compounds, which is the concentration required to inhibit the growth of 50% of a cell population.
-
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HCT-116 for colon cancer) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest logarithmically growing cells and seed them into 96-well microtiter plates at a density of 5,000–10,000 cells per well. Allow cells to adhere and stabilize by incubating overnight.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the non-fluorinated and fluorinated quinoline compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in the complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the different compound concentrations. Include wells for a vehicle control (DMSO-treated) and an untreated control.
-
-
Incubation and Assay:
-
Incubate the plates for a defined period, typically 24 to 48 hours, to allow the compounds to exert their cytotoxic effects.[5]
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability against compound concentration and use non-linear regression analysis to determine the IC50 value for each compound.
-
Experimental Workflow Diagram
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 8-(Trifluoromethyl)quinolin-5-amine
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a procedural afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, step-by-step methodology for the safe and compliant disposal of 8-(Trifluoromethyl)quinolin-5-amine, grounding every recommendation in established safety protocols and scientific principles.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 161431-57-8) is a substituted quinoline, a class of heterocyclic aromatic compounds with diverse biological activities. The presence of the trifluoromethyl group, a stable and electron-withdrawing moiety, influences its reactivity and potential toxicity.
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications mandate careful handling to avoid direct contact and inhalation. The causality is clear: the compound's chemical nature can provoke inflammatory responses in biological tissues. Therefore, the disposal process must be designed to contain the substance and prevent any unintended exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal purposes:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and subsequent irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect against accidental splashes and eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood | To minimize the risk of inhaling dust or vapors, which can cause respiratory irritation.[1][3] |
This multi-layered approach to personal protection creates a self-validating system of safety, ensuring that each potential route of exposure is addressed.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound, as stated in its SDS, is P501: Dispose of contents/container to an approved waste disposal plant. [1][4] This explicitly prohibits disposal via standard trash or sewer systems.[5][6] The compound is a halogenated organic substance, and its disposal is regulated to prevent environmental contamination.[7][8] The most common and effective method for the ultimate destruction of such compounds is high-temperature incineration.[7]
The following workflow details the procedure for preparing this chemical for collection by a certified hazardous waste management service.
Waste Segregation and Container Selection
-
Identify as Hazardous Waste: From the moment the decision is made to discard it, this compound must be treated as hazardous waste.[9]
-
Segregate Waste Streams: Do not mix this compound with incompatible waste streams. It should be collected as a solid chemical waste. If it is dissolved in a solvent, it should be collected as halogenated organic liquid waste.[5][10]
-
Select a Compatible Container:
Waste Labeling: Ensuring Clear Communication
Proper labeling is a cornerstone of safe waste management, preventing accidental mixing and ensuring compliant disposal.
-
Attach a Hazardous Waste Label: As soon as you begin accumulating the waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[5][11]
-
Complete the Label Information: The label must include:
Accumulation and Storage
-
Secure the Container: Keep the waste container tightly sealed at all times, except when adding more waste.[5][11] This prevents the release of vapors and protects the contents from environmental factors.
-
Store in a Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10]
-
Use Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5]
-
Segregate by Hazard: Store the container away from incompatible materials, particularly strong oxidizing agents.[10][12]
Requesting Disposal
-
Do Not Exceed Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your laboratory's SAA.[6][9]
-
Schedule a Pickup: Once the container is full or you are ready to have it removed, follow your institution's procedure to request a waste pickup from the EHS department.[5][11]
The logical flow for this disposal process can be visualized as follows:
Sources
- 1. aksci.com [aksci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. afgsci.com [afgsci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 8-(Trifluoromethyl)quinolin-5-amine: Personal Protective Equipment, Operational Plans, and Disposal
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities like 8-(Trifluoromethyl)quinolin-5-amine is foundational to therapeutic innovation. This compound, a quinoline derivative, holds potential in various research applications.[1][2][3] However, its handling requires a meticulous approach to safety, grounded in a deep understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Immediate Hazard Assessment
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[4][5]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[4][5]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[4][5]
These classifications necessitate a stringent personal protective equipment (PPE) protocol to prevent accidental exposure.
Core Personal Protective Equipment (PPE) Protocol
A risk assessment should always precede the handling of this chemical to ensure the appropriate level of PPE is selected.[6] The following table summarizes the minimum PPE requirements for handling this compound.
| Task | Eye/Face Protection | Skin and Body Protection | Respiratory Protection |
| Weighing Solid | Safety glasses with side shields or chemical splash goggles.[6] | Laboratory coat, closed-toe shoes, and chemical-resistant gloves (Nitrile or Neoprene recommended).[6] | If dust is generated, a NIOSH-approved respirator with a particulate filter is required.[6] |
| Preparing Solution | Chemical splash goggles. A face shield is recommended if there is a high risk of splashing.[6] | Laboratory coat, closed-toe shoes, chemical-resistant gloves. A chemical-resistant apron is advised for tasks with high splash potential.[6] | Work in a certified chemical fume hood. |
| Running Reaction | Chemical splash goggles. A face shield is recommended.[6] | Laboratory coat, closed-toe shoes, chemical-resistant gloves.[6] | All manipulations should be performed within a chemical fume hood.[7] |
| Waste Disposal | Chemical splash goggles. | Laboratory coat, closed-toe shoes, chemical-resistant gloves.[6] | Work in a well-ventilated area. |
The "Why" Behind Your PPE Choices
-
Eye and Face Protection: The serious eye irritation hazard (H319) means that even minor contact with the eyes can cause significant damage.[4][5] Safety glasses with side shields offer a baseline of protection, but chemical splash goggles provide a more complete seal around the eyes, which is crucial when handling solutions. A face shield adds another layer of protection against splashes, especially when transferring larger volumes of liquids.[6]
-
Skin and Body Protection: The trifluoromethyl group and the quinoline amine structure can lead to skin irritation (H315).[4][5] A standard lab coat and closed-toe shoes are mandatory to protect against incidental contact.[6] Chemical-resistant gloves are your primary barrier. Nitrile or neoprene gloves are generally recommended for handling aromatic amines and fluorinated compounds, but it is crucial to check the manufacturer's glove compatibility charts for specific breakthrough times.
-
Respiratory Protection: As a solid, this compound can become airborne as dust, posing a respiratory irritation hazard (H335).[4][5] Therefore, weighing should be done in a fume hood or a ventilated balance enclosure. If these are not available, a NIOSH-approved respirator with a particulate filter is essential to prevent inhalation.[6] For all other manipulations involving solutions, working in a properly functioning chemical fume hood is non-negotiable to control vapor exposure.[7]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Disposal Decision Workflow.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- This compound Safety Data Sheet. AK Scientific, Inc.
- Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol. Benchchem.
- Spill procedure: Clean-up guidance. Queen Mary University of London.
- SAFETY DATA SHEET - 8-(Trifluoromethyl)quinolin-4-ol. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 8-Quinolinamine. Fisher Scientific.
- Material Safety Data Sheet - Quinoline. ScienceLab.com.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate.
- Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
